5-Ethoxy-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-3-4-10-8(5-7)9(6-12-10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFSHMJXPBKVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5-Ethoxy-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-Ethoxy-1H-indole-3-carboxylic Acid
Authored by a Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Among its many derivatives, this compound serves as a crucial synthetic intermediate for creating more complex molecules with significant therapeutic potential. Its applications span various domains, including the development of novel treatments for central nervous system disorders and infectious diseases.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, designed for researchers, medicinal chemists, and professionals in drug development. We will dissect two robust strategies: the classical Japp-Klingemann/Fischer indole synthesis sequence and the more direct approach of C3-carboxylation of a pre-formed 5-ethoxyindole core. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and detailed, field-tested protocols to ensure reproducibility and success.
Strategic Overview: Retrosynthetic Analysis
A sound synthetic plan begins with a logical deconstruction of the target molecule. For this compound, two primary retrosynthetic disconnections emerge, each forming the basis of a distinct and viable synthetic strategy.
Strategy A hinges on the well-established Fischer indole synthesis, which constructs the indole ring from an arylhydrazone. This key intermediate is, in turn, accessible via the Japp-Klingemann reaction, starting from the readily available 4-ethoxyaniline.
Strategy B represents a more convergent approach, beginning with the pre-formed 5-ethoxyindole core and introducing the required carboxyl group directly at the C3 position, a known site of high reactivity for electrophilic substitution on the indole ring.
Caption: Workflow for the Japp-Klingemann hydrazone synthesis.
Step 2: Fischer Indole Synthesis
The synthesized hydrazone undergoes an acid-catalyzed cyclization to form the indole ring system.
-
Causality and Experimental Insight: The choice of acid catalyst is critical. Strong Brønsted acids (like H₂SO₄ or HCl) or Lewis acids (like ZnCl₂) can be used. [2]The reaction proceeds via tautomerization to an ene-hydrazine, followed by a-[3][3]sigmatropic rearrangement and subsequent loss of ammonia to aromatize the system. [4]The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement.
Protocol:
-
To the dried hydrazone (1.0 eq) from the previous step, add a suitable acidic medium. A common choice is a mixture of glacial acetic acid and concentrated sulfuric acid, or polyphosphoric acid (PPA).
-
Heat the mixture with stirring to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion (typically 1-3 hours), cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.
-
The precipitated crude ethyl 5-ethoxy-1H-indole-3-carboxylate is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ester to yield the target carboxylic acid.
-
Causality and Experimental Insight: Saponification is a straightforward base-catalyzed hydrolysis. Using a mixture of ethanol and water ensures the solubility of the ester starting material. The reaction is driven to completion by heating. Acidification of the resulting carboxylate salt precipitates the final product.
Protocol:
-
Suspend the purified ethyl 5-ethoxy-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (3.0-5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 2M hydrochloric acid.
-
The white precipitate of this compound is collected by filtration, washed with cold water until the washings are neutral, and dried in a vacuum oven.
Synthetic Strategy B: Direct C3-Carboxylation of 5-Ethoxyindole
This strategy is more convergent and potentially more atom-economical if 5-ethoxyindole is readily available. It leverages the inherent nucleophilicity of the indole C3 position.
Conceptual Framework
The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. A common and reliable method to install a carboxylic acid at this position is a two-step sequence involving an initial Vilsmeier-Haack formylation to create an aldehyde, followed by oxidation.
Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 5-Ethoxyindole
This reaction introduces a formyl (-CHO) group at the C3 position.
-
Causality and Experimental Insight: The Vilsmeier reagent (chloromethyleniminium ion), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that selectively attacks the C3 position of indoles. The reaction must be performed under anhydrous conditions at low temperatures to control the reactivity and prevent side reactions.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous DMF and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-ethoxyindole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
The reaction is quenched by pouring it onto crushed ice, followed by the addition of a concentrated sodium hydroxide solution to hydrolyze the iminium intermediate.
-
The resulting 5-ethoxy-1H-indole-3-carbaldehyde usually precipitates and can be collected by filtration and purified by recrystallization.
Step 2: Oxidation of the Aldehyde to the Carboxylic Acid
The intermediate aldehyde is oxidized to the final carboxylic acid.
-
Causality and Experimental Insight: The choice of oxidant is crucial to avoid degrading the electron-rich indole ring. Strong oxidants like potassium permanganate can be used under carefully controlled basic conditions, but milder reagents like silver(I) oxide (Tollens' reagent) or sodium chlorite are often preferred for higher yields and cleaner reactions.
Protocol (using Silver(I) Oxide):
-
Suspend the 5-ethoxy-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of ethanol and water.
-
In a separate flask, prepare a solution of silver nitrate in water and add a sodium hydroxide solution to precipitate silver(I) oxide.
-
Add the freshly prepared silver(I) oxide to the aldehyde suspension.
-
Heat the mixture to reflux for 3-5 hours. The progress is monitored by the disappearance of the aldehyde spot on TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the silver metal and any unreacted silver oxide.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry.
Comparative Analysis of Synthetic Routes
Both strategies offer viable pathways to the target molecule, but they differ in their practical application. The choice often depends on the availability of starting materials, scalability, and the desired purity profile.
| Feature | Strategy A: Japp-Klingemann/Fischer | Strategy B: C-H Functionalization |
| Starting Materials | 4-Ethoxyaniline, β-Ketoester | 5-Ethoxyindole, POCl₃, DMF |
| Number of Steps | 3 | 2 (if 5-ethoxyindole is available) |
| Typical Overall Yield | Moderate to Good | Moderate to Good |
| Advantages | Highly reliable, versatile for various substitutions, uses inexpensive bulk starting materials. | More convergent, fewer steps, avoids handling diazonium salts directly in later stages. |
| Disadvantages | Multi-step process, involves unstable diazonium intermediate, Fischer cyclization can have harsh conditions. | Requires availability of 5-ethoxyindole, oxidation step can be sensitive and may require expensive reagents (e.g., silver). |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Will show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the indole ring, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the structure.
-
Mass Spectrometry (MS): Will determine the molecular weight, confirming the molecular formula (C₁₁H₁₁NO₃). [5]* Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H stretch of the indole, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound can be accomplished effectively through multiple routes. For large-scale laboratory synthesis where cost and reliability are paramount, the Japp-Klingemann/Fischer Indole Synthesis (Strategy A) is often the preferred method, building the molecule from simple, inexpensive precursors. For rapid, discovery-phase synthesis where the starting 5-ethoxyindole is commercially available, the Direct C3-Functionalization (Strategy B) offers a quicker, more convergent path to the target compound. Both methods are foundational techniques in heterocyclic chemistry and provide robust access to this important building block for drug discovery and development.
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Duan, Z., et al. (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N–H) Indoles via Common N-Indolyl Triethylborate. Organic Letters. [Link]
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Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]
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An In-depth Technical Guide to 5-Ethoxy-1H-indole-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Ethoxy-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore its synthesis through established methodologies, and discuss its current and potential applications, particularly in the realm of drug discovery.
Introduction to the Indole Scaffold and this compound
The indole nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic molecules of profound biological importance.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin, the indole motif is a cornerstone of biological function. Consequently, synthetic indole derivatives are a major focus of research in the development of new therapeutic agents.[2] this compound, with its ethoxy substitution on the benzene ring and a carboxylic acid group at the 3-position of the indole, represents a valuable building block for creating novel compounds with tailored properties. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for this specific compound is not extensively reported in publicly available literature, we can infer many of its properties from closely related analogues and general principles of organic chemistry.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | Calculated |
| CAS Number | 92288-43-2 | [3] |
| Appearance | Likely a solid at room temperature. | Based on similar indole carboxylic acids. |
| Melting Point | Not explicitly reported. For comparison, 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid has a melting point of 189-191 °C.[2] | A specific experimental value is needed for accurate characterization. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | The solubility of carboxylic acids in organic solvents can be enhanced by the presence of water.[4] |
| pKa | Not explicitly reported. The pKa of the carboxylic acid group is expected to be in the range of 4-5. | The acidity of carboxylic acids can be influenced by the electronic nature of the indole ring. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This classic route provides a reliable method for the construction of the indole ring system.[5][6]
Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate
The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[5][7] In the context of our target molecule, the synthesis would begin with the diazotization of 4-ethoxyaniline. The resulting diazonium salt is then reacted with a suitable β-keto-ester, such as ethyl 2-methylacetoacetate. The reaction proceeds via an azo intermediate, which then undergoes hydrolysis and decarboxylation to yield the corresponding hydrazone.
Diagram: Japp-Klingemann Reaction Mechanism
Caption: Key mechanistic steps of the Fischer indole synthesis.
Detailed Experimental Protocol (Hypothetical)
Part A: Synthesis of the Hydrazone Intermediate
-
Diazotization of 4-Ethoxyaniline: To a stirred solution of 4-ethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite (1 equivalent) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept cold for the next step.
-
Japp-Klingemann Coupling: In a separate flask, ethyl 2-formylpropanoate (1 equivalent) is dissolved in ethanol. The solution is cooled to 0-5 °C, and a solution of sodium hydroxide is added. The cold diazonium salt solution is then added slowly to the enolate solution, with vigorous stirring, while maintaining the temperature below 5 °C. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is poured into water, and the precipitated hydrazone is collected by filtration, washed with water, and dried.
Part B: Fischer Indole Synthesis
-
Cyclization: The dried hydrazone intermediate is added to a suitable acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid. The mixture is heated with stirring for a specified time and temperature, which needs to be optimized.
-
Work-up and Purification: After cooling, the reaction mixture is poured onto ice water. The precipitated crude this compound is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound relies on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad.
-
δ ~11.5 ppm (s, 1H): Indole N-H proton.
-
δ ~8.0 ppm (s, 1H): Proton at the C2 position of the indole ring.
-
δ ~7.5-7.0 ppm (m, 3H): Aromatic protons on the benzene ring of the indole.
-
δ ~4.0 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
-
δ ~1.3 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
-
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For comparison, the aromatic protons of ethyl 5-iodo-1H-indole-3-carboxylate appear in the range of δ 8.34-7.34 ppm. [8]
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~165 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~155 ppm: Carbon of the benzene ring attached to the ethoxy group.
-
δ ~135-110 ppm: Aromatic and indole ring carbons.
-
δ ~63 ppm: Methylene carbon of the ethoxy group (-OCH₂CH₃).
-
δ ~15 ppm: Methyl carbon of the ethoxy group (-OCH₂CH₃).
-
Note: These are predicted chemical shifts based on known values for similar structures. For instance, the carboxylic carbon in indole-3-carboxylic acids typically appears between 160-185 ppm. [9]
-
-
Infrared (IR) Spectroscopy (KBr):
-
~3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, overlapping with the N-H stretch of the indole.
-
~3000-2850 cm⁻¹: C-H stretching of the ethoxy group and aromatic C-H.
-
~1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: C-O stretching of the ethoxy group.
-
The IR spectrum of 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid shows a C=O stretch at 1710 cm⁻¹. [2]
-
-
Mass Spectrometry (MS):
-
[M]+: The molecular ion peak would be expected at m/z = 205.
-
Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ethoxy group.
-
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three key structural features: the indole nucleus, the carboxylic acid group, and the ethoxy substituent.
-
Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution, although the carboxylic acid group at the 3-position can influence the regioselectivity of such reactions.
-
Carboxylic Acid Group: The carboxylic acid functionality allows for a variety of transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in drug development for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions. Its presence influences the lipophilicity and electronic properties of the molecule.
The versatile structure of this compound makes it a valuable intermediate in several areas of research and development:
-
Drug Discovery: The indole scaffold is a common feature in many approved drugs. [2]Derivatives of 5-alkoxyindole-3-carboxylic acids have been investigated for a range of therapeutic applications, including as anti-cancer agents, antihypertensives, and treatments for neurological disorders. [10]The ability to readily modify the carboxylic acid group allows for the synthesis of libraries of compounds for high-throughput screening.
-
Agrochemicals: Indole derivatives, such as indole-3-acetic acid, are known plant hormones. [11]Synthetic analogues are explored for their potential as herbicides and plant growth regulators.
-
Materials Science: The indole moiety can be incorporated into polymers and other materials to impart specific electronic or optical properties.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and other areas of chemical research. Its synthesis via the well-established Japp-Klingemann and Fischer indole synthesis pathways provides a reliable route to this important intermediate. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in the development of novel and functional molecules. Further research to fully characterize this compound and explore its biological activities is warranted.
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A Technical Guide to the Spectroscopic Characterization of 5-Ethoxy-1H-indole-3-carboxylic Acid
This guide provides an in-depth technical overview of the spectroscopic methodologies and expected data for the characterization of 5-Ethoxy-1H-indole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and analysis of this indole derivative. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework.
Molecular Structure and its Spectroscopic Implications
This compound possesses a core indole scaffold, a bicyclic structure containing a benzene ring fused to a pyrrole ring. The key functional groups influencing its spectroscopic signature are the ethoxy group (-OCH₂CH₃) at the C5 position of the benzene ring, a carboxylic acid group (-COOH) at the C3 position of the pyrrole ring, and the indole N-H proton. Each of these features will give rise to characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum will exhibit distinct signals for the aromatic, pyrrolic, ethoxy, and carboxylic acid protons. The chemical shifts (δ) are predicted based on data from similar indole derivatives and are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H (indole) | ~11.5-12.5 | broad singlet | - | The acidic proton's chemical shift can be highly variable and concentration-dependent. |
| COOH | ~12.0-13.0 | broad singlet | - | The carboxylic acid proton is also acidic and its signal is often broad. |
| H2 (indole) | ~8.0-8.2 | singlet | - | This proton is adjacent to the electron-withdrawing carboxylic acid. |
| H4 (aromatic) | ~7.5-7.7 | doublet | ~2.0 | Exhibits ortho-coupling to H6. |
| H7 (aromatic) | ~7.3-7.5 | doublet | ~8.5 | Exhibits meta-coupling to H6. |
| H6 (aromatic) | ~6.8-7.0 | doublet of doublets | ~8.5, ~2.0 | Shows both ortho and meta coupling. |
| -OCH₂- (ethoxy) | ~4.0-4.2 | quartet | ~7.0 | Coupled to the -CH₃ protons. |
| -CH₃ (ethoxy) | ~1.3-1.5 | triplet | ~7.0 | Coupled to the -OCH₂- protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (carboxylic acid) | ~165-170 | The carbonyl carbon is significantly deshielded. |
| C5 (aromatic) | ~153-156 | Carbon attached to the ethoxy group. |
| C7a (aromatic) | ~135-138 | Bridgehead carbon. |
| C3a (aromatic) | ~125-128 | Bridgehead carbon. |
| C2 (indole) | ~128-132 | Carbon adjacent to the nitrogen and double bond. |
| C4 (aromatic) | ~112-115 | |
| C7 (aromatic) | ~111-114 | |
| C6 (aromatic) | ~102-105 | |
| C3 (indole) | ~105-108 | Carbon bearing the carboxylic acid. |
| -OCH₂- (ethoxy) | ~63-66 | |
| -CH₃ (ethoxy) | ~14-16 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of exchangeable protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (carboxylic acid) | 3300-2500 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1] |
| N-H (indole) | ~3300-3400 | Medium, sharp | This band may be superimposed on the broad O-H stretch. |
| C-H (aromatic/pyrrolic) | ~3000-3100 | Medium | |
| C-H (aliphatic) | ~2850-3000 | Medium | |
| C=O (carboxylic acid) | 1760-1690 | Strong, sharp | The exact position depends on hydrogen bonding.[1] |
| C=C (aromatic) | ~1450-1600 | Medium | |
| C-O (ether and acid) | 1320-1210 | Strong | |
| O-H bend | 1440-1395 & 950-910 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₁NO₃) is 205.21 g/mol .[2] In a high-resolution mass spectrum (HRMS), the exact mass would be observed.
-
Major Fragmentation Pathways:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of COOH (45 Da) to give the indole core.
-
Loss of the ethoxy group (-OCH₂CH₃, 45 Da).
-
Decarboxylation (-CO₂, 44 Da).
-
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like indole.
Predicted UV-Vis Absorption
The indole ring system gives rise to characteristic absorption bands in the UV region. For indole-3-carboxylic acid derivatives, typical absorption maxima are observed around 278 nm.[3] The ethoxy substitution at the 5-position is expected to cause a slight red shift (bathochromic shift) of these absorptions.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Visualizing the Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, allows for its unambiguous structural elucidation and purity assessment. While experimental data for this specific molecule is sparse in the public domain, the predictive data and protocols outlined in this guide, based on established principles and data from analogous structures, provide a robust framework for researchers. Adherence to the described experimental methodologies will ensure the acquisition of high-quality data, which is fundamental to advancing research and development in medicinal chemistry and related fields.
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J&K Scientific. This compound | 92288-43-2. Available from: [Link]
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ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde,... | Download Scientific Diagram. Available from: [Link]
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An In-depth Technical Guide to 5-Ethoxy-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-1H-indole-3-carboxylic acid, a notable member of the indole family, is a heterocyclic compound distinguished by an ethoxy group at the fifth position and a carboxylic acid at the third position of the indole ring. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily owing to the versatile reactivity of the indole nucleus and the functional handles it possesses. Its structural framework is a recurring motif in a multitude of biologically active molecules and natural products. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical characterization, offering a critical resource for researchers engaged in its application.
Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to its handling, reactivity, and biological interactions. A summary of these key properties is presented below.
| Property | Value | Source |
| CAS Number | 92288-43-2 | [1][2] |
| Molecular Formula | C11H11NO3 | |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | Not explicitly available in search results | |
| Boiling Point | Not explicitly available in search results | |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] Solubility in water is expected to be low.[4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, with the Fischer indole synthesis being a classic and adaptable method.[5] This process typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.
Fischer Indole Synthesis: A Step-by-Step Protocol
This protocol outlines a general approach to the synthesis of this compound.
Step 1: Formation of the Phenylhydrazone
-
Dissolve 4-ethoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add an equimolar amount of pyruvic acid.
-
Stir the mixture at room temperature for 2-4 hours to form the corresponding phenylhydrazone.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by filtration or extraction.
Step 2: Cyclization to the Indole Ring
-
The isolated phenylhydrazone is subjected to cyclization using a catalyst, commonly a protic acid like sulfuric acid or a Lewis acid such as zinc chloride.
-
The reaction is typically heated to facilitate the cyclization process.
-
The reaction mixture is then cooled and neutralized.
-
The crude product is precipitated and collected by filtration.
Step 3: Purification
-
The crude this compound is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product in high purity.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound via the Fischer indole synthesis.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons on the indole ring, the ethoxy group's ethyl protons (a quartet and a triplet), the N-H proton of the indole, and the carboxylic acid proton.
-
¹³C NMR: Shows the number of unique carbon atoms. Expected signals would correspond to the carbons of the indole ring, the ethoxy group, and the carboxylic acid.
-
-
Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. Key characteristic peaks would include:
-
A broad O-H stretch from the carboxylic acid.
-
An N-H stretch from the indole ring.
-
A C=O stretch from the carboxylic acid.
-
C-O stretches from the ethoxy group and carboxylic acid.
-
Aromatic C-H and C=C stretches.
-
-
Mass Spectrometry (MS): This determines the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should align with the calculated values for its molecular formula.
Applications in Drug Discovery and Research
Indole-3-carboxylic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] The core indole scaffold is a privileged structure, meaning it is capable of binding to multiple receptor types with high affinity.
The presence of the carboxylic acid group at the 3-position and the ethoxy group at the 5-position allows for further chemical modifications to explore structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to esters or amides to modulate properties like solubility, cell permeability, and target binding.[5][8] The ethoxy group can also influence the electronic properties of the indole ring and provide a site for metabolic transformations.
While specific biological activities for this compound are not extensively detailed in the provided search results, related indole derivatives have shown promise as:
-
Anticancer Agents: Some indole derivatives have demonstrated cytotoxic effects against cancer cell lines.[9]
-
Herbicidal Agents: The indole structure is found in plant auxins, and synthetic analogues can act as herbicides.[7]
-
Dopamine Receptor Ligands: Certain indole amides have shown high affinity for dopamine receptors, suggesting potential applications in neurological disorders.[8]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and functional groups offer numerous possibilities for the development of novel compounds with tailored properties. This guide has provided a foundational understanding of its key characteristics, synthesis, and analytical validation, serving as a practical resource for scientists and researchers.
References
- This compound - Echemi. (URL: )
- 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde|BLD Pharm. (URL: )
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5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem. (URL: [Link])
- This compound | 92288-43-2 - J&K Scientific. (URL: )
- 5-METHOXY-1H-INDOLE-3-CARBOXYLIC ACID | CAS - M
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (URL: [Link])
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5-ethoxy-3-methyl-1h-indole-2-carboxylic acid - PubChem. (URL: [Link])
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A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (URL: [Link])
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Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed Central. (URL: [Link])
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15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
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(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate. (URL: [Link])
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Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. (URL: [Link])
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (URL: [Link])
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Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed. (URL: [Link])
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Biological activity of 5-Ethoxy-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 5-Ethoxy-1H-indole-3-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: Navigating the Landscape of an Uncharted Compound
In the vast realm of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet relatively unexplored, member of this family: This compound .
Direct research on the biological activities of this particular molecule is sparse. Therefore, this technical guide adopts a deductive and comparative approach. By examining the rich body of literature on its close structural analogs—primarily 5-hydroxy and 5-methoxy-indole-3-carboxylic acids, as well as other indole-3-carboxylic acid derivatives—we can construct a scientifically grounded projection of its potential biological profile. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the inferred biological activities, potential mechanisms of action, and the experimental methodologies required for their validation.
The Indole-3-Carboxylic Acid Core: A Foundation of Diverse Bioactivity
Indole-3-carboxylic acid and its derivatives are integral to a wide array of biological processes. They are found in molecules ranging from the essential amino acid tryptophan to plant hormones and synthetic drugs.[1] The functionalization of the indole ring at various positions, particularly at the 5-position, has been a fruitful strategy in the quest for new therapeutic agents with activities spanning oncology, neuropharmacology, and anti-inflammatory applications.
The subject of this guide, this compound, features an ethoxy group at the 5-position. This substitution, a slight modification of the more commonly studied methoxy group, can subtly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, potentially leading to unique biological activities.
Synthesis of this compound: A Proposed Pathway
A plausible synthetic route to this compound can be adapted from established methods for similar indole derivatives. A common approach involves the Japp-Klingemann reaction or a Fischer indole synthesis, followed by the introduction of the carboxylic acid group at the 3-position.
Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for this compound.
Inferred Biological Activities and Therapeutic Potential
Based on the activities of structurally related compounds, this compound is predicted to have potential applications in several therapeutic areas.
Anticancer Activity
Derivatives of 5-hydroxyindole-3-carboxylic acid have demonstrated significant cytotoxic effects against breast cancer cell lines, such as MCF-7, while showing low toxicity to normal cells.[2] One study identified an ester derivative with a 4-methoxy group as a potent compound with a half-maximal effective concentration (EC50) of 4.7 µM.[2] Furthermore, indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets in cancer therapy.[3]
Hypothesized Mechanism of Action: The indole scaffold can participate in π-π stacking interactions within the active sites of target proteins. The 5-ethoxy group may influence binding affinity and selectivity. In the context of Bcl-2/Mcl-1 inhibition, the compound could disrupt the protein-protein interactions that prevent apoptosis, thereby inducing programmed cell death in cancer cells.
Anti-inflammatory Properties
Benzo[g]indole-3-carboxylates, which are structurally related to indole-3-carboxylic acids, have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[4][5] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[4]
Hypothesized Mechanism of Action: this compound may act as a competitive or non-competitive inhibitor of mPGES-1, reducing the synthesis of PGE2 and thereby exerting an anti-inflammatory effect.
Neurological Activity: Dopamine Receptor Modulation
Substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity for dopamine D2 and D3 receptors.[6] Some of these compounds displayed high binding affinity and selectivity for the D3 receptor, suggesting their potential as therapeutic agents for conditions involving the dopaminergic system, such as Parkinson's disease or addiction.[6]
Hypothesized Mechanism of Action: The indole core can serve as a scaffold for positioning functional groups that interact with the binding pockets of dopamine receptors. The 5-ethoxy substituent could play a role in modulating the affinity and selectivity for different dopamine receptor subtypes.
Herbicidal Potential
Indole-3-acetic acid is a natural plant hormone (auxin) that regulates plant growth. Synthetic analogues of indole-3-carboxylic acid have been investigated as auxin mimics for the development of herbicides.[1] These compounds can disrupt normal plant growth processes, leading to plant death.
Hypothesized Mechanism of Action: this compound may mimic the action of natural auxins, leading to uncontrolled and disorganized growth in susceptible plant species.
Xanthine Oxidase Inhibition
Recent studies have shown that 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids are potent inhibitors of xanthine oxidase, a key enzyme in the production of uric acid.[7] This suggests a potential application for indole-3-carboxylic acid derivatives in the treatment of hyperuricemia and gout.[7]
Hypothesized Mechanism of Action: The indole moiety can form key interactions with the active site of xanthine oxidase. The 5-ethoxy group could contribute to the overall binding affinity.
Structure-Activity Relationship (SAR) Considerations
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
-
Substitution at the 5-position: The substituent at this position significantly influences activity. For example, in the context of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency.[8] The ethoxy group in this compound, being slightly larger and more lipophilic than a methoxy group, may offer a different balance of steric and electronic properties that could be beneficial for certain targets.
-
The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, as it can form key hydrogen bonds and salt bridges with biological targets.[9] However, in some cases, esterification of the carboxylic acid has been shown to improve cell permeability and potency.[2]
-
Substitution at the N1-position: Alkylation or arylation at the N1-position of the indole ring is a common strategy to modulate activity. For instance, in the development of xanthine oxidase inhibitors, a hydrophobic group on the nitrogen atom of the indole ring was found to be essential for inhibitory potency.[7]
Experimental Protocols for Biological Evaluation
To validate the inferred biological activities of this compound, a series of well-established in vitro assays are recommended.
MTT Assay for Cytotoxicity (Anticancer Activity)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Workflow:
Caption: A typical workflow for an MTT assay to determine cytotoxicity.
Step-by-Step Methodology:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.
Step-by-Step Methodology:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), glutathione, and purified human mPGES-1 enzyme.
-
Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Incubate the reaction at a specific temperature (e.g., 4°C) for a defined time (e.g., 1 minute).
-
Stop the reaction by adding a quenching solution (e.g., containing FeCl2).
-
Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of inhibition and determine the IC50 value.
Dopamine Receptor Binding Assay
This assay determines the affinity of a compound for a specific dopamine receptor subtype.
Step-by-Step Methodology:
-
Prepare cell membranes from a cell line stably expressing the human dopamine receptor of interest (e.g., D3).
-
In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]spiperone), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.
-
Incubate the plate to allow for binding equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Measure the radioactivity on the filter mats using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase activity.
Step-by-Step Methodology:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and varying concentrations of this compound.
-
Add xanthine oxidase enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the substrate, xanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value.
Data Summary of Related Compounds
The following table summarizes the reported biological activities of some indole-3-carboxylic acid analogs.
| Compound/Derivative Class | Biological Activity | Target | Potency (IC50/Ki/EC50) | Reference |
| 5-Hydroxyindole-3-carboxylic acid ester | Cytotoxicity | MCF-7 breast cancer cells | 4.7 µM (EC50) | [2] |
| Indole-3-carboxylic acid-based derivative (Compound 17) | Bcl-2/Mcl-1 dual inhibition | Bcl-2, Mcl-1 | 0.26 µM (Ki for Bcl-2), 72 nM (Ki for Mcl-1) | [3] |
| Benzo[g]indole-3-carboxylate (Compound 7a) | Anti-inflammatory | mPGES-1 | 0.6 µM (IC50) | [4] |
| Indolyl carboxylic acid amide (Compound 14a) | Dopamine receptor binding | D3 receptor | 0.18 nM (Ki) | [6] |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c) | Xanthine oxidase inhibition | Xanthine oxidase | 0.13 µM (IC50) | [7] |
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests a promising potential for diverse biological activities. The indole-3-carboxylic acid scaffold is a versatile platform, and the 5-ethoxy substitution may confer unique properties that warrant further investigation.
Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of in vitro assays, such as those detailed in this guide. Based on these initial findings, promising lead compounds can be further optimized through medicinal chemistry efforts and evaluated in in vivo models of disease. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for cancer, inflammation, neurological disorders, and other conditions.
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An In-Depth Technical Guide to 5-Ethoxy-1H-indole-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, those functionalized at the 5-position have demonstrated a remarkable breadth of biological activities. This guide focuses on the synthesis, potential biological activities, and therapeutic applications of 5-Ethoxy-1H-indole-3-carboxylic acid and its derivatives. While direct literature on this specific ethoxy-substituted scaffold is emerging, this document synthesizes established synthetic methodologies for analogous compounds and extrapolates potential biological targets based on robust data from closely related 5-alkoxy and other 5-substituted indole analogs. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical foundation to explore this promising chemical space.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. Modifications at various positions of the indole ring can dramatically influence the compound's pharmacological profile. The C3 position is a common site for derivatization, often leading to compounds with potent biological effects. The C5 position, located on the benzene ring portion, offers another critical handle for modulating activity, selectivity, and pharmacokinetic properties. Substituents at this position can influence interactions with biological targets and alter the overall physicochemical characteristics of the molecule.
Synthetic Strategies for this compound and its Derivatives
While specific literature for the synthesis of this compound is not abundant, established methods for the preparation of analogous 5-alkoxyindole-2- and 3-carboxylic acids provide a reliable blueprint. The Fischer indole synthesis and the Japp-Klingemann reaction are two of the most powerful and versatile methods for constructing the indole nucleus from appropriately substituted anilines or their precursors.[2][3][4][5][6][7]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][8]
Proposed Synthetic Route:
The synthesis of ethyl 5-ethoxy-1H-indole-3-carboxylate can be envisioned starting from 4-ethoxyphenylhydrazine and ethyl pyruvate.
-
Step 1: Hydrazone Formation: Reaction of 4-ethoxyphenylhydrazine with ethyl pyruvate to form the corresponding hydrazone.
-
Step 2: Indolization: Acid-catalyzed cyclization of the hydrazone, followed by elimination of ammonia, to yield the indole ring.
-
Step 3: Hydrolysis: Saponification of the resulting ethyl ester to afford this compound.
Caption: Proposed Japp-Klingemann/Fischer Indole Synthesis.
Derivatization of the Carboxylic Acid
Once this compound is synthesized, the carboxylic acid moiety serves as a versatile handle for further derivatization to generate a library of analogs. Standard amide coupling reactions can be employed to synthesize a variety of carboxamides.
Experimental Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Potential Biological Activities and Mechanisms of Action: An Analog-Based Perspective
Due to the limited direct biological data on this compound derivatives, their potential therapeutic applications can be inferred from the well-documented activities of structurally similar 5-substituted indole analogs.
Anti-inflammatory and Anti-allergic Potential: 5-Lipoxygenase (5-LO) Inhibition
Derivatives of ethyl 5-hydroxy-indole-3-carboxylate have been identified as potent inhibitors of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. [9]These inflammatory mediators are implicated in a range of diseases, including asthma and other allergic conditions. The 5-hydroxy group is a critical feature for activity, and it is plausible that a 5-ethoxy group could also confer 5-LO inhibitory activity, potentially with altered potency and pharmacokinetic properties.
Proposed Mechanism of Action:
The indole scaffold may act as a scaffold to position key pharmacophoric features within the active site of 5-LO, leading to competitive or non-competitive inhibition of the enzyme.
Caption: Proposed mechanism of 5-LO inhibition.
Anticancer Potential
Various 5-substituted indole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. For instance, 5-substituted-indole-2-carboxamides have been reported as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). [10]The nature of the substituent at the 5-position plays a crucial role in determining the potency and selectivity of these compounds. The electronic and steric properties of the 5-ethoxy group could lead to novel interactions with the kinase active sites, offering a new avenue for the development of targeted anticancer agents.
Serotonin (5-HT) Receptor Modulation
5-Methoxyindole derivatives are known to interact with serotonin (5-HT) receptors, with some compounds acting as potent 5-HT4 receptor agonists. [11]Given the structural similarity, it is conceivable that 5-ethoxyindole derivatives could also exhibit affinity for various 5-HT receptor subtypes. Modulation of these receptors is a key strategy in the treatment of a variety of central nervous system disorders, including depression and anxiety, as well as gastrointestinal disorders.
Structure-Activity Relationship (SAR) Considerations
Based on studies of related indole derivatives, the following SAR trends can be anticipated for this compound derivatives:
| Position | Modification | Potential Impact on Activity |
| C3-Carboxamide | Variation of the amine substituent | Modulates potency, selectivity, and pharmacokinetic properties. [12] |
| N1-Indole | Alkylation or arylation | Can influence receptor affinity and metabolic stability. |
| C2-Indole | Introduction of small alkyl groups | May enhance potency in certain biological targets. |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging established synthetic methodologies such as the Fischer indole and Japp-Klingemann reactions, a diverse library of derivatives can be readily accessed. Based on the extensive biological data available for structurally related 5-alkoxy and other 5-substituted indole analogs, these novel compounds hold significant potential as anti-inflammatory, anticancer, and CNS-active agents. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates with improved efficacy and safety profiles.
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An In-Depth Technical Guide to the Discovery and Isolation of Novel Indole Compounds
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry and drug discovery.[1] This assertion stems from its prevalence in a vast array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[2][3][4] From the essential amino acid tryptophan to potent anticancer agents and complex alkaloids, the indole motif is a cornerstone of biologically active compounds.[5][6] The ongoing quest for novel therapeutics continually drives the search for new indole derivatives, whether through isolation from natural sources or innovative synthetic strategies.[7][8][9]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery and isolation of novel indole compounds. Moving beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices, emphasizing the integration of modern and traditional techniques to create a robust and efficient discovery pipeline.
Part 1: Strategies for the Discovery of Novel Indole Scaffolds
The initial phase of discovering new indole compounds hinges on two primary approaches: exploring the vast chemical diversity of the natural world and the rational design of synthetic libraries.
Natural Product Bioprospecting
Nature, particularly the marine environment and microbial sources, remains a rich reservoir of structurally diverse and biologically active indole alkaloids.[1][6]
-
Rationale for Source Selection: The choice of a biological source is a critical first step. Organisms from unique and competitive environments, such as marine sponges, tunicates, and associated microorganisms, often produce novel secondary metabolites, including indole alkaloids, as a defense mechanism.[6] Endophytic fungi, residing within plant tissues, are another promising source, often producing unique bioactive compounds.[10]
-
Dereplication: A Critical Early Step: To avoid the time-consuming rediscovery of known compounds, a process known as dereplication is essential. This involves the rapid identification of previously characterized compounds in a crude extract at an early stage.[11] Modern approaches utilize liquid chromatography-mass spectrometry (LC-MS) and comparison of the resulting data against comprehensive natural product databases.
Synthetic Library Design and Novel Synthesis Methodologies
In parallel with natural product screening, the synthesis of novel indole derivatives offers a more targeted approach to drug discovery.
-
Modern Synthetic Methodologies: The development of novel methods for constructing the indole core and for its subsequent functionalization is an active area of research.[2][12] Transition metal-catalyzed reactions, such as those employing palladium, rhodium, and iron, have revolutionized indole synthesis, allowing for greater efficiency and regioselectivity.[3][12] Green chemistry approaches, utilizing microwave irradiation, ionic liquids, and water as a solvent, are also gaining prominence.[2]
-
Diversity-Oriented Synthesis: This strategy aims to create a wide array of structurally diverse molecules from a common starting material. For indoles, this can involve varying substituents at different positions of the indole ring to explore the chemical space around a known bioactive scaffold.
Part 2: Advanced Extraction and Isolation Techniques
The successful isolation of a novel indole compound from a complex biological matrix is a multi-step process that requires a combination of traditional and modern techniques.[13][14]
Extraction: The Initial Separation
The primary goal of extraction is to efficiently transfer the target indole compounds from the solid biological material into a liquid solvent phase.[15]
-
Conventional Solvent Extraction: Maceration, percolation, and Soxhlet extraction remain widely used due to their simplicity.[11][15] The choice of solvent is critical and is based on the polarity of the target indole alkaloids. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is often employed to achieve a preliminary fractionation of the extract.
-
Modern Extraction Techniques: To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, several advanced techniques have been developed.[15]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[11][13]
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration.[11]
-
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[15]
-
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal.
-
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction. | Requires heat, not suitable for thermolabile compounds. |
| MAE | Microwave heating of the solvent and sample. | Fast, reduced solvent consumption. | Requires specialized equipment. |
| UAE | Use of ultrasonic waves to enhance extraction. | Fast, can be performed at room temperature. | May cause degradation of some compounds. |
| PLE | High temperature and pressure to increase efficiency. | Rapid, low solvent consumption, high efficiency.[15] | High initial equipment cost. |
| SFE | Use of a supercritical fluid as the solvent. | Selective, solvent is easily removed. | High initial equipment cost, may not be suitable for all compounds. |
Purification: From Crude Extract to Pure Compound
The purification of the target indole compound from the crude extract is typically achieved through a series of chromatographic techniques.[15][16]
-
Column Chromatography (CC): A fundamental and widely used preparative technique for separating compounds based on their differential adsorption to a stationary phase.[13][16] Silica gel and alumina are common stationary phases.[17]
-
High-Performance Liquid Chromatography (HPLC): A powerful and high-resolution technique for both analytical and preparative separations.[16][18] Reversed-phase HPLC is particularly effective for the separation of indole alkaloids.[18][19]
-
Countercurrent Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption and sample degradation.[20] High-performance CCC (HPCCC) is particularly useful for the targeted isolation of alkaloids from complex extracts.[20]
Experimental Protocol: General Workflow for the Isolation of Indole Alkaloids from a Plant Matrix
-
Extraction:
-
Air-dry and powder the plant material.
-
Perform a sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) using maceration or a more advanced technique like UAE.
-
Concentrate the extracts under reduced pressure.
-
-
Preliminary Fractionation:
-
Subject the most promising extract (based on preliminary bioactivity screening or TLC analysis) to vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Elute with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).[13]
-
-
Purification of Target Compounds:
-
Combine fractions containing the compound of interest.
-
Further purify the combined fractions using preparative HPLC or CCC.
-
For HPLC, select an appropriate column (e.g., C18) and mobile phase based on analytical HPLC method development.
-
For CCC, select a suitable biphasic solvent system.
-
-
Purity Assessment:
-
Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector.
-
The compound should exhibit a single peak at multiple wavelengths.
-
Part 3: Spectroscopic and Spectrometric Characterization
Once a novel indole compound has been isolated in a pure form, its chemical structure must be elucidated. This is achieved through a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for determining the structure of organic molecules.[16] 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of a compound.[16] High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within a molecule and can be useful for identifying the chromophore of an indole compound.[[“]]
Diagram: General Workflow for Indole Compound Discovery and Isolation
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A Theoretical and Computational Guide to 5-Alkoxy-Indole-3-Carboxylic Acids in Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural and synthetic bioactive compounds.[1] Among its many derivatives, the 5-alkoxy-indole-3-carboxylic acid scaffold has emerged as a particularly promising template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these compounds. We will explore the fundamental principles of their molecular structure, delve into the application of quantum chemical calculations to elucidate their electronic properties, and detail the use of molecular modeling techniques such as docking and QSAR to predict their biological activity. By synthesizing field-proven insights with rigorous computational protocols, this guide serves as an essential resource for professionals engaged in the rational design of next-generation pharmaceuticals based on this versatile scaffold.
The Significance of the Indole Scaffold in Modern Chemistry
The indole ring system is a privileged structure in pharmacology, present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and geometric shape allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal starting point for drug design. Derivatives such as indole-3-acetic acid also function as critical phytohormones, regulating plant growth and development.[2]
The 5-alkoxy-indole-3-carboxylic acid subclass combines three key pharmacophoric features: the indole core for aromatic and hydrophobic interactions, a carboxylic acid group at the 3-position for hydrogen bonding and salt-bridge formation, and a variable alkoxy group at the 5-position that allows for fine-tuning of steric and electronic properties like lipophilicity (log P).[1] Theoretical studies are indispensable for understanding how these features synergize to produce a desired biological effect, accelerating the discovery process and reducing reliance on costly and time-consuming empirical screening. These compounds have shown potential as anticancer agents, neuroprotective molecules, and herbicides.[1][3][4]
Molecular Structure and Intermolecular Interactions
The foundational step in any theoretical study is a thorough understanding of the molecule's structure. The 5-alkoxy-indole-3-carboxylic acid scaffold consists of a planar bicyclic indole system. The primary degrees of conformational freedom involve the rotation around the C3-C(OOH) bond and the C5-O bond of the alkoxy group.
Computational studies, validated by experimental data from X-ray crystallography, reveal that these molecules frequently form strong intermolecular hydrogen bonds. Notably, the carboxylic acid groups often form centrosymmetric cyclic dimers through O-H···O interactions.[3] Furthermore, the N-H group of the indole ring can act as a hydrogen bond donor, interacting with the carboxylic oxygen or other acceptor groups in the crystal lattice, leading to the formation of extended sheet-like structures.[3] Understanding these interactions is crucial, as they can significantly influence the compound's solubility, crystal packing, and binding affinity to a biological target.
Caption: General structure of a 5-alkoxy-indole-3-carboxylic acid.
Core Computational Methodologies
Theoretical studies rely on a suite of computational tools to model molecular behavior at the atomic level. The choice of methodology is critical and is dictated by the desired balance between accuracy and computational cost.
Density Functional Theory (DFT)
DFT is the workhorse of modern quantum chemistry for medium-sized organic molecules. It provides a robust framework for calculating the ground-state electronic structure and related properties.
-
Rationale for Use: DFT offers a favorable compromise between accuracy and computational expense compared to more demanding wavefunction-based methods. It is particularly effective for geometry optimizations, frequency calculations (to verify that an optimized structure is a true energy minimum), and predicting electronic properties.
-
Common Functionals and Basis Sets: The selection of the exchange-correlation functional and the basis set is crucial for obtaining reliable results.
-
Functionals: Hybrid functionals like B3LYP are widely used. For studies involving non-covalent interactions, dispersion-corrected functionals such as ωB97X-D are often preferred.[3]
-
Basis Sets: Pople-style basis sets like 6-31G(d) or 6-31++G(d,p) are common for initial optimizations. For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be employed.[3]
-
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Structure Input: Build the 3D structure of the 5-alkoxy-indole-3-carboxylic acid using a molecular editor (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform a preliminary geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
DFT Calculation Setup:
-
Select the desired level of theory (e.g., ωB97X-D/6-31++G(d,p)).
-
Specify the task as "Optimization + Frequencies" (Opt+Freq).
-
Define the molecular charge (typically 0) and spin multiplicity (typically singlet).
-
If studying the molecule in solution, include a solvent model (e.g., PCM).
-
-
Execution: Run the calculation using quantum chemistry software (e.g., Gaussian, ORCA).
-
Validation: After the calculation converges, verify the result:
-
Confirm that the optimization algorithm has reached a stationary point.
-
Analyze the frequency output. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
Caption: A typical DFT workflow for molecular property calculation.
Electronic Properties and Chemical Reactivity
Once a stable molecular geometry is obtained, DFT can be used to calculate a range of electronic properties that govern the molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.
-
Dipole Moment: This quantifies the overall polarity of the molecule, which influences its solubility and its ability to interact with polar biological targets.
Table 1: Representative Calculated Electronic Properties
| Property | Typical Value Range | Significance |
| HOMO Energy | -5.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical stability, reactivity |
| Dipole Moment | 2.0 to 5.0 Debye | Molecular polarity |
Structure-Activity Relationship (SAR) and Drug Design
The ultimate goal of theoretical studies in this context is to guide the design of molecules with enhanced biological activity. This is achieved primarily through molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein).
-
Causality and Application: Docking helps to rationalize the observed biological activity of a compound by providing a plausible 3D model of its interaction with a target protein. It can predict binding affinity (scoring functions) and identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the complex. This insight is crucial for designing new derivatives with improved binding. For instance, docking studies have shown that 5-hydroxyindole-3-carboxylic acid derivatives can fit into the active site of the survivin protein, an anti-cancer target.[1] Similarly, other indole-3-carboxylic acids have been docked against the auxin receptor protein TIR1 to develop new herbicides.[4]
Caption: Conceptual workflow of a molecular docking experiment.
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank).
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Define the binding site or "grid box" where the ligand is expected to bind.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the 5-alkoxy-indole-3-carboxylic acid.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the receptor's active site.
-
-
Pose Analysis and Scoring:
-
Analyze the top-ranked poses. Visualize the ligand-receptor complex to identify key intermolecular interactions (e.g., hydrogen bonds with specific residues like Asp71, Asp72, or π-π stacking with Lys79 as seen in some studies).[1]
-
Use the scoring function to estimate the binding affinity. Compare scores across a series of analogues to prioritize compounds for synthesis.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a statistical approach that correlates variations in the chemical structure of a series of compounds with their biological activity.
-
Methodology: In a QSAR study, various molecular descriptors (physicochemical properties) are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., log P).[5] A mathematical model is then built using regression analysis to create an equation that relates these descriptors to the activity.
-
Predictive Power: A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, allowing researchers to focus on the most promising candidates. For example, a QSAR model might reveal that higher log P values and a more negative electrostatic potential on the carboxylic oxygen are correlated with increased anti-cancer activity for a given series.[1][5]
Conclusion and Future Outlook
Theoretical studies provide a powerful, predictive framework for the investigation of 5-alkoxy-indole-3-carboxylic acids. By integrating quantum chemical calculations with molecular modeling techniques, researchers can gain profound insights into the structural, electronic, and biological properties of these molecules. DFT calculations elucidate the fundamental aspects of molecular geometry and reactivity, while molecular docking provides a visual and energetic understanding of how these compounds interact with their protein targets.
The synergy between these computational methods and experimental validation is the cornerstone of modern rational drug design. As computational power increases and algorithms become more sophisticated, the role of theoretical studies will only grow, enabling the design of highly potent and selective therapeutic agents with greater speed and efficiency. The continued exploration of the vast chemical space surrounding the 5-alkoxy-indole-3-carboxylic acid scaffold, guided by the principles outlined in this guide, promises to yield novel solutions for challenges in medicine and agriculture.
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Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]
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Balcerek, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
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de Oliveira, H. P., et al. (2018). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available at: [Link]
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Sathiyamoorthi, R., et al. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]
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Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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Liao, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Available at: [Link]
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Wang, X., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Foreword: The Strategic Imperative of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Characterization of Ethoxy-Substituted Indoles
In modern drug discovery, the indole scaffold is a privileged structure, forming the core of numerous therapeutic agents, from anti-inflammatory drugs like Indomethacin to anti-migraine compounds.[1][2] The introduction of an ethoxy substituent (-OCH₂CH₃) can significantly modulate a molecule's properties, influencing its potency, selectivity, and pharmacokinetic profile.[3] A comprehensive physicochemical characterization is therefore not merely a data-gathering exercise; it is a foundational pillar of rational drug design. It provides the causal link between molecular structure and biological behavior, enabling scientists to predict a compound's fate in a biological system and de-risk candidates early in the development pipeline. This guide, written from the perspective of a Senior Application Scientist, offers a holistic approach to characterizing ethoxy-substituted indoles, emphasizing the "why" behind the "how" and integrating multiple analytical techniques into a cohesive, self-validating workflow.
Foundational Analysis: Purity and Identity Confirmation
Before any meaningful physicochemical data can be generated, the identity and purity of the analyte must be unequivocally established. This step is non-negotiable and forms the bedrock of a trustworthy characterization package.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is typically the first choice for indole derivatives.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a mobile phase system consisting of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the ethoxy-substituted indole in a suitable solvent (e.g., Acetonitrile or DMSO). Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.
-
Method Development (Justification):
-
Begin with a gradient elution, for example, 5% to 95% B over 20 minutes. This is a "scouting gradient" designed to elute a wide range of potential impurities and determine the approximate retention time of the main peak.
-
The rationale for using a formic acid modifier is to ensure the consistent protonation of acidic and basic functional groups (like the indole nitrogen), leading to sharper, more symmetrical peaks.[4]
-
-
Detection: Use a UV detector, monitoring at multiple wavelengths (e.g., 220 nm for general peptide bonds and chromophores, and a higher wavelength like 280 nm, which is characteristic of the indole ring system).[5] A photodiode array (PDA) detector is ideal as it captures the entire UV spectrum for each peak, aiding in peak identity and purity assessment.
-
Data Analysis: Integrate all peaks. Purity is expressed as the area percentage of the main peak relative to the total area of all peaks. A compound is generally considered suitable for further characterization if its purity is >95%.
Structural Elucidation: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural confirmation.
-
¹H and ¹³C NMR: These techniques map the hydrogen and carbon framework of the molecule. For an ethoxy-substituted indole, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet in ¹H NMR), aromatic protons on the indole core, and the N-H proton.[6][7] The chemical shifts provide crucial information about the electronic environment of each atom.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass-to-charge ratio, allowing for the determination of the elemental formula. This confirms that the compound has the correct atomic composition, complementing the structural information from NMR.[8]
Lipophilicity: The Gatekeeper of Bioavailability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[9][10] It governs how a drug crosses cell membranes, binds to plasma proteins, and reaches its target.[9] It is typically measured as the partition coefficient (log P) or distribution coefficient (log D).
-
Log P: The ratio of the concentration of a neutral compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.
-
Log D: The ratio of the concentration of all species (neutral and ionized) of a compound between the two phases at a specific pH. For drug development, log D at pH 7.4 is the most physiologically relevant parameter.[11]
Experimental Protocol: Shake-Flask Method for Log D₇.₄ Determination
-
Solvent Preparation (Causality): The two immiscible phases are n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. It is critical to pre-saturate each solvent with the other for at least 24 hours. This is done by vigorously mixing n-octanol and PBS and allowing them to separate. This step prevents volume changes during the experiment, which would otherwise introduce significant error. n-Octanol is chosen as the organic phase because its long alkyl chain and polar headgroup serve as a good mimic of biological membranes.[9]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS). The concentration should be high enough to be accurately measured by UV-Vis or HPLC, but low enough to not exceed its aqueous solubility.
-
Partitioning: In a glass vial, combine a known volume of the sample solution (e.g., 2 mL) with an equal volume of pre-saturated n-octanol.
-
Equilibration: Agitate the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. A flat-bed shaker provides consistent and gentle mixing.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to achieve a clean separation of the two layers. This is a self-validating step; a sharp interface must be visible.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the final concentration (C_aq) using a pre-established calibration curve (UV-Vis or HPLC).
-
Calculation:
-
The initial concentration in the aqueous phase is C_initial.
-
The final concentration in the aqueous phase is C_aq.
-
The concentration in the octanol phase (C_oct) is calculated by mass balance: C_oct = C_initial - C_aq (assuming equal volumes).
-
Log D = log₁₀ (C_oct / C_aq)
-
An optimal log D value for oral absorption is often considered to be in the range of 0 to 3.[9]
Aqueous Solubility: The Prerequisite for Absorption
For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract.[9] Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability.[12][13]
Experimental Protocol: Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound, which is the true saturation point.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0 to simulate gastric fluid, and pH 7.4 to simulate blood plasma).[11][12] The presence of visible solid material throughout the experiment is essential to ensure a saturated solution.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Self-Validation: To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the two points.
Ionization State (pKa): The pH-Dependent Switch
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical parameter because the ionization state affects solubility, permeability, and target binding.[14] The indole N-H is weakly acidic (pKa typically > 16), but other substituents can introduce acidic or basic centers.
Experimental Protocol: UV-Spectrophotometric pKa Determination
This method is effective when the UV-Vis spectrum of the ionized species differs from the neutral species.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
Sample Preparation: Prepare a stock solution of the indole in a co-solvent like methanol. Add a small, constant amount of this stock solution to each buffer solution to create a series of samples with identical total compound concentration but varying pH.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.[15]
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation.
-
The inflection point of this curve corresponds to the pKa.[16] Alternatively, derivative spectrophotometry can be used to precisely identify the pKa from the intersection point of spectra.[16]
-
Solid-State Properties: Stability, Form, and Purity
The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and manufacturability.
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[17] It is used to determine the melting point (an indicator of purity), detect phase transitions, and identify different polymorphic forms. A sharp melting endotherm is characteristic of a pure, crystalline substance.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18] It is used to assess thermal stability, identify the temperature of decomposition, and quantify the presence of residual solvents or water.[19]
Experimental Workflow: Combined TGA/DSC Analysis
Modern instruments can perform TGA and DSC simultaneously, providing a comprehensive thermal profile in a single experiment.[17][20]
-
Sample Preparation: Accurately weigh a small amount of the solid compound (typically 2-5 mg) into an aluminum or ceramic TGA pan.
-
Instrument Setup: Place the pan in the instrument and heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Data Interpretation:
-
The TGA curve will show mass loss as a function of temperature. A sharp drop indicates decomposition.[19]
-
The DSC curve will show endothermic (heat-absorbing) or exothermic (heat-releasing) events. The peak of the endotherm corresponds to the melting point.
-
Crystal Structure: X-Ray Diffraction (XRD)
Single-crystal X-ray diffraction provides the ultimate structural information, revealing the precise 3D arrangement of atoms in the crystal lattice, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[21][22] This information is invaluable for understanding polymorphism and for structure-based drug design.
Integrated Physicochemical Characterization Workflow
The various characterization techniques should be viewed as parts of an integrated workflow. Data from one experiment informs the next, building a complete and self-consistent profile of the molecule.
Caption: Integrated workflow for the physicochemical characterization of a novel compound.
Data Summary and Interpretation
All quantitative data should be summarized in a clear, concise table to facilitate analysis and comparison.
Table 1: Physicochemical Properties of a Hypothetical 5-Ethoxy-1H-indole
| Parameter | Method | Result | Implication for Drug Development |
| Purity | RP-HPLC (220 nm) | 99.2% | High purity ensures data reliability. |
| Identity | HRMS, ¹H/¹³C NMR | Confirmed | Correct molecular structure verified. |
| Log D (pH 7.4) | Shake-Flask | 2.15 | Good lipophilicity, favorable for membrane permeability.[9] |
| Solubility (pH 2.0) | Thermodynamic | 5 µg/mL | Low solubility in acidic conditions. |
| Solubility (pH 7.4) | Thermodynamic | 85 µg/mL | Moderate solubility at physiological pH. |
| pKa (Indole N-H) | UV-Vis Titration | > 12 (Not Ionized) | Remains neutral across physiological pH range. |
| Melting Point (Tₘ) | DSC | 155.2 °C (sharp) | Suggests a pure, crystalline solid. |
| Decomposition (Tₔ) | TGA | 210 °C | Thermally stable under normal conditions.[19] |
Conclusion
The physicochemical characterization of an ethoxy-substituted indole is a multi-faceted process that generates a detailed molecular portrait. This portrait, encompassing solubility, lipophilicity, ionization, and solid-state properties, is indispensable for the modern medicinal chemist. By understanding the causal relationships between these parameters and a compound's in vivo behavior, researchers can make informed decisions, optimize lead candidates, and ultimately increase the probability of success in the complex journey of drug development. A rigorous, well-documented characterization package is the passport a molecule needs to advance from a promising hit to a viable clinical candidate.
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ResearchGate. (n.d.). TGA thermogram of control indole. 19.
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- 22. journals.iucr.org [journals.iucr.org]
Solubility of 5-Ethoxy-1H-indole-3-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Ethoxy-1H-indole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of significant interest in medicinal chemistry and drug development. Given the limited publicly available solubility data for this specific compound, this document synthesizes information from related structures and outlines detailed methodologies for its empirical determination.
Introduction: The Critical Role of Solubility
This compound belongs to the indole class of heterocyclic compounds, which are integral to numerous biological processes and form the backbone of many pharmaceuticals. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous and organic solvent solubility can present significant challenges during drug formulation and development, impacting everything from initial high-throughput screening to final dosage form design. Understanding and quantifying the solubility of this compound in various organic solvents is therefore a foundational step in harnessing its therapeutic potential.
Physicochemical Profile and Predicted Solubility
Direct experimental data for this compound is scarce. However, we can infer its likely properties from closely related analogs such as 5-methoxy-1H-indole-3-carboxylic acid and the parent indole-3-carboxylic acid.
| Property | Value (Estimated/Analog-Based) | Influence on Solubility |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa | ~4-5 (estimated for the carboxylic acid group) | The acidic proton on the carboxylic acid will be ionized at pH values above the pKa, significantly increasing aqueous solubility. In organic solvents, the non-ionized form is typically more soluble. |
| logP | ~2-3 (estimated) | A positive logP value suggests a preference for lipophilic (non-polar) environments over aqueous ones, indicating better solubility in many organic solvents compared to water. |
| Melting Point | Not available. Generally, a higher melting point suggests stronger intermolecular forces in the solid state, which can lead to lower solubility. |
Predicted Solubility Based on "Like Dissolves Like":
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] this compound possesses both polar (carboxylic acid, indole N-H) and non-polar (ethoxy group, benzene ring) functionalities.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with these solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors for the indole N-H and carboxylic acid O-H, likely leading to good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar indole ring system suggests some solubility, but the polar carboxylic acid group will limit this. Solubility is expected to be lower than in polar solvents.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of specific data, empirical determination is essential. The shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[2]
Step-by-Step Shake-Flask Method:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
-
Alternatively, centrifuge the vial to accelerate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using known concentrations of the compound to accurately determine the concentration of the unknown sample.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.
-
Caption: Experimental workflow for determining solubility via the shake-flask method.
Key Factors Influencing Solubility
Several factors can be manipulated to modulate the solubility of this compound.[3][4] Understanding these can be crucial for formulation and experimental design.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[4]
-
pH (in aqueous or partially aqueous systems): The carboxylic acid functionality makes the molecule's solubility highly pH-dependent. In solutions with a pH above the pKa of the carboxylic acid, the compound will deprotonate to form a carboxylate salt, which is significantly more polar and thus more water-soluble.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A systematic screening of solvents with varying polarities is recommended to identify the most suitable system for a given application.
-
Crystal Polymorphism: The crystalline form of the solid can impact its solubility.[5] Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form being used.
Caption: Key factors influencing the solubility of the target compound.
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility of Things. (n.d.). Indole.
- EXPERIMENT 1 DETERMIN
- PubChem. (n.d.). 5-Methoxy-1H-indole-3-carboxylic acid.
- Sigma-Aldrich. (2025, October 16).
- SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Fisher Scientific. (n.d.).
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- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Thermo Fisher Scientific. (2011, December 15).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- TCI Chemicals. (n.d.).
- MDPI. (n.d.).
- PubChem. (n.d.). 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid.
- Matrix Fine Chemicals. (n.d.). 5-METHOXY-1H-INDOLE-3-CARBOXYLIC ACID.
- UNT Digital Library. (2025, December 15).
- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Reddit. (2023, March 9). carboxylic acid solubility + TLC.
Sources
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis for 5-Ethoxy Derivatives
Executive Summary
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1] This guide provides an in-depth technical overview and detailed protocols for the synthesis of 5-ethoxyindole derivatives, a class of compounds with significant potential in medicinal chemistry and drug development.[2][3] The 5-ethoxy substituent offers a valuable modification to the indole scaffold, influencing the electronic properties and biological activity of the resulting molecules. These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for the successful synthesis of these valuable compounds.
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system is a privileged structure in medicinal chemistry, forming the core of a vast number of natural products, pharmaceuticals, and agrochemicals.[4][5] From the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-cancer alkaloids vinblastine and vincristine, the indole moiety is a recurring motif in biologically active molecules.[3][5] The Fischer indole synthesis, discovered by Emil Fischer in 1883, provides a versatile and widely applicable method for constructing this heterocyclic system from arylhydrazines and carbonyl compounds under acidic conditions.[6][7]
5-Ethoxyindole derivatives are of particular interest due to the influence of the ethoxy group on the molecule's lipophilicity and hydrogen bonding capacity, which can significantly impact pharmacokinetic and pharmacodynamic properties. This guide will focus on the practical application of the Fischer indole synthesis to generate these specific derivatives.
The Core Reaction Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis is a cascade of acid-catalyzed reactions that transforms an arylhydrazine and an aldehyde or ketone into an indole.[8][9] The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of a (substituted) phenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[6][10] This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.
-
Tautomerization to Enamine: The phenylhydrazone then undergoes tautomerization to its enamine isomer.[10]
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial[7][7]-sigmatropic rearrangement, which is the key carbon-carbon bond-forming step that establishes the indole framework.[6][8]
-
Aromatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, forming a di-imine.
-
Ammonia Elimination: The di-imine then undergoes an acid-catalyzed cyclization to form an aminal, which subsequently eliminates a molecule of ammonia to yield the final aromatic indole product.[6][10]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[6]
Experimental Design and Optimization
The success of the Fischer indole synthesis is highly dependent on the choice of reactants and reaction conditions. For the synthesis of 5-ethoxy derivatives, the key starting materials are 4-ethoxyphenylhydrazine and a suitable aldehyde or ketone.
Catalyst Selection
A variety of Brønsted and Lewis acids can catalyze the Fischer indole synthesis.[6][9] The choice of catalyst is critical and can significantly impact the reaction yield and purity of the product.[4][11]
| Acid Catalyst | Type | Common Applications & Considerations |
| Zinc chloride (ZnCl₂) | Lewis Acid | A very common and effective catalyst.[10] Can require high temperatures. |
| Boron trifluoride (BF₃) | Lewis Acid | A strong Lewis acid, often used as its etherate complex.[6] |
| Polyphosphoric acid (PPA) | Brønsted Acid | Acts as both a catalyst and a solvent.[10] Effective for less reactive substrates. |
| Sulfuric acid (H₂SO₄) | Brønsted Acid | A strong proton source.[6] Can lead to charring with sensitive substrates. |
| p-Toluenesulfonic acid (PTSA) | Brønsted Acid | A solid, easy-to-handle acid catalyst.[4] |
| Acetic Acid | Brønsted Acid | Can serve as both a catalyst and a solvent, offering milder reaction conditions.[12] |
Solvent and Temperature Considerations
The choice of solvent and reaction temperature are also crucial parameters that require optimization.[12] Acetic acid is a common solvent as it can also act as the catalyst.[12] For some substrates, higher boiling point solvents or even neat conditions (without a solvent) may be necessary to drive the reaction to completion.[13] Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[13]
Detailed Experimental Protocol: Synthesis of 5-Ethoxy-2-methylindole
This protocol details the synthesis of 5-ethoxy-2-methylindole from 4-ethoxyphenylhydrazine hydrochloride and acetone.
Materials:
-
4-Ethoxyphenylhydrazine hydrochloride
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Phenylhydrazone Formation and In Situ Cyclization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyphenylhydrazine hydrochloride (1 equivalent).
-
Add glacial acetic acid to the flask to act as both the solvent and the catalyst.
-
Begin stirring the mixture and add acetone (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 2: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Step 3: Purification
-
The crude 5-ethoxy-2-methylindole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent such as ethanol/water can be employed.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phenylhydrazine and its derivatives are toxic and should be handled with care.
-
Strong acids are corrosive and should be handled with appropriate caution.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the Fischer indole synthesis of 5-ethoxy derivatives.
Caption: Workflow for the Fischer Indole Synthesis of 5-Ethoxy Derivatives.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials. | Use freshly distilled or purified phenylhydrazine and carbonyl compounds.[12][13] |
| Sub-optimal reaction temperature or time. | Monitor the reaction by TLC to determine the optimal conditions.[13] Consider microwave-assisted heating. | |
| Incorrect choice or concentration of acid catalyst. | Screen a variety of Brønsted and Lewis acids.[13] Polyphosphoric acid can be effective for challenging substrates.[10] | |
| Formation of Side Products | Undesirable side reactions such as aldol condensation. | Carefully control the reaction temperature and consider using a milder acid catalyst.[12] |
| Formation of isomeric products with unsymmetrical ketones. | The use of zeolite catalysts has been shown to enhance regioselectivity in some cases.[14] | |
| Difficulty with Purification | Product co-elutes with impurities. | Employ alternative purification techniques such as acid-base extraction for indoles with a weakly acidic N-H proton.[13] |
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. DOI:10.1039/C7RA10716A. Available from: [Link]
-
ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
-
Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. PMC - NIH. Available from: [Link]
-
Sapi, J., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613. Available from: [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
-
ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
Chem-Station Int. Ed. Fischer Indole Synthesis. Available from: [Link]
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
-
Research and Reviews. A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. Available from: [Link]
-
FCT NOVA. Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Available from: [Link]
-
ResearchGate. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Available from: [Link]
-
Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
YouTube. Fischer Indole Synthesis Mechanism | Organic Chemistry. Available from: [Link]
-
JSciMed Central. Pharmacological Potential of Indole Derivatives: A Detailed Review. Available from: [Link]
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- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 14. scispace.com [scispace.com]
HPLC purification of 5-Ethoxy-1H-indole-3-carboxylic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 5-Ethoxy-1H-indole-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Indole derivatives are a cornerstone of many pharmaceutical and biological research endeavors, making the attainment of high-purity material essential for reliable downstream applications. This document provides a foundational understanding of the separation principles, a detailed protocol for method development and scale-up purification, and expert insights into the critical parameters that govern a successful separation. The protocols are designed for researchers, chemists, and drug development professionals requiring a validated method for isolating this and structurally similar compounds.
Introduction and Scientific Principle
This compound belongs to a class of indole derivatives that are prevalent scaffolds in biologically active molecules. The reliability and reproducibility of biological assays, structural studies, and clinical development hinge on the purity of the active pharmaceutical ingredient (API) or research compound. Synthesis of such molecules often yields a crude product containing residual starting materials, by-products, and other impurities that must be removed.
Reverse-phase HPLC is the premier technique for this purification challenge due to its high resolving power and adaptability.[1] The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[1][2] The molecule of interest, this compound, possesses a dual nature: a relatively hydrophobic indole core and a polar, ionizable carboxylic acid group. This duality is key to its chromatographic behavior.
Our strategy employs ion suppression to achieve optimal separation. The carboxylic acid moiety, if ionized (deprotonated), can lead to poor retention and significant peak tailing on a C18 column. By acidifying the mobile phase, we shift the equilibrium towards the protonated, neutral form of the carboxylic acid.[3] This uncharged state enhances the molecule's overall hydrophobicity, promoting stronger interaction with the C18 stationary phase and resulting in a well-retained, highly symmetrical peak shape, which is critical for effective purification.
Integrated Purification Workflow
The purification process is a systematic workflow, progressing from initial analytical method development to the final isolation of the pure compound. This ensures an efficient and successful scale-up.
Caption: General workflow for the purification of this compound.
Materials and Instrumentation
| Category | Item | Specifications |
| Chemicals & Solvents | This compound | Crude synthetic product |
| Acetonitrile (ACN) | HPLC Grade, UV cutoff < 190 nm | |
| Water | Deionized (DI) or Milli-Q grade, 18.2 MΩ·cm | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.8% purity | |
| Methanol (MeOH) | HPLC Grade (for sample prep) | |
| Instrumentation | HPLC System | Quaternary or Binary pump, Autosampler, UV/PDA Detector, Fraction Collector |
| Analytical Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size | |
| Preparative Column | C18 Reverse-Phase, 21.2 x 150 mm, 5 µm particle size (or similar) | |
| Consumables | Syringe Filters | 0.22 µm or 0.45 µm, PTFE or Nylon |
| HPLC Vials | 2 mL amber glass vials with septa caps | |
| Collection Vessels | Test tubes or flasks compatible with the fraction collector | |
| Post-Purification | Rotary Evaporator | For solvent removal |
| Lyophilizer (Freeze-Dryer) | For removal of aqueous phase |
Experimental Protocols
Sample Preparation: A Critical First Step
The goal of sample preparation is to create a clean, particulate-free solution that is fully compatible with the HPLC mobile phase, preventing column clogging and ensuring reproducible results.[4][5]
-
Solubility Testing: Determine the optimal solvent for the crude product. Start with solvents used in the mobile phase, such as Methanol or Acetonitrile. The goal is to achieve the highest possible concentration without precipitation.
-
Stock Solution Preparation: Accurately weigh the crude material. Dissolve it in a minimal amount of Methanol or Acetonitrile. A small amount of DMSO can be used if solubility is an issue, but keep the volume below 5% of the total injection volume to avoid solvent effects on the chromatogram.
-
Filtration: Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial for analytical runs or a larger container for the preparative run.[6] This step is mandatory to remove any particulate matter that could damage the HPLC system.
Protocol 1: Analytical Method Development
This initial phase is designed to establish the optimal separation conditions on a smaller, analytical scale. This conserves sample and solvent while allowing for rapid optimization.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA serves as an ion-pairing agent and an acidifier, ensuring the carboxylic acid is protonated for sharp, symmetrical peaks.[7] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[1]
-
-
Instrument Setup and Column Equilibration:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 280 nm (Indole compounds typically have strong absorbance around this wavelength).[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Gradient Elution (Scouting Run):
-
A broad gradient is used to determine the approximate elution time of the target compound and the complexity of the impurity profile.
-
Time (min) % Mobile Phase B (ACN) 0.0 5 25.0 95 30.0 95 30.1 5 35.0 5
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution between the target compound and its closest eluting impurities. If the target peak elutes at 15 minutes with 50% B, a shallower gradient around this point (e.g., 40-60% B over 20 minutes) will provide better separation.
-
Protocol 2: Preparative HPLC Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the compound.
-
Scale-Up Calculation: The gradient and flow rate must be adjusted for the larger preparative column. A common approach is to maintain the same gradient length while scaling the flow rate based on the column cross-sectional area:
-
Flow Rate (Prep) = Flow Rate (Analytical) x [(Radius (Prep))^2 / (Radius (Analytical))^2]
-
For a 21.2 mm ID prep column from a 4.6 mm ID analytical column: Flow Rate (Prep) = 1.0 mL/min x [(10.6)^2 / (2.3)^2] ≈ 21.2 mL/min.
-
-
Instrument Setup and Column Equilibration:
-
Column: C18, 21.2 x 150 mm, 5 µm
-
Flow Rate: 21.2 mL/min (or as calculated)
-
Detector: UV at 280 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)
-
Equilibrate the column with the starting conditions of the scaled-up gradient for at least 3-5 column volumes.
-
-
Purification Run and Fraction Collection:
-
Inject the filtered, concentrated crude sample.
-
Run the scaled-up gradient method.
-
Set the fraction collector to trigger based on the UV signal (peak-based collection).[8] Collect fractions across the entire peak corresponding to the target compound. It is often wise to collect the peak front, apex, and tail in separate fractions to isolate the purest material.[9]
-
Post-Purification Processing and Analysis
-
Fraction Analysis: Inject a small aliquot from each collected fraction into the analytical HPLC to assess its purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution containing the product can be freeze-dried (lyophilized) to yield a pure, solid powder.[8]
-
Final QC: Perform a final analytical HPLC run on the purified solid to confirm its purity. Further characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required to confirm the identity and structure of the final product.[10]
Expected Results
The described method is expected to yield this compound with high purity. The table below presents hypothetical data from a successful purification run.
| Parameter | Before Purification | After Purification |
| Appearance | Yellowish-brown solid | White to off-white solid |
| Purity (by HPLC at 280 nm) | 85.2% | 99.1% |
| Retention Time (Analytical) | 12.5 minutes | 12.5 minutes |
| Recovery Yield | N/A | ~80-90% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Carboxylic acid is ionized.- Column overload.- Column degradation. | - Ensure mobile phase pH is low (0.1% TFA is usually sufficient).- Reduce sample injection mass/volume.- Flush column or replace with a new one. |
| Peak Splitting | - Sample solvent incompatible with mobile phase.- Column void or contamination. | - Dissolve sample in a solvent weaker than or equal to the initial mobile phase.- Reverse flush the column; if unresolved, replace it. |
| Low Recovery | - Compound precipitation on the column.- Compound instability in the mobile phase. | - Decrease sample concentration.- Ensure the compound is stable at low pH. Consider using formic acid instead of TFA if the compound is acid-sensitive. |
| No Peak Detected | - Sample not properly dissolved or injected.- Incorrect detector wavelength. | - Verify sample preparation and injection procedure.- Run a PDA scan to determine the optimal absorbance wavelength. |
References
-
Ehmann, A. (1977). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 132(2), 267-276. [Link]
-
Karnicar, K., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
-
Hubert, C., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. [Link]
-
Dennig, A., et al. (2019). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]
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Corradini, D., et al. (2002). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 25(1), 125-136. [Link]
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SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
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PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. [Link]
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Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]
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Bell, L. (2015). Improving Sample Preparation in HPLC. LCGC North America. [Link]
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Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Gilson. Automation of Post-Purification Analysis Sample Prep. [Link]
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Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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Michalska, D., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6614. [Link]
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Application Note: Comprehensive NMR Analysis of 5-Ethoxy-1H-indole-3-carboxylic acid
Introduction
5-Ethoxy-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active molecules, and modifications such as the inclusion of carboxylic acid and ethoxy groups can profoundly influence pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous structural elucidation is paramount for advancing research and ensuring the quality of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive, definitive structural analysis of organic molecules in solution. This application note provides a comprehensive guide to the structural verification of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will detail the rationale behind experimental choices, provide step-by-step protocols, and offer a complete interpretation of the spectral data, establishing a self-validating system for compound verification.
Predicted NMR Spectral Data
A thorough understanding of the expected NMR signals is crucial before data acquisition. The predictions below are based on established chemical shift principles for indole, ethoxy, and carboxylic acid moieties.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H1 (N-H) | 11.5 - 12.0 | Broad Singlet | N/A | Acidic proton on nitrogen, often broad due to quadrupole effects and exchange. |
| H2 | 8.0 - 8.2 | Singlet | N/A | Located between two nitrogen and carboxyl-substituted carbons, highly deshielded. |
| H4 | 7.6 - 7.8 | Doublet | J ≈ 2.0 Hz | Ortho to the electron-donating ethoxy group, meta-coupled to H6. |
| H6 | 6.8 - 7.0 | Doublet of Doublets | J ≈ 8.8, 2.0 Hz | Ortho-coupled to H7 and meta-coupled to H4. |
| H7 | 7.3 - 7.5 | Doublet | J ≈ 8.8 Hz | Ortho-coupled to H6. |
| H1' (CH₂) | 4.0 - 4.2 | Quartet | J ≈ 7.0 Hz | Methylene protons adjacent to oxygen, coupled to H2' methyl protons. |
| H2' (CH₃) | 1.3 - 1.5 | Triplet | J ≈ 7.0 Hz | Methyl protons coupled to H1' methylene protons. |
| COOH | 12.0 - 12.5 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to concentration and solvent effects.[1] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | 125 - 128 | Pyrrole ring carbon, influenced by adjacent N and C3. |
| C3 | 108 - 112 | Shielded carbon due to its position in the pyrrole ring, adjacent to the carboxyl group. |
| C3a | 128 - 132 | Bridgehead carbon, part of the aromatic system. |
| C4 | 112 - 115 | Aromatic carbon, shielded by the ortho-ethoxy group. |
| C5 | 153 - 156 | Aromatic carbon directly attached to the deshielding oxygen atom. |
| C6 | 113 - 116 | Aromatic carbon. |
| C7 | 111 - 114 | Aromatic carbon. |
| C7a | 130 - 135 | Bridgehead carbon, influenced by the fused rings. |
| C1' (CH₂) | 63 - 66 | Methylene carbon attached to oxygen. |
| C2' (CH₃) | 14 - 16 | Aliphatic methyl carbon. |
| COOH | 165 - 170 | Carbonyl carbon of the carboxylic acid.[1] |
Experimental Design and Protocols
A logical workflow ensures that the maximum amount of structural information is obtained efficiently. This involves initial 1D experiments for a general overview, followed by 2D experiments to establish specific connectivities.
The quality of the NMR data is directly dependent on meticulous sample preparation.[2][3][4]
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound. A higher concentration is beneficial for ¹³C and 2D NMR experiments.
-
Solvent Selection: Use 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice as it effectively solubilizes the polar carboxylic acid and prevents the rapid exchange of the acidic N-H and COOH protons, allowing for their observation in the ¹H NMR spectrum.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Dissolution: Transfer the solvent to a vial containing the analyte. Vortex gently until the sample is fully dissolved. Ensure no solid particulates are present, as they can degrade spectral quality.[4]
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.
These protocols are based on a standard 500 MHz NMR spectrometer.
-
¹H NMR Spectrum:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 2 seconds.
-
-
¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Data Interpretation and Structural Verification
The final step is to integrate the data from all experiments to build a cohesive and validated structural assignment.
-
¹H NMR Analysis:
-
The downfield region should show two broad singlets for the COOH and N-H protons.[1] A D₂O exchange experiment can be performed to confirm these assignments, as the signals will disappear.
-
The aromatic region will display three distinct signals corresponding to H4, H6, and H7. Their splitting patterns (d, dd, d) are characteristic of a 1,2,4-trisubstituted benzene ring.
-
The upfield region will contain a quartet and a triplet with a ~2:3 integration ratio, the classic signature of an ethoxy group.
-
-
¹³C NMR Analysis:
-
Identify the carbonyl carbon of the carboxylic acid downfield (~165-170 ppm).
-
Identify the two aliphatic carbons of the ethoxy group upfield (< 70 ppm).
-
The remaining eight signals in the aromatic region (100-160 ppm) correspond to the indole ring carbons.
-
-
2D NMR Cross-Validation:
-
COSY: Expect a cross-peak between the H1' quartet and the H2' triplet, confirming the ethoxy fragment. Also, expect cross-peaks between H6 and H7 (strong, ortho-coupling) and H4 and H6 (weaker, meta-coupling), confirming their positions on the benzene ring.
-
HSQC: Each proton signal (except for N-H and COOH) will show a correlation to its directly attached carbon. For example, the quartet at ~4.1 ppm will correlate to the carbon at ~64 ppm (C1'), and the singlet at ~8.1 ppm will correlate to the carbon at ~126 ppm (C2). This provides direct H-C assignments.
-
HMBC: This is the most crucial experiment for confirming the overall structure. Key expected correlations are illustrated below.
-
Conclusion
By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, the chemical structure of this compound can be unequivocally determined. This integrated approach, combining predictive knowledge with a logical experimental workflow, provides a robust and self-validating method for structural elucidation, which is essential for researchers in synthetic chemistry and drug discovery. The detailed protocols and interpretation guide presented here serve as a reliable resource for the characterization of this and structurally related compounds.
References
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Chemistry LibreTexts. (2024, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Schaller, C. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]
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Cai, Q., Li, Z., Wei, J., Ha, C., Pei, D., & Ding, K. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process. Scribd. Retrieved from [Link]
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Application Notes and Protocols for the Mass Spectrometry of Indole-3-Carboxylic Acid Derivatives
Introduction: The Significance of Indole-3-Carboxylic Acid Derivatives and the Role of Mass Spectrometry
Indole-3-carboxylic acid (I3C) and its derivatives are a class of heterocyclic compounds that play crucial roles in diverse fields, from functioning as plant hormones (auxins) that regulate growth and development to serving as key structural motifs in pharmacologically active compounds.[1][2] In drug development, the indole nucleus is a privileged scaffold, appearing in numerous approved drugs and clinical candidates.[3] The precise and sensitive quantification of these molecules in complex biological and environmental matrices is therefore of paramount importance for understanding their function, metabolism, and therapeutic potential.
Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), has emerged as the definitive analytical tool for the analysis of indole-3-carboxylic acid derivatives. Its high sensitivity, selectivity, and ability to provide structural information make it indispensable for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the mass spectrometric analysis of these compounds, offering both theoretical insights and practical, field-proven protocols.
I. Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for I3C Derivative Analysis
LC-MS is the most widely employed technique for the analysis of indole-3-carboxylic acid and its derivatives due to its applicability to a wide range of polar and thermally labile compounds without the need for derivatization. Electrospray ionization (ESI) is the most common ionization source used for this class of molecules.
A. The Rationale Behind Ionization Mode Selection: Positive vs. Negative ESI
A critical decision in developing an LC-MS method for I3C derivatives is the choice between positive and negative ion mode.
-
Negative Ion Mode (ESI-): For carboxylic acids, negative ion mode is the natural choice. The acidic proton of the carboxyl group is readily abstracted, forming a deprotonated molecule [M-H]⁻.[4] This process is highly efficient and often results in a strong signal for the parent ion. The mobile phase pH can be adjusted to be slightly basic to facilitate deprotonation, although ESI is known to ionize compounds even at pH values where they would be neutral in solution.[4][5]
-
Positive Ion Mode (ESI+): While counterintuitive for an acidic molecule, positive ion mode can also be effective and is frequently used. Protonation can occur on the nitrogen atom of the indole ring, forming a protonated molecule [M+H]⁺.[6] An advantage of positive mode can be lower background noise compared to negative mode, which can sometimes lead to better signal-to-noise ratios and improved sensitivity.[7] The addition of a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase is standard practice to promote protonation.[1]
Expert Insight: The optimal ionization mode should be determined empirically for each specific derivative and matrix. While negative mode is theoretically more direct for a carboxylic acid, factors like matrix effects and instrument sensitivity in positive mode can sometimes yield superior results. It is recommended to test both modes during method development.
B. Fragmentation Analysis of Indole-3-Carboxylic Acid in ESI-MS/MS
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). Collision-Induced Dissociation (CID) is used to fragment the precursor ion, generating characteristic product ions.
For Indole-3-Carboxylic Acid (MW: 161.16 g/mol ), a common fragmentation pathway in positive ion mode involves the loss of the carboxylic acid group as formic acid (HCOOH), followed by fragmentation of the indole ring.
-
Precursor Ion ([M+H]⁺): m/z 162
-
Key Product Ion: m/z 130 (corresponding to the quinolinium ion, formed after loss of HCOOH)[6][8]
The fragmentation of the indole core itself can lead to further product ions, but the transition to m/z 130 is typically the most intense and is therefore ideal for MRM-based quantification.[6][9]
Caption: ESI-MS/MS fragmentation of protonated Indole-3-Carboxylic Acid.
C. Quantitative LC-MS/MS Protocol for I3C Derivatives in Human Plasma
This protocol provides a robust method for the quantification of I3C derivatives in a complex biological matrix like human plasma, which is relevant for pharmaceutical and clinical research.[10][11]
1. Sample Preparation: Protein Precipitation [12][13]
-
Rationale: High concentrations of proteins in plasma can interfere with chromatography and ionization. Protein precipitation is a rapid and effective method for their removal.
-
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 1% formic acid (v/v).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
For very low concentration analytes, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating I3C derivatives.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific derivatives being analyzed.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes for initial method development.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized for each specific I3C derivative. For indole-3-carboxylic acid, a common transition is:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Indole-3-Carboxylic Acid 162.1 130.1 15-25 (Optimize) | Internal Standard | Varies | Varies | Optimize |
-
Instrument Parameters: Optimize source parameters such as capillary voltage, gas temperatures, and gas flows for maximum signal intensity of the target analytes.
-
Caption: Workflow for LC-MS/MS analysis of I3C derivatives in plasma.
II. Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like I3C derivatives, a derivatization step is mandatory to increase their volatility and thermal stability.[14]
A. Derivatization: The Key to GC-MS Analysis of I3C
The most common derivatization method for compounds with active hydrogens (like those in carboxylic acid and indole N-H groups) is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] This process replaces the active hydrogens with trimethylsilyl (TMS) groups.[16][17]
-
Rationale: The TMS groups are non-polar and thermally stable, allowing the derivatized analyte to pass through the GC column without degradation.
B. GC-MS Fragmentation of TMS-Derivatized Indole-3-Carboxylic Acid
The electron ionization (EI) mass spectrum of the di-TMS derivative of indole-3-carboxylic acid will show characteristic fragments.
-
Molecular Ion ([M]⁺•): The molecular ion for the di-TMS derivative (one TMS on the carboxylic acid, one on the indole nitrogen) will be observed.
-
Characteristic Fragments:
-
Loss of a methyl group (-CH₃) from a TMS group is a very common fragmentation pathway.
-
The m/z 73 ion ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.[17]
-
Fragmentation of the indole ring and cleavage of the TMS-ester will also produce a complex but characteristic pattern.
-
| Derivative | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| Indole-3-carboxylic acid, di-TMS | C₁₅H₂₃NO₂Si₂ | 305.52[18] | M⁺• (305), M-15 (290), 73 |
C. GC-MS Protocol for I3C Derivatives
This protocol outlines a general procedure for the derivatization and GC-MS analysis of I3C derivatives.
1. Sample Preparation and Derivatization [19]
-
Extraction: For solid samples (e.g., plant tissue), an extraction with a solvent like 80% methanol is a common first step.[20] For liquid samples, a liquid-liquid extraction may be necessary.
-
Drying: The extract must be completely dry before derivatization, as silylation reagents are moisture-sensitive.[15] This is typically achieved by evaporation under nitrogen.
-
Derivatization Protocol:
-
To the dried extract, add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumentation and Parameters
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is typically used.
-
Inlet Temperature: 250-280°C
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
-
Source Temperature: ~230°C
-
III. Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
While less common for quantitative analysis of small molecules like I3C derivatives, MALDI-MS can be a valuable tool for rapid screening and imaging applications. The main challenge is the interference from matrix ions in the low mass range.[21]
A. Matrix Selection for Small Molecule Analysis
The choice of matrix is critical for successful MALDI analysis of small molecules.
-
α-Cyano-4-hydroxycinnamic acid (CHCA): A common and effective matrix for a wide range of small molecules.[22]
-
Novel Matrices: Research into new matrices, including binary matrices (e.g., 3-hydroxycoumarin and 6-aza-2-thiothymine) and indole derivatives themselves, aims to reduce background noise and improve ionization efficiency for small analytes.
Expert Insight: For I3C derivatives, CHCA would be a logical starting point for matrix selection. However, empirical testing with other matrices is recommended to optimize signal intensity and minimize matrix interference.
IV. Conclusion and Future Perspectives
Mass spectrometry provides a suite of powerful tools for the analysis of indole-3-carboxylic acid and its derivatives. LC-MS/MS stands out as the most versatile and widely used technique, offering high sensitivity and selectivity without the need for derivatization. GC-MS, while requiring a derivatization step, remains a robust and reliable alternative, particularly for certain volatile derivatives. The choice of methodology ultimately depends on the specific analytical challenge, including the nature of the analyte, the complexity of the matrix, and the required level of sensitivity and structural information. As mass spectrometry technology continues to advance, we can anticipate even more sensitive and high-throughput methods for unraveling the complex roles of these important molecules in science and medicine.
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EI mass spectrum of the TMS derivative of indole‐3‐acetic acid (224). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Dezena, R. M. B., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved January 19, 2026, from [Link]
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A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]
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Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Retrieved January 19, 2026, from [Link]
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Improving sample preparation for LC-MS/MS analysis. (2023). News-Medical.Net. Retrieved January 19, 2026, from [Link]
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Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
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Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. (1984). SciSpace. Retrieved January 19, 2026, from [Link]
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Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (2020). Freie Universität Berlin. Retrieved January 19, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. (2010). Google Patents.
- Wesdemiotis, C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Analytical Methods, 7(23), 9836-9859.
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Summary of the main fragment ions observed in positive-mode APCI/MS n... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Compound 530197: Indole-3-carboxylic acid, TMS. (n.d.). Virginia Open Data Portal. Retrieved January 19, 2026, from [Link]
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The Versatile Scaffold: Harnessing 5-Ethoxy-1H-indole-3-carboxylic Acid in Modern Drug Discovery
Introduction: The Indole Nucleus as a Privileged Structure
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with profound physiological effects.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin, indoles are integral to biological systems. This structural motif's unique electronic properties and its ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug design, capable of interacting with a multitude of biological targets.[2] Within this esteemed class of molecules, 5-Ethoxy-1H-indole-3-carboxylic acid emerges as a compound of significant interest for contemporary drug discovery programs. Its strategic substitution at the 5-position with an ethoxy group and the presence of a carboxylic acid moiety at the 3-position suggest a rich potential for diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and antioxidant applications.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the potential applications of this compound. We will delve into its inferred mechanisms of action based on the well-established bioactivities of its structural analogs, and present detailed, field-proven protocols for its evaluation in key in vitro assays.
Inferred Biological Activities and Mechanistic Insights
While direct studies on this compound are emerging, a robust body of evidence from closely related 5-substituted indole-3-carboxylic acid derivatives allows us to infer its likely biological activities and molecular targets.
Anticancer Potential: Targeting the Machinery of Cell Proliferation
Indole derivatives are well-documented as potent anticancer agents, often acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[3][4] The structural features of this compound suggest it may interfere with key oncogenic pathways.
-
Tubulin Polymerization Inhibition: Many indole-containing compounds, including the vinca alkaloids, exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4][5] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. The indole scaffold of this compound could potentially bind to the colchicine binding site on tubulin, thereby inhibiting its assembly into microtubules.[3]
-
Enzyme Inhibition: The indole nucleus is a versatile scaffold for designing enzyme inhibitors.[2] Key enzymes in cancer progression that could be targeted by this compound include:
-
Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
-
Topoisomerases: These enzymes are crucial for DNA replication and repair.[3] Indole derivatives have been shown to inhibit topoisomerases, leading to DNA damage and cell death.[3]
-
Protein Kinases: Kinases are central to cell signaling pathways that regulate cell growth and survival.[6] Indole-based compounds can act as protein kinase inhibitors, disrupting these signaling cascades in cancer cells.[4]
-
-
Induction of Cellular Senescence: Recent studies have shown that indole-3-carboxylic acid can enhance the anticancer potency of conventional chemotherapeutics like doxorubicin by inducing cellular senescence in colorectal cancer cells.[7] This suggests that this compound could be explored as a senotherapeutic agent, either alone or in combination therapy.
Signaling Pathway: Postulated Mechanism of Anticancer Activity
Caption: Postulated anticancer mechanisms of this compound.
Antimicrobial Activity: Disrupting Bacterial Viability
The indole scaffold is present in many natural and synthetic antimicrobial agents.[8] Derivatives of indole-3-carboxylic acid have demonstrated efficacy against a range of bacterial and fungal pathogens.[9][10] The 5-bromo substituted indole analogues, for instance, have shown broad-spectrum activity.[9] The lipophilic nature of the ethoxy group at the 5-position of our target compound may enhance its ability to penetrate bacterial cell membranes.
-
Membrane Disruption: A plausible mechanism of antimicrobial action is the disruption of the bacterial cell membrane's integrity.[9] This can lead to the leakage of intracellular components and ultimately cell death.
-
Enzyme Inhibition: Similar to its anticancer potential, this compound may inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or metabolic pathways.
Antioxidant and Neuroprotective Properties
Oxidative stress is a key contributor to a variety of diseases, including neurodegenerative disorders.[11] Indole derivatives, such as indole-3-carbinol and indole-3-propionic acid, are known for their antioxidant and neuroprotective effects.[12][13]
-
Radical Scavenging: The indole ring can act as a scavenger of free radicals, thereby mitigating oxidative damage to cells and biomolecules.
-
Modulation of Cellular Antioxidant Defenses: Indole compounds may also upregulate the expression of endogenous antioxidant enzymes, further protecting cells from oxidative stress.
Antidiabetic Potential
Emerging research has highlighted the role of indole derivatives in the management of diabetes.[14][15] They can influence glucose metabolism through various mechanisms.
-
Enzyme Inhibition: Indole compounds have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion.[16] Inhibition of these enzymes can help to control postprandial hyperglycemia.
-
Modulation of Insulin Signaling: Some indole derivatives have been shown to enhance insulin sensitivity.[15]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the initial in vitro evaluation of this compound.
Protocol 1: In Vitro Anticancer Activity Assessment - MTT Cell Viability Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a panel of cancer cell lines.[17][18][19][20]
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Workflow: MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.[10][21][22][23]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh bacterial culture, prepare a bacterial suspension in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Interpretation:
-
The results are reported as the MIC value in µg/mL. Lower MIC values indicate greater antimicrobial activity.
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol outlines the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of this compound.[24][25][26]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Preparation of Compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare serial dilutions of the positive control (ascorbic acid or Trolox).
-
-
Assay Reaction:
-
In a 96-well plate, add a fixed volume of the compound or control solution to each well.
-
Add a fixed volume of the DPPH solution to each well and mix.
-
Include a control well with methanol instead of the sample.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
For each assay, the results should be presented clearly and concisely.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | [Insert Value] |
| HeLa (Cervical Cancer) | [Insert Value] |
| HT29 (Colon Cancer) | [Insert Value] |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | [Insert Value] |
| Escherichia coli | [Insert Value] |
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | [Insert Value] |
| Ascorbic Acid (Control) | [Insert Value] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related indole derivatives, this compound is predicted to exhibit a range of valuable biological activities, including anticancer, antimicrobial, and antioxidant properties. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. Further investigations should focus on elucidating its precise mechanisms of action, exploring its efficacy in in vivo models, and conducting structure-activity relationship (SAR) studies to optimize its therapeutic potential. The versatility of the indole nucleus, coupled with the strategic substitutions on this particular derivative, makes this compound a compelling candidate for further exploration in the quest for new and effective medicines.
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. Available at: [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]
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Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC - PubMed Central. Available at: [Link]
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Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. Available at: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available at: [Link]
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Research progress of indole compounds with potential antidiabetic activity. PubMed. Available at: [Link]
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In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. Available at: [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available at: [Link]
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Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]
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Synthesis, Characterizations, Anti-Diabetic and Molecular Modeling Approaches of Hybrid Indole-Oxadiazole Linked Thiazolidinone Derivatives. MDPI. Available at: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
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DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]
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Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Available at: [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals. Available at: [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Available at: [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. Available at: [Link]
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Clinical Breakpoint Tables. EUCAST. Available at: [Link]
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Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. Available at: [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. Available at: [Link]
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DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
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Indole derivatives having COX-2 inhibitory activity. ResearchGate. Available at: [Link]
- Indole metabolism and its role in diabetic macrovascular and microvascular complic
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(PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. ResearchGate. Available at: [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus. PMC. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
-
Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. PMC - PubMed Central. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. PMC. Available at: [Link]
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Application Notes & Protocols: 5-Ethoxy-1H-indole-3-carboxylic Acid as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and geometric shape allow it to interact with a wide range of biological targets. Within this important class of heterocycles, 5-ethoxy-1H-indole-3-carboxylic acid emerges as a particularly valuable building block. The ethoxy group at the 5-position provides a strategic point for modulating lipophilicity and metabolic stability, while the carboxylic acid at the 3-position serves as a versatile handle for diverse synthetic transformations. This guide provides an in-depth exploration of the chemical properties of this compound and detailed, field-proven protocols for its application in key synthetic reactions.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its successful application in synthesis. The data below provides key physical and identifying information for this compound.
| Property | Value | Source |
| CAS Number | 92288-43-2 | [4][5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [6] |
| Molecular Weight | 205.21 g/mol | [6] |
| Appearance | Typically an off-white to light brown powder | [7] |
| Storage | 2-8°C, protected from light and moisture | [6] |
| IUPAC Name | This compound | [5] |
| SMILES | CCOC1=CC2=C(C=C1)NC=C2C(=O)O | [5] |
| InChIKey | IQFSHMJXPBKVBM-UHFFFAOYSA-N | [5] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each batch to confirm identity and purity prior to use.
Core Synthesis Strategy: The Fischer Indole Synthesis
The construction of the 5-ethoxyindole core often relies on the venerable Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. A common and effective route begins with the Japp-Klingemann reaction to generate the necessary hydrazone intermediate from a diazonium salt and a β-keto-ester.[9][10][11]
The general workflow is outlined below:
Caption: General workflow for synthesizing the target compound.
This robust sequence allows for the reliable preparation of the indole scaffold, which can then be derivatized.[1][12]
Application Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is arguably the most frequent reaction in medicinal chemistry, used to link molecular fragments and build complex structures.[13][14][15] The carboxylic acid of our title compound is readily activated for reaction with a primary or secondary amine using standard peptide coupling reagents. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a reliable method that minimizes side reactions and is amenable to a wide range of substrates.[14]
Causality and Mechanistic Insight
The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[16] Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.
-
Activation: EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.
-
Suppression of Side Reactions: This intermediate is susceptible to racemization (if the amine is chiral) and can rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester.
-
Aminolysis: The amine then displaces HOBt from the active ester in a clean nucleophilic acyl substitution reaction to form the desired amide bond, regenerating HOBt.[14]
Caption: Step-by-step workflow for EDC/HOBt amide coupling.
Detailed Laboratory Protocol
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the solution for 5 minutes.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add EDC·HCl (1.2 eq) in small portions over 10 minutes, ensuring the internal temperature remains below 5°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
Application Protocol 2: Fischer-Speier Esterification
Esterification is a fundamental transformation for modifying the pharmacokinetic profile of a lead compound, often improving cell permeability or enabling prodrug strategies. The Fischer-Speier esterification is a classic, cost-effective method that utilizes an excess of an alcohol as both reactant and solvent under acidic catalysis.[17][18]
Causality and Mechanistic Insight
This is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[18]
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol (e.g., ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The alcohol solvent removes the final proton to regenerate the acid catalyst and yield the final ester product.[18]
To drive the equilibrium towards the product, the alcohol is used in large excess, and in some setups, water is removed as it forms.
Detailed Laboratory Protocol
Materials:
-
This compound
-
Anhydrous Ethanol (or other primary/secondary alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoryl Chloride (POCl₃)[19]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 6-12 hours. The solid should gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully pour it into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude ester can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Expanding the Synthetic Toolbox: Further Applications
The strategic placement of the ethoxy and carboxylic acid groups enables a wide array of further synthetic manipulations. The indole nitrogen can be alkylated or protected, and the aromatic core is amenable to electrophilic aromatic substitution reactions such as halogenation.[20] Derivatives of this compound have been investigated for a range of biological activities, including as potential anticancer agents, xanthine oxidase inhibitors for treating gout, and as selective dopamine receptor ligands.[21][22][23] The versatility of this building block ensures its continued relevance in the discovery of novel bioactive molecules.[24][25]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI . MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]
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Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. Available at: [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI . MDPI. Available at: [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3) . ACS Publications. Available at: [Link]
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Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI . MDPI. Available at: [Link]
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Application Notes & Protocols: In Vitro Evaluation of 5-Ethoxy-1H-indole-3-carboxylic acid as a Potential Modulator of Pro-Inflammatory Signaling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Ethoxy-1H-indole-3-carboxylic acid. This document outlines the scientific rationale and detailed protocols for assessing the compound's potential as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.
Introduction: The Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of indole-3-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential. While direct biological data for this compound is emerging, the established activity of structurally related indole compounds provides a strong rationale for investigating its role in inflammatory pathways.
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] The expression of mPGES-1 is induced by pro-inflammatory stimuli, and its activity is tightly coupled with cyclooxygenase-2 (COX-2).[3] Inhibition of mPGES-1 presents a promising therapeutic strategy for inflammatory diseases, potentially offering a more targeted approach with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes directly.[1][4]
Several studies have identified indole-based molecules as potent inhibitors of mPGES-1.[2][5] This precedent suggests that this compound, with its characteristic indole core, is a compelling candidate for investigation as a novel mPGES-1 inhibitor. The following protocols are designed to rigorously test this hypothesis in vitro.
Signaling Pathway: The Role of mPGES-1 in Inflammation
The following diagram illustrates the arachidonic acid cascade and the central role of mPGES-1 in the production of PGE2, a key inflammatory mediator.
Caption: The arachidonic acid cascade leading to PGE2-mediated inflammation.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for evaluating the in vitro activity of this compound.
Protocol 1: In Vitro mPGES-1 Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human mPGES-1.
Principle: The assay quantifies the production of PGE2 from the substrate PGH2 by mPGES-1. The amount of PGE2 produced is measured, typically by an enzyme-linked immunosorbent assay (ELISA), and the inhibitory effect of the test compound is determined by comparing the PGE2 levels in the presence and absence of the compound.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2)
-
This compound
-
Glutathione (GSH)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
PGE2 ELISA kit
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to create a range of test concentrations.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, GSH, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known mPGES-1 inhibitor).
-
Enzyme Addition: Add recombinant human mPGES-1 to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2, to each well.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 seconds) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 10.5 ± 2.1 |
| 1 | 45.2 ± 3.5 |
| 10 | 85.7 ± 1.8 |
| 100 | 98.1 ± 0.9 |
IC50 Value: The IC50 value for this compound is determined from the dose-response curve.
Protocol 2: Cell-Based Assay for PGE2 Production
This assay assesses the ability of the test compound to inhibit PGE2 production in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant system.
Principle: Cells that express mPGES-1 (e.g., A549 lung carcinoma cells or activated macrophages) are stimulated with a pro-inflammatory agent (e.g., interleukin-1β or lipopolysaccharide) to induce the expression of COX-2 and mPGES-1, leading to the production of PGE2. The effect of the test compound on PGE2 production is then measured.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with IL-1β or LPS to induce PGE2 production.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for PGE2 synthesis and release into the culture medium.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound. Determine the IC50 value.
Experimental Workflow:
Caption: Workflow for the cell-based PGE2 production assay.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. The use of both a cell-free enzymatic assay and a cell-based assay provides a multi-tiered approach to confirm the compound's activity. A positive result in the enzymatic assay confirms direct interaction with the target, while a positive result in the cell-based assay demonstrates bioactivity in a more complex biological environment.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound as a potential inhibitor of mPGES-1. Based on the established pharmacology of related indole derivatives, this compound represents a promising candidate for further investigation in the context of inflammatory diseases. Successful execution of these assays will provide critical data to guide further drug development efforts.
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Herbicidal Activity Screening of Indole-3-Carboxylic Acids: From Mechanism to Whole-Plant Validation
An Application Guide for Researchers
Abstract
Indole-3-carboxylic acid (ICA) and its derivatives represent a promising class of compounds for the development of novel herbicides. Structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), these synthetic auxins can induce phytotoxicity by disrupting normal hormonal balance and growth processes in susceptible plants.[1][2][3] This guide provides a comprehensive framework for screening the herbicidal activity of ICA derivatives, designed for researchers in agrochemical discovery and drug development. We will explore the underlying mechanism of action, present a tiered screening strategy from high-throughput in vitro assays to lower-throughput in vivo validation, and provide detailed, field-tested protocols with an emphasis on the scientific rationale behind experimental design choices.
The Scientific Foundation: Mechanism of Action of Auxinic Herbicides
Synthetic auxins like ICA derivatives exert their herbicidal effects by overwhelming the plant's natural auxin homeostasis.[1][4] Unlike endogenous IAA, which is tightly regulated through biosynthesis, transport, and degradation, synthetic auxins are more persistent and stable.[1][4]
At the molecular level, these compounds are perceived by the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] The binding of an auxin molecule to the TIR1/AFB receptor creates a surface that tethers Aux/IAA transcriptional repressor proteins.[6] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a cascade of auxin-responsive genes.[5]
In susceptible dicotyledonous (broadleaf) plants, the resulting overstimulation of these pathways leads to epinastic growth, tissue swelling, senescence, and ultimately, plant death.[6][7] This detailed understanding of the mechanism is crucial for designing rational screening assays and interpreting their results.
Caption: Molecular mechanism of action for Indole-3-Carboxylic Acid herbicides.
A Tiered Strategy for Efficient Screening
A successful screening campaign efficiently identifies potent herbicidal candidates from a larger library of compounds. We advocate a hierarchical or tiered approach that begins with a rapid, cost-effective primary screen to eliminate inactive compounds, followed by a more rigorous secondary screen on the initial "hits."
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Application Notes and Protocols for Cytotoxicity Studies of Novel Indole Derivatives
Introduction: The Therapeutic Promise and Toxicological Hurdles of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent biological activities.[1][2][3] In oncology, indole derivatives have emerged as a significant class of molecules, demonstrating a wide range of anticancer activities.[1][4][5] These compounds can induce cell death, arrest cell cycle progression, and inhibit key signaling pathways essential for tumor growth and survival.[2][4] The evaluation of the cytotoxic potential of novel indole derivatives is a cornerstone of the drug discovery process, providing critical data on their efficacy and safety profiles.[6][7][8] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cytotoxicity studies for this promising class of compounds. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and explore the mechanistic insights that can be gleaned from a well-designed experimental workflow.
I. Foundational Cytotoxicity Assessment: Gauging Cell Viability and Membrane Integrity
The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of a novel indole derivative on cell viability. This is typically achieved by employing assays that measure metabolic activity or membrane integrity. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is derived from these initial screens.[6]
A. MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[6][9] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
1. Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel Indole Derivative (Stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. The final DMSO concentration should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[6] Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6][10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
B. LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[11][12] The amount of LDH released into the culture medium is proportional to the number of dead cells.[12][13]
1. Materials:
-
Cells and compound treatment as described for the MTT assay.
-
LDH Assay Kit (commercially available)
-
Lysis Buffer (provided in the kit for maximum LDH release control)
-
96-well plate
-
Plate reader
2. Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the indole derivative in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[6][14]
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully aspirate an aliquot of the cell culture supernatant without disturbing the cell monolayer.[6]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for the recommended time, protected from light. Measure the absorbance at the specified wavelength (typically 490 nm).[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
II. Mechanistic Insights: Unraveling the Mode of Cell Death
Once the cytotoxic potential of an indole derivative is established, the next critical step is to elucidate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[16][17] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes.[16]
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
1. Materials:
-
Cells treated with the indole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
2. Procedure:
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[17]
B. Cell Cycle Analysis: Investigating Proliferation Arrest
Many anticancer agents, including indole derivatives, exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M phase).[4][18] Flow cytometry with a DNA-binding dye like Propidium Iodide (PI) is a standard method for analyzing cell cycle distribution.[19][20][21]
1. Materials:
-
Cells treated with the indole derivative
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
2. Procedure:
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent cell clumping.[18] Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing RNase A and PI in PBS.[20] The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[22]
III. Delving Deeper: Probing the Molecular Machinery of Apoptosis
To further characterize the apoptotic pathway induced by a novel indole derivative, several key molecular events can be investigated.
A. Caspase Activity Assays: The Executioners of Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[23] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, which in turn activate executioner caspases (e.g., caspase-3, caspase-7) that cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[23] Luminescent or fluorometric assays are commonly used to measure the activity of specific caspases.[24][25][26]
1. Materials:
-
Cells treated with the indole derivative in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
2. Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. The reagent lyses the cells and contains a proluminescent substrate for caspase-3 and -7.[24]
-
Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
B. Mitochondrial Membrane Potential (ΔΨm) Assay: The Point of No Return
The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.[27][28][29] The fluorescent dye JC-1 is widely used to monitor ΔΨm.[27][30] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[28] In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[28]
1. Materials:
-
Cells treated with the indole derivative
-
JC-1 Staining Solution
-
Assay Buffer
-
Fluorescence microscope, flow cytometer, or plate reader
2. Procedure:
-
Cell Treatment: Treat cells with the indole derivative for the desired time. Include a positive control treated with a mitochondrial uncoupler like CCCP.[27][30]
-
Staining: Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[27][30]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A shift from red to green fluorescence indicates a loss of ΔΨm and the induction of apoptosis.[27]
C. Reactive Oxygen Species (ROS) Detection: The Role of Oxidative Stress
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules or, at high levels, induce cellular damage and apoptosis.[31][32] The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is commonly used to measure intracellular ROS levels.[33][34]
1. Materials:
-
Cells treated with the indole derivative
-
H2DCFDA solution
-
PBS
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
2. Procedure:
-
Cell Treatment: Treat cells with the indole derivative.
-
Staining: Incubate the cells with H2DCFDA solution for 30-60 minutes at 37°C. H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[33]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a suitable instrument. An increase in fluorescence indicates an increase in intracellular ROS levels.
IV. Data Presentation and Interpretation
Table 1: Example Cytotoxicity Data for a Novel Indole Derivative (IND-123)
| Cell Line | Assay | IC50 (µM) ± SD |
| MCF-7 (Breast) | MTT (48h) | 5.2 ± 0.8 |
| A549 (Lung) | MTT (48h) | 8.9 ± 1.2 |
| HeLa (Cervical) | MTT (48h) | 3.5 ± 0.6 |
Table 2: Mechanistic Profile of IND-123 in HeLa Cells (24h treatment)
| Assay | Parameter | Result at 2x IC50 |
| Annexin V/PI | % Early Apoptotic Cells | 35.6% |
| % Late Apoptotic/Necrotic Cells | 18.2% | |
| Cell Cycle Analysis | % G2/M Arrest | 45.1% |
| Caspase-3/7 Activity | Fold Increase vs. Control | 4.8 |
| JC-1 Assay | % Cells with Low ΔΨm | 52.3% |
| ROS Detection | Fold Increase in DCF Fluorescence | 3.1 |
V. Visualizing the Experimental Workflow and Underlying Mechanisms
Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.
Experimental Workflow for Cytotoxicity Profiling
Caption: A streamlined workflow for the cytotoxic evaluation of novel indole derivatives.
The Intrinsic Apoptotic Pathway Potentially Induced by Indole Derivatives
Caption: The intrinsic apoptotic pathway, a common target for indole derivatives.
VI. Conclusion: A Roadmap for Advancing Indole-Based Therapeutics
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Reed, J. C. (1998). Bcl-2 family proteins. Nature, 391(6668), 635-636. Retrieved from [Link]
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Jayaraman, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1219, 93-97. Retrieved from [Link]
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Wikipedia. (n.d.). Bcl-2 family. Retrieved from [Link]
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Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. Retrieved from [Link]
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Li, Y., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 963283. Retrieved from [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
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Li, Y., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 235, 114285. Retrieved from [Link]
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ResearchGate. (n.d.). Regulation of apoptosis by the BCL-2 family. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(2), 222. Retrieved from [Link]
-
Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
Kalyanaraman, B., et al. (2012). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 110(3), e44-e75. Retrieved from [Link]
-
Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]
-
Chowdhury, I., et al. (2008). Caspase Protocols in Mice. Methods in Molecular Biology, 414, 125-147. Retrieved from [Link]
-
ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]
-
G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]
-
Singh, V., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Drug Targets, 24(11), 934-955. Retrieved from [Link]
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ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
Wang, X. F., et al. (2020). Current Scenario of Indole Derivatives With Potential Anti-Drug-Resistant Cancer Activity. European Journal of Medicinal Chemistry, 200, 112359. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the synthesis of the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals.[1][2][3] Despite its utility, the reaction is notorious for its sensitivity to substrate, catalyst, and reaction conditions, often presenting significant challenges to researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common problems encountered during the Fischer indole synthesis, empowering researchers to overcome experimental hurdles and achieve successful outcomes.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low or failing completely?
Low or no yield is one of the most frequent issues in the Fischer indole synthesis. Several factors, often interconnected, can contribute to this problem.[4]
Potential Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][5][6] A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of starting materials or the product.[6][7]
-
Actionable Protocol:
-
Screen a variety of catalysts: Experiment with both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[1][5][8] The optimal catalyst is highly substrate-dependent.[5]
-
Optimize catalyst concentration: Systematically vary the molar equivalents of the chosen acid.
-
Consider milder acids for sensitive substrates: In some cases, acetic acid can serve as both a catalyst and a solvent, offering a milder alternative.[9]
-
-
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[4][5][8]
-
Actionable Protocol:
-
Temperature Optimization: While elevated temperatures are often necessary, excessive heat can cause decomposition.[5][10] A good starting point is refluxing in a suitable solvent, but careful temperature control is key.[1][9]
-
Time-course study: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
-
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to undesired side reactions.[4] Arylhydrazines, in particular, can degrade over time.
-
Actionable Protocol:
-
Purify starting materials: Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds.
-
Consider hydrochloride salts: Arylhydrazine hydrochlorides are often more stable and can be used as an alternative.[9]
-
-
-
Unfavorable Substrate Electronics: The electronic properties of substituents on both the arylhydrazine and the carbonyl component play a crucial role.
-
Electron-donating groups on the carbonyl-derived portion of the hydrazone can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[4][11][12] This is a known issue in the synthesis of 3-aminoindoles, which often proceeds poorly with protic acids.[11][12]
-
Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[9]
-
Solution: Harsher reaction conditions (stronger acid, higher temperature) may be required for these substrates.[9]
-
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically impede the reaction.[4]
-
Solution: If significant steric hindrance is present, alternative indole synthesis methods may be more suitable.
-
Below is a troubleshooting workflow to address low-yield issues:
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve selectivity?
Regioselectivity is a common challenge when using unsymmetrical ketones, as the initial tautomerization of the hydrazone can occur on either side of the carbonyl group, leading to two different enamine intermediates and, consequently, two indole products.[13][14]
Controlling Factors & Solutions:
-
Acid Catalyst and Strength: The choice of acid catalyst can significantly influence the regioselectivity.[14][15]
-
General Trend: Stronger acids, such as methanesulfonic acid, tend to favor the formation of the enamine at the less substituted carbon, leading to the corresponding indole isomer as the major product.[13] Weaker acids may result in poorer selectivity.[13]
-
Actionable Protocol: Screen different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, methanesulfonic acid) and their concentrations to empirically determine the optimal conditions for your desired regioisomer.[14][15]
-
-
Substituent Effects: Electron-withdrawing groups on the ketone can disfavor the formation of the adjacent enamine, influencing the regiochemical outcome.[16]
Q3: My reaction is producing significant side products. What are they and how can I minimize them?
Side product formation is a common issue, often arising from the harsh acidic conditions and competing reaction pathways.
Common Side Reactions & Mitigation Strategies:
-
N-N Bond Cleavage: This is a major competing pathway, especially with substrates bearing electron-donating groups on the carbonyl-derived portion of the hydrazone.[4][11] This cleavage leads to byproducts like aniline derivatives.[4][11]
-
Aldol Condensation: The carbonyl starting material can undergo self-condensation under acidic conditions.[8][15]
-
Mitigation: Consider a one-pot procedure where the hydrazone formation and indolization occur in the same vessel. This can minimize the exposure of the free carbonyl compound to harsh acidic conditions.[5]
-
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings present in the substrate.[4]
-
Mitigation: Careful selection of a milder acid catalyst and optimization of the reaction temperature may help to reduce these side reactions.
-
The core mechanism and a competing side pathway are illustrated below:
Caption: Desired Fischer indole pathway vs. competing N-N cleavage.
Q4: I am having difficulty purifying my indole product. What are some common purification challenges and solutions?
Indoles can be challenging to purify due to their polarity and potential instability on silica gel.
Purification Strategies:
| Problem | Potential Cause | Solution |
| Product Streaking on TLC/Column | Indole nitrogen interacting with acidic silica gel. | Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia to the eluent system.[17] |
| Product Decomposition on Column | Sensitivity to the acidic nature of standard silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use an alternative stationary phase like alumina or reversed-phase silica.[15] |
| Poor Separation of Isomers/Byproducts | Similar polarity of components. | Try different solvent systems. If standard normal-phase chromatography fails, consider recrystallization or preparative HPLC for difficult separations.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis? A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[3][18]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[3][9][18]
-
[1][1]-Sigmatropic Rearrangement: After protonation, the enamine undergoes the key bond-forming step, a[1][1]-sigmatropic rearrangement, to form a di-imine intermediate.[3][9][18]
-
Cyclization and Aromatization: The intermediate cyclizes, and subsequently eliminates a molecule of ammonia under acidic catalysis, leading to the formation of the stable, aromatic indole ring.[3][9][18]
Q2: Can I synthesize the parent, unsubstituted indole using this method? A2: The direct synthesis of the parent indole using acetaldehyde is problematic and often fails.[4] A common and effective alternative is to use pyruvic acid as the carbonyl partner, which yields indole-2-carboxylic acid. This intermediate can then be decarboxylated in a subsequent step to furnish the unsubstituted indole.[4]
Q3: Are there any modern modifications to the Fischer indole synthesis? A3: Yes, several modifications have been developed to improve the scope and efficiency of the reaction. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling reaction to synthesize the N-arylhydrazone precursors, expanding the range of accessible starting materials.[1][3] Additionally, the use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields.[5]
Q4: What is the role of the solvent in the Fischer indole synthesis? A4: The choice of solvent can significantly impact the reaction's success.[5] While the reaction can sometimes be run neat, solvents like glacial acetic acid are often employed as they can also act as a catalyst.[9] Other solvents such as toluene, or polar aprotic solvents like DMSO have also been used effectively.[5][19] The optimal solvent often needs to be determined empirically.[1]
References
- Benchchem. (2025).
- Benchchem. (2025).
-
Majumdar, P., & Giri, V. S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54133-54173. [Link]
-
Catak, S., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5411-5421. [Link]
-
Catak, S., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5411-5421. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- Benchchem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Benchchem. (2025).
- Benchchem. (2025).
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Gore, P. H. (1949). The Fischer Indole Synthesis. Nature, 164(4163), 289. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Chen, C. H., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(4), 541-545. [Link]
- Benchchem. (2025). Improving yield in Fischer indole synthesis of precursors.
- Benchchem. (2025). Unraveling the Fischer Indole Synthesis: A Guide to Isotopic Labeling Studies.
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
Kjell, D. P., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5877-5885. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. [Link]
-
Jackson, A. H., & Smith, P. (1968). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1227-1232. [Link]
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Technical Support Center: Optimizing Indole-3-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this critical molecular scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of indole-3-carboxylic acid and its derivatives.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in indole synthesis are a common frustration and can often be traced back to several key factors. Understanding these can help you systematically troubleshoot your reaction.
-
Suboptimal Reaction Conditions: The stability of reactants, intermediates, and the final product is highly dependent on the reaction conditions. For instance, in the widely used Fischer indole synthesis, the choice of acid catalyst and temperature are critical.[1] Harsh conditions can lead to degradation of starting materials or the desired product.
-
Troubleshooting: Systematically screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, Amberlyst-15) and their concentrations. It's also crucial to optimize the temperature; sometimes, a lower temperature for a longer duration can prevent byproduct formation and increase the yield of the desired indole.
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine or the carbonyl compound in a Fischer synthesis, can introduce competing side reactions.[1]
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation) and confirm their identity and purity by analytical methods like NMR or melting point analysis.
-
-
Atmospheric Conditions: Some intermediates in indole synthesis can be sensitive to oxygen or moisture.
-
Troubleshooting: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive intermediates. Ensure all solvents are anhydrous if the reaction is moisture-sensitive.
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
Answer: The formation of side products is a frequent challenge in indole synthesis, particularly under acidic conditions. Here are some common side reactions and strategies to mitigate them:
-
Aldol Condensation: In syntheses involving aldehydes or ketones with α-hydrogens, self-condensation can occur under acidic conditions, leading to unwanted byproducts.[1]
-
Mitigation: One effective strategy is the slow addition of the carbonyl compound to the reaction mixture. This keeps the instantaneous concentration of the carbonyl compound low, thereby minimizing the rate of the competing aldol condensation reaction.
-
-
Rearrangements and Isomer Formation: Depending on the substitution pattern of the starting materials, rearrangements can occur, leading to a mixture of regioisomers. This is a known issue in some classical indole syntheses like the Bischler-Möhlau synthesis.[1]
-
Mitigation: The choice of a different synthetic route that offers better regioselectivity might be necessary. For instance, modern palladium-catalyzed methods can offer superior control over the final product's structure.
-
-
Polymerization: Highly reactive starting materials, such as acetaldehyde in an attempted direct synthesis of the parent indole, are prone to polymerization under acidic conditions.[2]
-
Mitigation: A common workaround is to use a more stable precursor. For example, using pyruvic acid as the carbonyl source to form indole-2-carboxylic acid, which can then be decarboxylated, is a more reliable approach than using acetaldehyde directly.[1]
-
Question 3: My purification by column chromatography is proving difficult, with co-eluting impurities. What can I do?
Answer: Purification of indole derivatives can be challenging due to their polarity and potential for interaction with the stationary phase.
-
Choice of Stationary Phase: Standard silica gel may not always be the optimal choice.
-
Troubleshooting: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel (C18).[3] Sometimes, a "plug" of a different stationary phase on top of your main column can help trap highly polar impurities.
-
-
Solvent System Modification: The polarity of your eluent system is crucial.
-
Troubleshooting: If you are using a standard solvent system like ethyl acetate/hexanes, try adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve separation.[3] A gradient elution, where the polarity of the solvent system is gradually increased, can also be very effective.
-
-
Alternative Purification Methods: When chromatography fails, other techniques can be employed.
-
Troubleshooting: Recrystallization is a powerful purification technique for solid compounds. Experiment with different solvent systems to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Comparative Overview of Synthetic Routes to Indole-3-Carboxylic Acid
The choice of synthetic route can significantly impact the yield, purity, and scalability of your synthesis. The following table summarizes key parameters for common methods.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Hydrolysis of 3-Trichloroacetyl Indole | 3-Trichloroacetyl indole | Methanol, 50% KOH, reflux | ~92%[4] | High yield, straightforward procedure. | Requires preparation of the starting material. |
| From Isatins and DMSO | Isatins, Dimethyl sulfoxide (DMSO) | One-pot cascade | Good to excellent | Robust, one-pot procedure.[5] | May require optimization for different substituted isatins. |
| From Indole-3-acetic acid derivatives | Indole-3-acetic acid derivatives | Deprotection with NaOH or LiOH | 54-78%[6][7] | Good for accessing derivatives with substitutions on the side chain. | Multi-step process involving protection and deprotection. |
| Direct Carboxylation of Indoles | 2-Alkynylanilines | CO2 (1 atm), ZnEt2 | Good yields | Utilizes readily available starting materials and CO2.[8] | Requires handling of organozinc reagents. |
Detailed Experimental Protocol: Hydrolysis of 3-Trichloroacetyl Indole
This protocol is based on a high-yielding and reliable method for the synthesis of indole-3-carboxylic acid.[4]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-trichloroacetyl indole (1.0 eq).
-
Add methanol as the solvent.
-
Slowly add a 50% aqueous solution of potassium hydroxide (KOH) dropwise to the stirred solution.
Step 2: Reflux
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add water and stir until the solid dissolves.
-
Acidify the aqueous solution to a pH of 3-4 by the dropwise addition of hydrochloric acid.
-
A precipitate of indole-3-carboxylic acid will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
Step 4: Purification
-
The crude product can be further purified by slurrying in ethyl acetate.
-
Filter the purified solid and dry under vacuum to obtain the final product.
Visualizing the Workflow and Troubleshooting
To aid in your experimental planning and problem-solving, the following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common issues.
Caption: Troubleshooting decision tree for indole-3-carboxylic acid synthesis.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers.
- Indole-3-carboxylic acid synthesis - ChemicalBook.
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central.
- "common side reactions in indole-pyrrole synthesis" - Benchchem.
- Indole-3-acetic Acid - Organic Syntheses Procedure.
- Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were... - ResearchGate.
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate.
- Problems with Fischer indole synthesis : r/Chempros - Reddit.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- Indole-3-carboxylic acid Vetec reagent grade, 98 771-50-6 - Sigma-Aldrich.
- Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum - ResearchGate.
- Synthesis of indoles - Organic Chemistry Portal.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
- A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation - Chemical Communications (RSC Publishing).
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed.
- Optimization of indole-3-acetic acid production by Bacillus subtilis strain IA3 - IDEAS/RePEc.
- Indole-3-carboxylic acid - Amerigo Scientific.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - ResearchGate.
- RU2760000C1 - Method for producing indole-3-carbinol - Google Patents.
- Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC - PubMed Central.
- Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) - Human Metabolome Database.
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- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 8. Indole synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Purification of Polar Indole Compounds
Welcome to the technical support center for the purification of polar indole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable molecules. The inherent polarity of many functionalized indoles, coupled with their potential instability, often transforms a seemingly straightforward purification into a significant bottleneck.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address common purification hurdles. Our approach is grounded in explaining the "why" behind each step, empowering you to make informed decisions and adapt protocols to your specific needs.
Frequently Asked Questions (FAQs)
Q1: My polar indole compound is showing poor retention on my C18 reverse-phase column. What are my options?
This is a classic challenge with highly polar analytes. Silica-based, reverse-phase C18 columns have limited to no retention for many polar compounds.[1] When your compound elutes in or near the solvent front, you have several avenues to explore:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred technique for separating polar and hydrophilic compounds.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-rich layer on the stationary phase that facilitates the partitioning of polar analytes.[4]
-
Aqueous Normal-Phase (ANP) Chromatography: This technique uses a polar stationary phase with a mobile phase composition that bridges the gap between normal-phase and reverse-phase chromatography.[5] It can offer both reverse-phase and normal-phase retention mechanisms.[6]
-
Polar-Embedded or Polar-Endcapped Columns: These are modified reverse-phase columns that incorporate polar functional groups within the alkyl chains or at the terminus. This modification enhances the retention of polar compounds compared to traditional C18 columns.[6]
-
Ion-Pairing Chromatography: While effective for retaining polar analytes, ion-pairing mobile phases can be complex to manage and may not be compatible with mass spectrometry.[7][8]
Q2: I'm observing a pinkish or yellowish hue in my "pure" indole sample. What could be the cause?
Pure indole is typically a white solid.[9] A pinkish or yellowish discoloration often suggests the presence of oxidation products or other impurities.[10] Indoles can be susceptible to air and light-induced degradation, leading to the formation of colored byproducts. It is crucial to store indole compounds, especially those with electron-donating substituents, under an inert atmosphere and protected from light.
Q3: Recrystallization of my polar indole derivative is resulting in very low recovery. How can I improve the yield?
While recrystallization can be an effective method for achieving high purity, it can sometimes lead to significant product loss.[11][12] Here are some strategies to enhance recovery:
-
Solvent System Optimization: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Experiment with solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility profile.[13]
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the growth of larger, purer crystals.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization and improve both yield and crystal quality.
-
Minimize Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the compound will ensure the solution is supersaturated upon cooling, maximizing the yield of recrystallized product.
Q4: What are some common impurities I should be aware of during indole synthesis and purification?
Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Starting Materials: Unreacted starting materials and reagents.
-
Positional Isomers: During electrophilic substitution reactions on the indole ring, mixtures of isomers can form.
-
Over-alkylation or Acylation: Reactions at the indole nitrogen can sometimes be followed by reactions at other positions if not carefully controlled.[14]
-
Dehalogenated Products: In reactions involving halogenated indoles, such as catalytic hydrogenations, dehalogenation can be a significant side reaction.[15]
-
Polymerization Products: Indoles can be unstable in strongly acidic conditions, leading to polymerization.[14]
Troubleshooting Guides
Guide 1: Poor Separation in Column Chromatography
Problem: My polar indole compound is co-eluting with impurities during column chromatography.
Root Cause Analysis and Solutions:
The choice of stationary and mobile phases is paramount for achieving good separation.
-
Normal-Phase Chromatography:
-
Rationale: In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase. Polar compounds interact more strongly with the stationary phase and thus have longer retention times.[16][17] This can be highly effective for separating compounds with different polarities.
-
Troubleshooting Steps:
-
Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the non-polar impurities and then the more polar compounds, including your target indole.
-
Solvent System Modification: The choice of solvents is crucial. Aprotic solvents might offer better separation in some cases.[11] Experiment with different solvent systems, such as hexane/ethyl acetate, dichloromethane/methanol, or chloroform/acetone, to find the optimal selectivity.
-
Bonded Phases: Consider using polar bonded phases, such as amino- or cyano-propyl bonded silica. These can offer different selectivity compared to plain silica.[18]
-
-
-
Reverse-Phase Chromatography:
-
Rationale: Reverse-phase chromatography uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[19] It separates compounds based on their hydrophobicity.[20]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The retention of polar indoles containing acidic or basic functional groups can be significantly influenced by the pH of the mobile phase. Adjusting the pH can change the ionization state of your compound and the impurities, thereby altering their retention times.
-
Aqueous Mobile Phase with Organic Modifier: Most reverse-phase separations use a buffered aqueous solution with an organic modifier like methanol or acetonitrile.[16] Carefully optimizing the ratio of the aqueous buffer to the organic modifier is key to achieving separation.
-
Polar-Copolymerized C18 Columns: For highly polar compounds, specialized columns like polar-copolymerized C18 can provide better retention and selectivity.[21]
-
-
Decision Workflow for Chromatography Method Selection
Caption: Decision tree for selecting a chromatography method.
Guide 2: Product Degradation During Purification
Problem: My polar indole is degrading on the silica gel column or during work-up.
Root Cause Analysis and Solutions:
The indole nucleus can be sensitive to acidic conditions and oxidation.
-
Acid Sensitivity:
-
Rationale: Standard silica gel can be slightly acidic, which can cause the degradation or polymerization of sensitive indoles.
-
Troubleshooting Steps:
-
Neutralized Silica: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to prepare a slurry of silica in the initial mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Alumina Chromatography: Basic or neutral alumina can be a suitable alternative to silica gel for acid-sensitive compounds.
-
Buffered Mobile Phase: In reverse-phase chromatography, ensure the mobile phase is buffered to a pH where your compound is stable.
-
-
-
Oxidation:
-
Rationale: Some indoles, particularly those with electron-rich substituents, are prone to air oxidation.
-
Troubleshooting Steps:
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen.
-
Inert Atmosphere: Perform the purification steps under an inert atmosphere whenever possible.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the solvent can help prevent oxidation, but be mindful that this will need to be removed later.
-
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude indole product. Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
A robust analytical method is essential to confirm the purity of your final product.[22]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A typical mobile phase would be a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Gradient Example:
-
0-2 min: 5% Acetonitrile
-
2-15 min: 5% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 5% Acetonitrile
-
20-25 min: 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where your indole compound has strong absorbance (e.g., 220 nm or 280 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Indole Compounds
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility | High purity achievable, simple setup | Potential for low recovery, not suitable for all compounds[11][12] | Crystalline solids with suitable solubility profiles |
| Normal-Phase Chromatography | Adsorption based on polarity | Good for separating isomers and compounds with different functional groups[23] | Can cause degradation of acid-sensitive compounds | Moderately polar to polar compounds |
| Reverse-Phase Chromatography | Partitioning based on hydrophobicity | Wide applicability, reproducible | Poor retention of very polar compounds[1] | Non-polar to moderately polar compounds |
| HILIC | Hydrophilic partitioning | Excellent for very polar and hydrophilic compounds[4] | Can have longer equilibration times, sensitive to mobile phase composition[7] | Highly polar, water-soluble indoles |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions | Good for separating acidic or basic indoles from neutral impurities | Can be inefficient, risk of emulsion formation, potential for degradation[24] | Indoles with ionizable functional groups |
Purification Workflow Overview
Caption: A typical workflow for the purification of polar indoles.
References
-
Cho, H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(9), 1711. [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2 [Video]. YouTube. [Link]
-
Aryal, S. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. [Link]
-
LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
Li, S. L., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(19), 3049–3056. [Link]
-
Cho, H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(23), 8257. [Link]
-
Cho, H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]
-
Cho, H., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]
- Takeda, H., et al. (1992). Process of preparing purified aqueous indole solution. U.S.
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like?[Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein journal of organic chemistry, 7, 48–54. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Trust Your Science. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Retrieved from [Link]
- Al-Sabha, T. N. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 2(4), 84-90.
-
ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?[Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein journal of organic chemistry, 7, 48–54. [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5003. [Link]
-
Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231–247. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Waters Corporation. (n.d.). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Retrieved from [Link]
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Technical Support Center: Improving the Yield of 5-Substituted Indole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges in the synthesis of 5-substituted indoles, a critical structural motif in medicinal chemistry and materials science.[1][2] We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthetic strategies for higher yields and purity.
Foundational Synthetic Strategies and Common Pitfalls
The synthesis of the indole nucleus has been a subject of extensive study for over a century, leading to a diverse array of named reactions.[3] For 5-substituted indoles, the choice of synthetic route is paramount and is often dictated by the availability of starting materials and the desired substitution pattern. Here, we focus on troubleshooting the most prevalent and versatile methods.
The Fischer Indole Synthesis: A Workhorse with Quirks
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole construction.[4][5][6] It involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][7]
Mechanism Overview
The reaction proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.[4][7]
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.[4][7]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[5][5]-sigmatropic rearrangement, breaking the N-N bond and forming a C-C bond.[4][5][7] This is often the rate-determining step.[8]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[4][5][7]
Diagram: Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer Indole Synthesis.
Troubleshooting the Fischer Indole Synthesis (Q&A)
Q1: My reaction yield is consistently low, or the reaction fails completely. What are the likely causes?
A1: Low yields in the Fischer synthesis are a common complaint and can stem from several factors related to both substrate electronics and reaction conditions.[9]
-
Substituent Effects: This is a critical consideration. Electron-donating groups on the phenylhydrazine can be problematic. While they can accelerate the key[5][5]-sigmatropic rearrangement, excessively electron-rich systems can promote a competing side reaction: heterolytic cleavage of the N-N bond in the protonated enamine intermediate.[10][11] This is a known challenge in the synthesis of certain C3-substituted indoles, like 3-aminoindoles, which are notoriously difficult to prepare via this method.[10][12]
-
Acid Catalyst Choice and Concentration: The type and strength of the acid catalyst are crucial.[12] Common choices include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃).[4][5] A catalyst that is too strong can lead to degradation of the starting material or product, while one that is too weak may not facilitate the reaction efficiently.[13] The optimal acid often needs to be determined empirically for your specific substrate.
-
Temperature Control: The reaction is often exothermic, and poor temperature control, especially on a larger scale, can lead to the formation of side products and impurities.[13] Conversely, insufficient heat may result in an incomplete reaction. Careful monitoring and control of the reaction temperature are essential.
-
Hydrazone Instability: Some hydrazone intermediates are unstable, particularly under strongly acidic conditions, and may decompose before cyclization can occur.[9] In such cases, forming the hydrazone in situ under milder conditions before proceeding with the cyclization step can be beneficial.[9]
Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve selectivity?
A2: This is a classic challenge of the Fischer indole synthesis. The regioselectivity is determined by which α-carbon of the ketone forms the new C-C bond, which in turn depends on the formation of the intermediate enamine.
-
Acid-Mediated Control: The acidity of the medium is a key factor. Weaker acids tend to favor the formation of the kinetic enamine (from the more substituted α-carbon), while stronger acids can lead to the thermodynamic product (from the less substituted α-carbon).[9]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the ketone can direct the cyclization to the less sterically hindered position. You can leverage this to favor one regioisomer over the other.
Q3: My final product is dark and contains many impurities, making purification difficult. What's causing this and how can I fix it?
A3: The formation of colored impurities often points to side reactions or product degradation.
-
Oxidative Side Reactions: Indoles can be susceptible to oxidation, which can lead to colored, often polymeric, byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize this issue.[9][13]
-
Aldol Condensation: If you are using an enolizable aldehyde or ketone, aldol condensation can occur as a side reaction, consuming your starting material.[9] Optimizing reaction conditions, such as temperature and reaction time, may help to minimize this. Using a non-enolizable carbonyl compound, if your desired product allows, is a straightforward solution.
-
Acid-Catalyzed Degradation: The indole product itself might be sensitive to the strong acid used for cyclization, leading to decomposition.[9] Consider using a milder acid or running the reaction at a lower temperature. After the reaction is complete, it's crucial to neutralize the acid during workup to prevent further degradation.
Palladium-Catalyzed Methods: The Heck Reaction
For substrates that are not amenable to the Fischer synthesis, modern cross-coupling reactions offer powerful alternatives. The Heck reaction, for instance, can be used to construct the indole ring or to introduce substituents at the 5-position. A common strategy involves the intramolecular Heck cyclization of an appropriately substituted aniline derivative.
Troubleshooting the Heck Reaction for Indole Synthesis (Q&A)
Q1: My intramolecular Heck cyclization to form the indole ring is giving a low yield. What should I investigate?
A1: Low yields in Heck reactions often point to issues with the catalyst system or reaction conditions.
-
Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ligand is paramount.[14] For intramolecular Heck reactions, the ligand influences not only the catalytic activity but also the chemo- and regioselectivity.[15] Electron-rich and bulky phosphine ligands are often effective.[14]
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst deactivation, where the active Pd(0) species precipitates out of the catalytic cycle.[14] This can be caused by high temperatures, the presence of oxygen, or an inappropriate choice of solvent or base.[14] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.
-
Base Selection: The base plays a critical role in the Heck reaction, typically by regenerating the Pd(0) catalyst in the final step of the cycle. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., sodium carbonate). The choice of base can significantly impact the reaction outcome and should be optimized.
Q2: I am attempting to perform a Heck reaction on a 5-bromoindole, but the reaction is sluggish. How can I improve the conversion?
A2: While aryl iodides are more reactive in Heck couplings, aryl bromides are often more readily available and cost-effective.
-
Ligand Selection: To activate the less reactive C-Br bond, a suitable ligand is essential. Water-soluble ligands like TPPTS have been shown to be effective for Heck couplings of bromo-indoles, even with unprotected tryptophans, under aqueous conditions.[16]
-
Reaction Conditions: Microwave heating can sometimes be employed to drive sluggish reactions to completion, although care must be taken to avoid degradation.[16]
| Parameter | Fischer Indole Synthesis | Heck Reaction |
| Key Reactants | 5-Substituted Phenylhydrazine, Aldehyde/Ketone | Substituted Aniline/Indole, Alkene/Alkyne |
| Catalyst | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂)[4] | Palladium(0) complexes (e.g., Pd(OAc)₂ with a ligand)[14] |
| Common Issues | Regioselectivity with unsymmetrical ketones, N-N bond cleavage side reaction, product degradation under harsh acid conditions.[9][10] | Catalyst deactivation (palladium black), slow reaction with less reactive halides (e.g., bromides), ligand optimization.[14] |
| Typical Yields | Highly variable (can be low, ~5%, to excellent depending on substrate).[7] | Generally good to excellent (70-95%) with optimized conditions. |
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.[17][18]
Troubleshooting the Bischler-Möhlau Synthesis (Q&A)
Q1: My Bischler-Möhlau synthesis suffers from very low yields and a complex mixture of byproducts. Is this reaction viable?
A1: You've encountered the primary drawback of the classical Bischler-Möhlau synthesis. The traditionally harsh reaction conditions (high temperatures, strong acids) are notorious for causing degradation and leading to poor yields and unpredictable regioselectivity.[12][17][18]
-
Milder, Modern Alternatives: Fortunately, significant improvements have been developed. The use of lithium bromide as a catalyst has been shown to facilitate the reaction under milder conditions.[18][19]
-
Microwave Irradiation: Another effective strategy is the use of microwave irradiation, often in combination with a solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[17][18] This can dramatically reduce reaction times and improve yields by minimizing thermal decomposition.
-
Role of Excess Aniline: The excess aniline serves as both a reactant and a solvent. It is crucial for the formation of the key reaction intermediate.[17]
Diagram: Troubleshooting Logic for Low Yield
Caption: A logical flow for diagnosing low-yield indole syntheses.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of 2,3,5-trimethyl-1H-indole
This protocol is a representative example and may require optimization for other substrates.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in glacial acetic acid.
-
Add isopropyl methyl ketone to the solution. Stir the mixture at room temperature. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a suitable base (e.g., 1 M sodium hydroxide solution) until the pH is ~7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble with the purification of my 5-substituted indole. It streaks on the silica gel column. What can I do?
A1: Indoles, being weakly basic due to the nitrogen lone pair, can interact strongly with the acidic silica gel, leading to poor separation.
-
Basic Additive: Try adding a small amount of a basic modifier, like triethylamine (~1%), to your eluent. This will neutralize the acidic sites on the silica and improve the chromatography.
-
Alternative Stationary Phases: If the problem persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Crystallization: If your product is a solid, recrystallization is often an excellent method for purification on a larger scale and can be more practical than chromatography.[13]
Q2: Can I run my Fischer indole synthesis without isolating the hydrazone intermediate?
A2: Yes, this is a very common and often preferred approach. You can perform the synthesis as a one-pot reaction by simply mixing the phenylhydrazine and the carbonyl compound and then adding the acid catalyst to drive the cyclization.[5] This is particularly useful when the aryl hydrazone is unstable or toxic.[5]
Q3: Are there "greener" or more sustainable approaches to indole synthesis?
A3: Absolutely. The field of green chemistry has made significant inroads into indole synthesis.
-
Alternative Solvents: Ionic liquids and deep eutectic solvents have been explored as environmentally benign reaction media for the Fischer indole synthesis.[17]
-
Catalyst-Free Conditions: Some methods for synthesizing 3-substituted indoles have been developed that proceed under catalyst-free conditions, for example using polyethylene glycol (PEG) as a reaction promoter.[1]
-
Microwave-Assisted Synthesis: As mentioned for the Bischler-Möhlau reaction, microwave irradiation is a greener technique that can reduce reaction times, energy consumption, and often improve yields.[1][17]
References
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 19, 2026, from [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved January 19, 2026, from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]
-
Indole synthesis: a review and proposed classification. (2006). National Institutes of Health. [Link]
-
Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. (2006). National Institutes of Health. [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Royal Society of Chemistry. [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. (2018). National Institutes of Health. [Link]
-
Synthesis of 5-Substituted Indole Derivatives, I. An Improved Method for the Synthesis of Sumatriptan. (n.d.). Heterocycles. Retrieved January 19, 2026, from [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2019). National Institutes of Health. [Link]
-
Ligand-controlled C2-H and C3-H selective oxidative Heck reaction of indoles. (2020). ResearchGate. [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2019). National Institutes of Health. [Link]
- Process for preparation of 5-substituted indole derivatives. (n.d.). Google Patents.
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). Royal Society of Chemistry. [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved January 19, 2026, from [Link]
-
Optimization of Heck reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? (2011). National Institutes of Health. [Link]
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Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. [Link]
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Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved January 19, 2026, from [Link]
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Heck Reaction—State of the Art. (2018). MDPI. [Link]
-
(PDF) Bischler Indole Synthesis. (2019). ResearchGate. [Link]
-
5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (2020). MDPI. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2025). National Institutes of Health. [Link]
-
Problems with Fischer indole synthesis. (2021). Reddit. [Link]
-
5-Substituted Indoles via Sodium Indoline-2-Sulfonate. (1985). Rhodium.ws. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Indole-3-Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of indole-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic procedures. Our goal is to provide you with the technical insights and practical solutions necessary to optimize your reaction outcomes and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My overall yield of indole-3-carboxylic acid is consistently low. What are the likely causes?
A1: Low yields can stem from several factors, including incomplete reaction, degradation of the starting materials or product, and the formation of side products. Key areas to investigate include the purity of your reagents, the choice of solvent and catalyst, and precise control of reaction temperature. For instance, in the Fischer indole synthesis, the selection and concentration of the acid catalyst are critical and often require empirical optimization.[1][2]
Q2: I'm observing a significant amount of decarboxylated product (indole) in my final product mixture. How can I prevent this?
A2: Decarboxylation of indole-3-carboxylic acids can be promoted by heat and acidic or basic conditions.[3][4][5] To minimize this side reaction, consider using milder reaction conditions. If your synthesis involves a heating step, try to reduce the temperature and reaction time. In some cases, metal-free conditions or the use of specific catalysts can help to avoid decarboxylation.[3][4] For instance, gold(III)-catalyzed reactions have been developed for other transformations of indole-3-carboxylic acids that proceed without significant decarboxylation.[6]
Q3: My NMR spectrum shows unexpected peaks that I suspect are from side products. What are the most common side reactions?
A3: Common side reactions in indole synthesis include oxidation, dimerization or polymerization, and undesired alkylation or acylation at the N-1 or C-2 positions. The electron-rich nature of the indole ring makes it susceptible to oxidation, which can lead to a complex mixture of products.[7][8] Under acidic conditions, indoles can also undergo dimerization or polymerization.[9][10][11] The specific side products will depend on the synthetic route and reaction conditions employed.
Q4: How can I effectively purify my indole-3-carboxylic acid from common side products?
A4: Purification can often be achieved through recrystallization or column chromatography. For acidic products like indole-3-carboxylic acid, an acid-base extraction can be a powerful purification tool. Dissolving the crude product in an organic solvent and washing with an aqueous base will extract the desired carboxylic acid into the aqueous layer, leaving many non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the purified product, which can be collected by filtration.[12] A patented process also describes a purification method involving the use of a methyl ketone organic solvent to remove residual indole-3-carbaldehyde.[13]
Troubleshooting Guides for Common Side Reactions
Oxidation of the Indole Ring
Symptom: Your reaction mixture turns dark, and you observe a complex mixture of products by TLC or LC-MS, often with higher molecular weights than the desired product.
Causality: The indole nucleus is electron-rich and highly susceptible to oxidation, which can occur at the nitrogen, C2, and C3 positions.[7] This can be initiated by atmospheric oxygen, especially at elevated temperatures, or by certain reagents. The initial oxidation can lead to the formation of oxindoles, hydroxyindolenines, and other rearranged products, which can then undergo further reactions to form complex mixtures.[7][8][14]
Troubleshooting Protocol:
-
Degas Solvents: Before use, thoroughly degas your reaction solvents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using a freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric oxygen.
-
Use Freshly Distilled Reagents: Impurities in reagents can sometimes catalyze oxidation.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can accelerate oxidation.
-
Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to suppress oxidation, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
Preventative Measures:
-
Always use deoxygenated solvents and maintain an inert atmosphere for reactions involving indole derivatives, especially when heating.
-
Store indole-containing compounds under an inert atmosphere and protected from light.
Reaction Pathway Visualization:
Caption: Oxidation of the indole ring.
Dimerization and Polymerization under Acidic Conditions
Symptom: You observe the formation of high molecular weight species, often as insoluble materials, and a decrease in the concentration of your starting material and desired product. This is particularly common in syntheses that use strong acids, such as the Fischer indole synthesis.
Causality: The C3 position of the indole ring is readily protonated in the presence of strong acids.[7] The resulting indoleninium ion is a potent electrophile that can be attacked by another neutral indole molecule, leading to dimerization and subsequent polymerization.[9][10][11][15] The extent of this side reaction is dependent on the indole and acid concentration.[9]
Troubleshooting Protocol:
-
Optimize Acid Catalyst: Screen different acid catalysts and their concentrations. In some cases, a milder Lewis acid may be more effective and lead to fewer side products than a strong Brønsted acid.[1][2][16][17]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the polymerization pathway.
-
Use a More Dilute Solution: Decreasing the concentration of the indole species can reduce the rate of the bimolecular dimerization reaction.[9]
-
Modify the Substrate: If possible, introducing a bulky substituent at the N-1 or C-2 position can sterically hinder the approach of another indole molecule, thus reducing dimerization.
Preventative Measures:
-
Carefully control the stoichiometry of the acid catalyst.
-
Consider synthetic routes that avoid strongly acidic conditions if dimerization is a persistent issue.
Troubleshooting Workflow:
Caption: Troubleshooting dimerization.
Competing N- vs. C-Alkylation/Acylation
Symptom: In reactions intended to modify the carboxylic acid group or another part of the molecule, you observe undesired alkylation or acylation at the indole nitrogen (N-1) or at the C3 position.
Causality: The indole ring possesses two primary nucleophilic sites: the nitrogen atom and the C3 carbon. While the C3 position is generally more nucleophilic, the N-H bond is more acidic and can be deprotonated to form a highly nucleophilic indolide anion.[18][19] The regioselectivity of alkylation or acylation is influenced by factors such as the base, solvent, temperature, and the nature of the electrophile.[18][20][21]
Troubleshooting Protocol:
-
Choice of Base and Solvent: For N-alkylation, strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF are typically used to fully deprotonate the indole nitrogen, thereby increasing its nucleophilicity.[18] Incomplete deprotonation can lead to more C3-alkylation.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation.[18][21]
-
Protecting Groups: If undesired reactivity at the indole nitrogen is a problem, consider using a protecting group (e.g., Boc, Ts) on the nitrogen. This group can be removed later in the synthetic sequence.
-
Catalytic Methods: Modern catalytic approaches, such as those using copper hydride, can offer excellent control over regioselectivity.[18][19]
Preventative Measures:
-
For selective N-functionalization, ensure complete deprotonation of the indole nitrogen by using a sufficiently strong base and an appropriate solvent.
-
When targeting other positions, protect the indole nitrogen if it is found to be reactive under the chosen conditions.
Summary of Common Side Products and Contributing Factors
| Side Product | Common Synthetic Route | Contributing Factors | Suggested Mitigation |
| Oxidized Indoles | General | Presence of oxygen, high temperatures, oxidizing reagents | Use inert atmosphere, degas solvents, control temperature |
| Indole Dimers/Polymers | Fischer Indole Synthesis | High concentration of strong acid, high indole concentration | Optimize acid catalyst, use dilute solutions, lower temperature |
| Decarboxylated Indole | General | High temperatures, strongly acidic or basic conditions | Use milder reaction conditions, shorter reaction times |
| C3-Alkylated/Acylated Byproducts | N/A | Incomplete deprotonation of N-H, kinetic control | Use strong base for N-alkylation, consider protecting groups |
Key Synthetic Routes to Indole-3-Carboxylic Acids and Their Potential Pitfalls
Reissert Synthesis
This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[22][23][24]
-
Potential Side Reactions: Incomplete reduction of the nitro group can lead to the formation of undesired byproducts. The cyclization step can also be sensitive to the reaction conditions, and alternative cyclization pathways can sometimes occur, for instance, leading to quinolones under certain reduction conditions.[25] Decarboxylation of the final product can also be an issue if the reaction is heated for too long.[22][26]
Fischer Indole Synthesis
This widely used method involves the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound, such as pyruvic acid, to form an indole-2-carboxylic acid, which can then be decarboxylated.[1][16][17][23] To obtain an indole-3-carboxylic acid, a different carbonyl partner would be required.
-
Potential Side Reactions: As mentioned, acid-catalyzed dimerization and polymerization are significant concerns.[9][10][11] The choice of acid catalyst is crucial, as is the reaction temperature.[2][16][17] Electron-donating groups on the arylhydrazine can sometimes lead to N-N bond cleavage as a competing reaction.[1]
Japp-Klingemann Reaction
This reaction is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts. The resulting hydrazone can then be cyclized to an indole via a Fischer indole synthesis.[27][28][29][30][31]
-
Potential Side Reactions: The formation of the hydrazone can sometimes be incomplete, or the diazonium salt can undergo other reactions. In some cases, stable azo compounds may be formed instead of the desired hydrazone.[30] The subsequent Fischer indole cyclization is subject to the same potential side reactions mentioned above.
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Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (Source: National Institutes of Health) [Link]
-
Mixed Indole Dimers, Trimers, and Their Acyl Derivatives 1. (Source: Scite.ai) [Link]
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Oligomerization of indole-3-carbinol in aqueous acid. (Source: PubMed) [Link]
-
Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. (Source: National Institutes of Health) [Link]
-
Acid catalysed dimerization of indole‐3‐carbinols. (Source: ResearchGate) [Link]
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Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... (Source: ResearchGate) [Link]
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-
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-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (Source: ResearchGate) [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (Source: National Institutes of Health) [Link]
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Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. (Source: Canadian Science Publishing) [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (Source: ACS Publications) [Link]
-
Enantioselective synthesis of N-allylindoles via palladium-catalyzed allylic amination/oxidation of indolines. (Source: RSC Publishing) [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (Source: Sci-Hub) [Link]
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Reissert indole synthesis. (Source: Wikipedia) [Link]
-
Japp–Klingemann reaction. (Source: Wikipedia) [Link]
-
Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. (Source: RSC Publishing) [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (Source: RSC Publishing) [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (Source: National Institutes of Health) [Link]
-
A three-component Fischer indole synthesis. (Source: PubMed) [Link]
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Synthesis and Chemistry of Indole. (Source: afrpharm.org) [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. (Source: RSC Publishing) [Link]
-
Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. (Source: ACS Publications) [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (Source: MDPI) [Link]
-
Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. (Source: PubMed Central) [Link]
-
Japp klingemann reaction. (Source: Slideshare) [Link]
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The Japp‐Klingemann Reaction. (Source: ResearchGate) [Link]
-
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Reissert Indole Synthesis. (Source: Cambridge University Press) [Link]
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A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (Source: Beilstein Journal of Organic Chemistry) [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (Source: PubMed Central) [Link]
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Reissert-Indole-Synthesis.pdf. (Source: ResearchGate) [Link]
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(PDF) Reissert Indole Synthesis. (Source: ResearchGate) [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (Source: Frontiers) [Link]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 22. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 23. bhu.ac.in [bhu.ac.in]
- 24. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 28. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 29. Japp klingemann reaction | PPTX [slideshare.net]
- 30. researchgate.net [researchgate.net]
- 31. Japp-Klingemann_reaction [chemeurope.com]
Technical Support Center: Troubleshooting HPLC Separation of Indole Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of indole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Indole and its derivatives are foundational scaffolds in pharmaceuticals and biological research, making their accurate separation and quantification critical. However, their subtle structural similarities, ionizable nature, and potential for secondary interactions present unique chromatographic challenges.
This resource provides in-depth, experience-driven answers to common questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your methods, and achieve robust, reproducible separations.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Peak Shape & Resolution Problems
Q1: My indole peaks are tailing significantly. What are the primary causes and how can I fix this?
A1: Peak tailing is the most common issue when analyzing indoles, particularly those with acidic or basic functional groups.[1] The primary cause is undesirable secondary interactions between the analyte and the stationary phase.
-
Causality—Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (-Si-OH) on their surface. These silanols are acidic (pKa ≈ 4-5) and can become ionized (-Si-O⁻) at mobile phase pH values above 4.[2] If your indole analyte has a basic nitrogen, it can be protonated and interact electrostatically with these ionized silanols, causing tailing.[2]
-
Troubleshooting Strategy:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization of either the silanols or the analyte.[1]
-
Low pH: Lower the mobile phase pH to 2.5-3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[3][4] This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary interaction.
-
High pH: Alternatively, if your column is stable at high pH, you can raise the pH to deprotonate the basic analyte, neutralizing its charge. However, this can ionize more silanols, so this strategy is often less effective unless using a modern hybrid column designed for high pH stability.
-
-
Use High-Purity Silica Columns: Modern columns are manufactured with high-purity silica that has a much lower concentration of acidic silanol groups. Many are also "end-capped," a process that chemically derivatizes most remaining silanols to make them inert. Using such a column is a highly effective preventative measure.[2]
-
Increase Buffer Strength: Using a buffer (e.g., 10-25 mM phosphate or acetate) instead of just an acid additive can help maintain a consistent pH and the buffer ions can compete with the analyte for active sites, further reducing tailing.[1][2]
-
Q2: I'm trying to separate positional isomers of a substituted indole, but they are co-eluting. What should I try first?
A2: Separating positional isomers requires exploiting subtle differences in their physicochemical properties, as they share the same mass and often similar UV spectra. The key is to enhance the selectivity of your chromatographic system.
-
Causality—Subtle Polarity Differences: Isomers with substituents at different positions on the indole ring will have slight differences in hydrophobicity and dipole moment. For example, a substituent near the indole nitrogen might have its polarity shielded differently than one on the benzene ring portion. Your goal is to select a column and mobile phase that can recognize and differentiate these small changes.
-
Troubleshooting Workflow:
dot graph TD { graph [pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, dpi=72]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Logical workflow for resolving co-eluting positional indole isomers.
-
Detailed Steps:
-
Change Organic Modifier: Methanol (MeOH) and Acetonitrile (ACN) have different selectivities. ACN is aprotic while MeOH is a protic solvent capable of hydrogen bonding. Switching from one to the other can alter elution order and improve resolution.
-
Optimize Gradient: If using a gradient, make it shallower (e.g., decrease the %B/min rate). This gives the isomers more time to interact with the stationary phase, often enhancing separation.
-
Change Stationary Phase Chemistry: If mobile phase changes are insufficient, the stationary phase is the next logical step.
-
Phenyl Phases: Phenyl columns are an excellent choice for aromatic compounds like indoles. They provide shape selectivity and π-π interactions, which can be highly effective at differentiating positional isomers where a standard C18's hydrophobic interactions may fail.[5][6]
-
Embedded Polar Group (EPG) Phases: Columns with an embedded polar group (like an amide) can offer alternative selectivity through hydrogen bonding.
-
-
Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.[7] However, be aware that it typically reduces retention time. Try adjusting in 5°C increments (e.g., from 30°C to 40°C).
-
Q3: My retention times are drifting from one injection to the next. What are the likely causes?
A3: Retention time instability is a common problem that points to a lack of equilibrium or consistency in the HPLC system.[8]
-
Causality—System Instability: The retention time of an analyte is a direct function of the mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will cause drift.[8]
-
Troubleshooting Checklist:
-
Column Equilibration: This is the most frequent cause. Ensure the column is fully equilibrated with the starting mobile phase before the first injection. For reversed-phase, flushing with 10-20 column volumes is a good rule of thumb. A stable baseline is a good indicator of equilibration.[9]
-
Mobile Phase Preparation:
-
Is the mobile phase freshly prepared? Buffers can support microbial growth or precipitate over time.[9]
-
Are you using a buffer? If your analyte is ionizable, small shifts in mobile phase pH (due to dissolved CO₂ or improperly mixed solvents) can significantly alter retention. A buffer is critical for reproducibility.[10]
-
Is the mobile phase degassed? Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates.[8][9]
-
-
Pump Performance: Check for leaks around pump seals or fittings. A buildup of buffer salts is a clear sign of a leak.[11] Listen for unusual pump noises. An unstable pressure reading on your system monitor also points to pump issues.
-
Column Temperature: Ensure your column oven is on and set to a stable temperature. Fluctuations in ambient lab temperature can cause drift if a column oven is not used.[9]
-
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Equilibration | Baseline is not stable before injection. First few runs differ from later runs. | Equilibrate column with at least 10-20 column volumes of mobile phase.[9] |
| Mobile Phase pH Drift | Using unbuffered mobile phase for ionizable indoles. | Add a buffer (e.g., 10-25 mM phosphate) to the aqueous phase.[1][10] |
| Inconsistent Flow Rate | Pressure trace is fluctuating or noisy. | Degas mobile phase. Check for leaks. Service pump seals if necessary.[8][11] |
| Temperature Fluctuation | No column oven is being used. | Use a thermostatted column compartment and set it at least 5-10°C above ambient. |
Section 2: Advanced Challenge: Chiral Separations
Q4: I need to separate enantiomers of a chiral indole alkaloid. Where do I start with method development?
A4: Separating enantiomers, which have identical physical properties in a non-chiral environment, requires introducing a chiral selector into the system. The most direct and widely used technique is chiral HPLC, employing a Chiral Stationary Phase (CSP).[12][13][14]
-
Causality—Three-Point Interaction Model: Chiral recognition on a CSP is often explained by the "three-point interaction model." For separation to occur, one enantiomer must form at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the chiral selector on the stationary phase. The other enantiomer will be unable to form all three interactions simultaneously, leading to a difference in binding energy and thus, retention time.
-
Step-by-Step Protocol for CSP Screening:
-
Column Selection (The Primary Factor): The choice of CSP is the most critical decision. Polysaccharide-based CSPs are the most versatile and successful for a broad range of compounds, including indole alkaloids.[12][15]
-
Primary Screening Columns: Start with coated amylose and cellulose-based columns, such as those with tris(3,5-dimethylphenylcarbamate) derivatives. These are known to be effective for many chiral compounds.[12]
-
Example Columns: Chiralpak® AD, Chiralcel® OD.
-
-
Mobile Phase Screening: Unlike reversed-phase, chiral separations are often run in normal-phase, polar organic, or polar ionic modes.
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting ratio is 90:10 (v/v).
-
Polar Organic Mode: Use a single polar solvent like Methanol, Ethanol, or Acetonitrile. This is often simpler and can provide different selectivity.
-
-
Initial Screening Protocol:
-
Columns: Chiralpak AD, Chiralcel OD
-
Mobile Phase A: 90:10 Hexane/IPA
-
Mobile Phase B: 100% Methanol
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV (select appropriate wavelength for indole, ~280 nm)
-
Procedure: Inject your racemic standard onto each column with each mobile phase. This initial 2x2 screen will often yield a promising lead for further optimization.
-
-
Optimization: Once you find a column/mobile phase combination that shows partial separation, optimize by:
-
Adjusting Solvent Ratio: Fine-tune the ratio of the strong solvent (e.g., IPA) in normal phase.
-
Trying Different Alcohols: Switching from IPA to Ethanol can significantly impact selectivity.
-
Adding an Additive: For acidic or basic analytes, adding a small amount (0.1%) of an acidic (TFA) or basic (diethylamine, DEA) additive can dramatically improve peak shape and resolution.
-
-
dot graph TD { graph [pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, dpi=72]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Decision tree for developing a chiral HPLC separation method for indole isomers.
Section 3: General HPLC System Health
Q5: My system backpressure is suddenly very high. How do I diagnose the source of the blockage?
A5: High backpressure is a sign of a blockage somewhere in the system.[8] A systematic, component-by-component approach is the best way to isolate the problem without making it worse.
-
Causality—Particulate Obstruction: The most common cause of high pressure is the accumulation of particulate matter, which can come from the mobile phase (precipitated buffer), the sample, or wear and tear of system components (e.g., pump seals).
-
Systematic Isolation Protocol:
-
Start at the Column: The column inlet frit is the most common location for a blockage. Note the current system pressure.
-
Remove the Column: Replace the column with a union (a zero-dead-volume connector). Turn on the pump at your method's flow rate.
-
If pressure drops to near zero: The blockage is in the column. Proceed to step 3.
-
If pressure is still high: The blockage is upstream of the column (between the pump and injector, or in the injector itself). Proceed to step 4.
-
-
Troubleshooting a Blocked Column:
-
Backflush: Disconnect the column from the detector and reconnect it to the injector in the reverse flow direction. Flush with a strong, compatible solvent (e.g., 100% ACN or MeOH for a reversed-phase column). This can often dislodge particulates from the inlet frit.[16]
-
Replace Frit: If backflushing fails, the inlet frit may need to be replaced. Consult your column manufacturer's guide for this procedure.
-
Prevention: Always filter your samples through a 0.22 or 0.45 µm syringe filter and use an in-line filter or guard column to protect the analytical column.[8]
-
-
Troubleshooting an Upstream Blockage: Work your way backward from the union, disconnecting fittings one by one (e.g., the tubing between the autosampler and column, then the tubing before the autosampler) to identify the blocked component.
-
References
- Caccamese, S., et al. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. Chirality, 13(10), 691-3.
- Mujib, A., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid. BenchChem Technical Support.
- SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: Method Development for Separating Isomers of Substituted Indoles. BenchChem Technical Support.
- Yong, J. W. H., et al. (2017). Response characteristics of indole compound standards using HPLC.
- Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1039-1044.
- Duca, A., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Beressa, T. B. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 671-682.
- Cui, Y., et al. (2022). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 27(19), 6268.
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter Blog.
- Imtakt.
- Veeprho. (2025).
- Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.
- Al-Ghamdi, K. M. (2021). Chiral Alkaloid Analysis.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Blog.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News.
- Phenomenex.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Services Blog.
- Kumar, P., et al. (2024). Development of Novel Stationary Phases for High-Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. International Journal of Novel Research and Development, 9(8).
- Patel, D. R., et al. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3).
- ACE HPLC. HPLC Troubleshooting Guide. ACE HPLC Columns.
- Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting.
- Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. cetjournal.it [cetjournal.it]
- 5. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. labcompare.com [labcompare.com]
- 9. One moment, please... [medikamenterqs.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 13. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Technical Support Center: Navigating the Labyrinth of Indole Stability
A Guide to Preventing Degradation During Experimental Workup
Welcome, researchers, to your dedicated resource for mastering the art of handling indole compounds. The unique electronic structure of the indole nucleus, while bestowing remarkable biological activity, also renders it susceptible to a variety of degradation pathways. This guide, structured as a series of troubleshooting questions and in-depth answers, is designed to equip you with the knowledge and protocols necessary to protect your valuable compounds from the pitfalls of experimental workup.
Frequently Asked Questions (FAQs): The First Line of Defense
Here, we address the most common queries regarding indole stability.
Q1: My indole-containing sample is turning pink/brown upon standing in solution. What is happening and is my compound lost?
A1: A color change to pink, red, or brown is a classic visual indicator of indole oxidation and potential polymerization.[1] While a faint color change might not represent a significant loss of your bulk material for some applications, it is a definitive sign of degradation and should be investigated, especially for sensitive quantitative assays or when high purity is required.
The indole ring is electron-rich, making it susceptible to oxidation. The initial oxidation can lead to the formation of reactive intermediates that can then polymerize, leading to the observed coloration. The exact mechanism can be complex and is often influenced by the specific substituents on the indole ring.
Q2: I need to perform a reaction under acidic conditions. How can I prevent my indole from decomposing?
To mitigate acid-catalyzed degradation:
-
Use the mildest acidic conditions possible: If feasible, opt for weaker acids or buffer systems.
-
Protect the indole nitrogen: Introducing a protecting group on the indole nitrogen can significantly enhance its stability towards acids.[5][6] Common protecting groups include Boc, tosyl, and SEM.[5][6] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
-
Minimize reaction time and temperature: The extent of degradation is often time and temperature-dependent.
Q3: My indole compound seems to degrade during purification by silica gel chromatography. What are my options?
A3: Degradation on silica gel is a frequent challenge. The acidic nature of standard silica gel can catalyze the decomposition of sensitive indoles.
Here are some troubleshooting strategies:
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%), before packing the column.
-
Use an alternative stationary phase: If the separation allows, consider using a more inert stationary phase like alumina (neutral or basic) or Florisil.[7]
-
Reverse-phase chromatography: If your compound is sufficiently polar, reverse-phase HPLC or flash chromatography (using C18-functionalized silica) can be an excellent alternative, as it avoids the acidic environment of normal-phase silica gel.
Troubleshooting Guide: From Workup to Analysis
This section provides a more in-depth, scenario-based approach to tackling indole degradation.
Scenario 1: Degradation During Aqueous Workup and Extraction
Issue: You observe significant loss of your indole compound after an aqueous workup and extraction with an organic solvent.
Root Causes & Solutions:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of metal ion contaminants, can accelerate oxidation.
-
Solution: Deoxygenate all aqueous solutions and organic solvents by bubbling with an inert gas (nitrogen or argon) before use.[1] Consider performing the extraction under an inert atmosphere.
-
-
Extreme pH: Both strongly acidic and basic conditions can be detrimental.
-
Solution: Neutralize the reaction mixture to a pH of ~7 before extraction, if the chemistry allows. Use dilute acid or base for pH adjustment and perform the neutralization at low temperatures to dissipate any heat generated.
-
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, prolonging the contact time of your compound with the potentially degradative aqueous phase.
-
Solution: Use gentle inversions instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by the addition of brine or by passing the mixture through a pad of Celite.
-
Scenario 2: Decomposition Upon Solvent Removal (Concentration)
Issue: Your indole compound appears stable in solution but degrades upon concentration under reduced pressure.
Root Causes & Solutions:
-
Elevated Temperature: The use of a high-temperature water bath with a rotary evaporator can accelerate thermal degradation.
-
Solution: Concentrate your solution at the lowest possible temperature. For volatile solvents, a room temperature water bath is often sufficient. For higher-boiling solvents, use a water bath temperature no higher than 30-40°C.
-
-
Residual Acid/Base: Trace amounts of acid or base from the workup can become concentrated and cause degradation.
-
Solution: Ensure thorough washing of the organic layer with water and/or brine during the extraction to remove any residual acid or base. A final wash with a dilute bicarbonate solution (for acid removal) or dilute ammonium chloride solution (for base removal), followed by a water wash, can be beneficial.
-
-
Peroxide Formation in Solvents: Ethers (like diethyl ether and THF) and other solvents can form explosive peroxides upon storage, which are also strong oxidizing agents.
-
Solution: Use freshly opened bottles of peroxide-forming solvents or test for and remove peroxides before use.
-
Scenario 3: Preventing Oxidation During Storage
Issue: Your purified indole compound degrades over time, even when stored as a solid or in solution.
Root Causes & Solutions:
-
Exposure to Air and Light: As previously mentioned, oxygen and light are major culprits in indole degradation.[1][8]
-
Solution:
-
Solid Storage: Store solid indole compounds in amber vials under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C or -20°C for long-term storage).[1]
-
Solution Storage: Store solutions in a freezer (-20°C or -80°C), protected from light. For highly sensitive compounds, use deoxygenated solvents and consider adding an antioxidant.[1]
-
-
Protocols & Data
Protocol 1: Use of Antioxidants
For situations where indole compounds are particularly prone to oxidation, the addition of a radical scavenger can be highly effective.
Recommended Antioxidants:
| Antioxidant | Typical Concentration | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% (w/v) | Good in most organic solvents | A common and effective antioxidant.[1] |
| Ascorbic Acid (Vitamin C) | 0.1% (w/v) | Good in aqueous solutions and polar organic solvents | A good choice for aqueous workups.[1] |
| Trolox | 0.05% (w/v) | Broad | A water-soluble derivative of Vitamin E.[9] |
Procedure for Adding BHT to an Organic Solution:
-
Prepare a 1% BHT stock solution: Dissolve 100 mg of BHT in 10 mL of a suitable organic solvent (e.g., ethanol or the solvent of your final solution).
-
Add to your indole solution: For a final BHT concentration of 0.01%, add 10 µL of the 1% BHT stock solution for every 1 mL of your final indole solution.
-
Mix thoroughly and store under the recommended conditions.
Protocol 2: N-Protection of Indoles (Example with Boc Anhydride)
This protocol provides a general procedure for the protection of the indole nitrogen with a di-tert-butyl dicarbonate (Boc) group, which can enhance stability in acidic conditions and during some purification procedures.
-
Dissolve the indole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 to 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected indole.
Visualizing Degradation & Prevention
Workflow for Troubleshooting Indole Degradation
Caption: A systematic approach to troubleshooting indole degradation.
Key Degradation Pathways
Caption: Major degradation pathways affecting indole compounds.
References
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
-
Wikipedia. (2024). Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
American Society for Microbiology. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(14), 4347-4353. [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
ResearchGate. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole heterocycles can efficiently stabilize carbocation species.... Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
YouTube. (2021). Reaction of Indole. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Indole by Aminal. Retrieved from [Link]
-
ACS Publications. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 47(20), 4001-4004. [Link]
-
PubMed. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(6), 1867-1875. [Link]
-
National Institutes of Health. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 10, 19488. [Link]
-
ResearchGate. (2010). Light yield in the reactions of indole and its derivatives. Retrieved from [Link]
-
University of Calicut. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]
-
ResearchGate. (2014). HPLC analysis of samples of indole biotransformation by Arthrobacter.... Retrieved from [Link]
-
ACS Publications. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]
-
Microbe Notes. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1711. [Link]
-
SciSpace. (2015). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 1-25. [Link]
-
Microbe Online. (2012). Indole Test: Principle, Procedure, Results. Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1644. [Link]
-
PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108. [Link]
-
Royal Society of Chemistry. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48, 4493-4504. [Link]
-
National Institutes of Health. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2659. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16533-16541. [Link]
-
University of Rochester. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]
-
Patient First. (2025). 9 Foods to Naturally Detox. Retrieved from [Link]
-
MDPI. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(13), 10989. [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(21), 7247. [Link]
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ResearchGate. (n.d.). Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp.[10]. Retrieved from [Link]
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PubMed. (2021). The performance and pathway of indole degradation by ionizing radiation. Chemosphere, 287(Pt 2), 131983. [Link]
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ResearchGate. (n.d.). of indole aerobic degradation pathways. A, a Gram-negative bacterium.... Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Indole Functionalization
Welcome to the Technical Support Center for Catalyst Selection in Indole Functionalization. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges in this vital area of synthetic chemistry. The indole scaffold is a cornerstone of countless pharmaceuticals and bioactive molecules, and mastering its selective functionalization is paramount. This resource moves beyond simple protocols to explain the underlying principles governing catalyst performance and regioselectivity, empowering you to troubleshoot effectively and innovate in your own work.
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section addresses specific, common problems encountered during the catalytic functionalization of indoles. Each issue is presented in a question-and-answer format, detailing a probable cause and a validated, step-by-step solution.
Question 1: My palladium-catalyzed C-H arylation/alkenylation is sluggish, or the reaction stalls before completion. What's causing this catalyst deactivation?
Answer: Catalyst deactivation is a frequent challenge in palladium-catalyzed C-H functionalization, often stemming from the formation of inactive palladium black (Pd(0) clusters) or poisoning of the catalytic species.[1][2]
Probable Causes & Solutions:
-
Catalyst Poisoning: Trace impurities in your reagents or solvent (e.g., water, coordinating functional groups) can act as poisons.
-
Solution: Ensure all substrates and solvents are of the highest purity, thoroughly dried, and properly degassed before use.[1]
-
-
Product Inhibition: The indole product or reaction byproducts can coordinate to the palladium center, inhibiting further catalytic turnover.[1]
-
Solution: Optimization of reaction kinetics is key. Try lowering the initial substrate concentration or consider a slow-addition strategy for one of the coupling partners.
-
-
Inefficient Re-oxidation: Most Pd(II)-catalyzed C-H activations generate Pd(0) at the end of the cycle. This Pd(0) must be efficiently re-oxidized to Pd(II) to continue the reaction.[3] Failure to do so leads to the precipitation of inactive Pd(0).[2]
-
Solution: The choice of oxidant is critical. Common oxidants like Cu(OAc)₂ or AgOAc are effective, but their performance can be substrate-dependent.[3] Screen different oxidants and ensure the stoichiometry is optimized. In some systems, using air or molecular oxygen as the terminal oxidant is possible and highly desirable for green chemistry, though it may require specific ligand systems to prevent catalyst deactivation.[2]
-
-
Ligand Instability or Inappropriateness: The ligand's role is to stabilize the active palladium species and promote the desired reactivity. An inadequate ligand can fail to prevent catalyst aggregation.
Question 2: I am attempting a C-H functionalization on the indole's benzene ring (C4-C7), but I'm only getting functionalization at the C3 or C2 position. How can I control the regioselectivity?
Answer: This is a classic selectivity challenge. The indole nucleus has an inherent electronic reactivity profile that strongly favors electrophilic attack at the C3 position of the pyrrole ring, followed by C2.[5] Overcoming this innate reactivity requires a deliberate strategic choice.
Probable Causes & Solutions:
-
Inherent Reactivity Dominates: Without a controlling element, the reaction will default to the most electronically rich and accessible positions (C3/C2).
-
Solution 1: Employ a Directing Group (DG). This is the most robust strategy for targeting the C4-C7 positions. A directing group is installed on the indole nitrogen (N1) or at the C3 position, which then chelates to the metal catalyst and delivers it to a specific, proximate C-H bond.[6][7]
-
For C7-Functionalization: An N-P(O)tBu₂ or N-methylsulfonyl group can effectively direct palladium catalysts to the C7 position.[4][6]
-
For C4-Functionalization: Installing a pivaloyl directing group at the C3 position can steer functionalization to the C4 position.[6][7]
-
For C2-Functionalization: While C2 is more reactive than the benzene ring, achieving exclusive C2 selectivity over C3 often requires an N-directing group like N-(2-pyridyl)sulfonyl or N-pyrimidinyl.[3][8]
-
-
Solution 2: Catalyst and Ligand Control. In some systems, the choice of metal and ligand alone can override the substrate's natural reactivity. For instance, rhodium catalysts have been shown to overcome the innate C3-selectivity via chelation-assisted rhodation, while certain palladium systems can enhance C5-selectivity.[9]
-
Solution 3: Metal-Free Borylation. A clever alternative involves installing a directing group (e.g., pivaloyl at C3) and using a simple reagent like BBr₃ to achieve chelation-assisted C-H borylation at the C4 position without any transition metal.[6][10] This borylated intermediate is then a handle for subsequent cross-coupling reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about catalyst selection for various indole functionalization scenarios.
Q1: How does solvent choice impact my reaction's outcome, particularly regioselectivity?
A1: Solvent choice is a critically underestimated parameter that can profoundly influence both reaction rate and selectivity.[11] A seminal study by Gaunt and co-workers demonstrated that in the palladium-catalyzed alkenylation of free (N-H) indoles, the regioselectivity could be completely switched.[3][12]
-
In polar aprotic solvents like DMF or DMSO , the reaction favors C3-alkenylation .
-
In a less polar solvent system like 1,4-dioxane with acetic acid , the selectivity is switched to favor N1-alkenylation .[3] The rationale lies in how the solvent molecules coordinate to the catalyst and influence the stability of key intermediates in the catalytic cycle. Always consider performing a solvent screen during reaction optimization.
Q2: Is it possible to perform C-H functionalization on an indole with a free N-H group?
A2: Yes, but it presents a significant challenge. The N-H bond is acidic and nucleophilic, making it a competitive site for reaction.[1][13] Many protocols require protecting the indole nitrogen with a group like Boc, Ts, or Bn to block this reactivity. However, specific catalytic systems have been developed to be tolerant of, or even utilize, the free N-H group. For direct C2-arylation of free (NH)-indoles, specific palladium catalyst systems have been successfully developed.[1] Furthermore, the inherent directing ability of the indole N-H group is being leveraged in modern approaches for C-H activation and annulation reactions.[14]
Q3: My goal is an enantioselective functionalization. What class of catalysts should I consider?
A3: Achieving high enantioselectivity requires a chiral environment around the reacting centers. This is accomplished using either chiral transition metal complexes or organocatalysts.
-
Transition Metal Catalysis: This approach uses a metal (e.g., Palladium, Rhodium, Copper, Iridium) combined with a chiral ligand.[15][16][17] The chiral ligand coordinates to the metal, creating a chiral pocket that differentiates between the two enantiotopic faces of the substrate or intermediate, leading to one enantiomer being formed preferentially.
-
Organocatalysis: This strategy uses small, chiral organic molecules to catalyze the reaction. For indole functionalization, chiral phosphoric acids (CPAs) are particularly powerful.[15][18] They act as chiral Brønsted acids, activating the electrophile and controlling the stereochemical outcome of the indole's nucleophilic attack.
Q4: I'm interested in milder reaction conditions. Is photoredox catalysis a viable option for indole functionalization?
A4: Absolutely. Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for C-H functionalization under exceptionally mild conditions (often room temperature).[19][20] For indoles, a common and effective method involves the metal-free, photocatalytic C2-arylation using aryldiazonium salts.[19][20] This approach can be highly chemoselective and has been successfully applied to the late-stage functionalization of complex molecules, including peptides containing tryptophan residues.[20] Dual catalytic systems that combine photoredox catalysis with transition metal catalysis are also expanding the scope of possible transformations.[21]
Data & Protocols
Data Summary
Table 1: Influence of Catalyst System on Regioselectivity of Indole Functionalization
| Desired Position | Metal Catalyst | Ligand / Additive | Directing Group (DG) on Indole | Typical Coupling Partner | Reference(s) |
| C2 | Pd(OAc)₂, Co(III) | Cu(OAc)₂, Pyridone | N-Pyrimidinyl or N-Pyridyl | Alkenes, Maleimides | [3][8] |
| C3 | Pd(OAc)₂ | Cu(OAc)₂ (in DMSO) | None (Free N-H) | Alkenes | [3][12] |
| C4 | Pd(OAc)₂ | Ag₂O | C3-Pivaloyl | Aryl halides | [6][7] |
| C5 | Palladium | (Not specified) | C3-Pivaloyl | Aryl halides | [6][9] |
| C6 | Copper | (Not specified) | N-P(O)tBu₂ | Aryl halides | [6][7] |
| C7 | Pd(OAc)₂ | Pyridone Ligand | N-Methylsulfonyl | Carboxylic Acids | [4] |
| C7 | Palladium | (Not specified) | N-P(O)tBu₂ | Aryl halides, Alkenes | [6][7] |
Table 2: Quick Reference Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Poor quality reagents; Suboptimal temperature/solvent. | Verify reagent purity; Screen solvents; Optimize temperature; Use a more stable pre-catalyst.[10][16] |
| Poor Regioselectivity | Inherent substrate reactivity is dominating the reaction pathway. | Introduce a directing group for C4-C7; Use a specific N-directing group for C2; Screen solvents and metal/ligand combinations.[3][6] |
| Catalyst Deactivation | Precipitation of metal black (e.g., Pd(0)); Product inhibition; Poisoning. | Ensure efficient re-oxidation (screen oxidants); Use stabilizing ligands; Purify all reagents and degas solvents.[1][2] |
| Side Reactions at N-H | The N-H bond is unprotected and reactive under the chosen conditions. | Protect the indole nitrogen (e.g., Boc, Ts); Switch to a catalytic system known to be compatible with free N-H indoles.[1][3] |
Experimental Protocol Example: Palladium-Catalyzed Direct C2-Arylation of N-Sulfonylindole
This protocol is a representative example for achieving regioselective C-H functionalization at the C2 position using a directing group strategy.
Materials:
-
N-(2-pyridyl)sulfonylindole (1.0 equiv)
-
Aryl Bromide (1.5 equiv)
-
PdCl₂(MeCN)₂ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-(2-pyridyl)sulfonylindole, the aryl bromide, PdCl₂(MeCN)₂ catalyst, and Cu(OAc)₂ oxidant.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed DMA via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper and palladium species.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C2-arylated indole product.
Visualization of Key Concepts
Workflow for Regioselectivity Control
The following diagram outlines a decision-making process for achieving regioselective C-H functionalization on the indole core.
Caption: Decision workflow for selecting a regiocontrol strategy.
Simplified Catalytic Cycle for Pd(II)-Catalyzed C-H Functionalization
This diagram illustrates the key steps in a typical palladium-catalyzed C-H functionalization cycle and highlights where deactivation can occur.
Caption: Key steps in a Pd(II)-catalyzed C-H functionalization cycle.
References
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Validation & Comparative
A Comparative Guide to 5-Ethoxy- vs. 5-Methoxy-1H-indole-3-carboxylic Acid: A Nuanced Look at Bioisosteric Substitution
Introduction: The Subtle Distinction with Profound Implications
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] Within this class, indole-3-carboxylic acids serve as versatile intermediates and bioactive molecules in their own right. This guide provides an in-depth comparison of two closely related analogs: 5-Methoxy-1H-indole-3-carboxylic acid and 5-Ethoxy-1H-indole-3-carboxylic acid.
While differing by only a single methylene (-CH2-) group, the substitution of a 5-methoxy with a 5-ethoxy group represents a classic bioisosteric replacement. This seemingly minor modification can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. For researchers in drug development, understanding these nuances is critical for rational drug design and lead optimization. This document moves beyond a simple catalog of properties to explain the causal relationships between structure, function, and experimental utility, providing both field-proven insights and validated protocols.
Part 1: Physicochemical Profile — The Foundation of Pharmacological Behavior
The journey of a drug molecule from administration to its biological target is dictated by its physicochemical properties. The transition from a methoxy to an ethoxy group at the 5-position of the indole ring directly modulates these foundational characteristics.
Structural and Electronic Effects
The core difference lies in the nature of the 5-position substituent. Both methoxy (-OCH3) and ethoxy (-OCH2CH3) groups are electron-donating via resonance, which can influence the reactivity of the indole ring. However, the ethoxy group introduces greater steric bulk and increased lipophilicity.
Caption: Structural comparison of the 5-alkoxy substituents.
Quantitative Physicochemical Parameters
The following table summarizes key physicochemical properties. While experimental data for the ethoxy analog is scarce, reliable computational models provide a solid basis for comparison.
| Property | 5-Methoxy-1H-indole-3-carboxylic acid | This compound | Causality of the Difference |
| Molecular Formula | C₁₀H₉NO₃[2] | C₁₁H₁₁NO₃ | Addition of one carbon and two hydrogen atoms. |
| Molecular Weight | 191.18 g/mol [2] | 205.21 g/mol | Increased mass from the additional methylene group. |
| CAS Number | 10242-01-0[2] | 92288-43-2 | Unique identifiers for distinct chemical entities. |
| Predicted LogP | 2.0 | 2.4 | The ethyl group increases non-polar surface area, enhancing lipophilicity (preference for a lipid environment). |
| Predicted pKa | ~4.5 (COOH), ~17 (N-H) | ~4.5 (COOH), ~17 (N-H) | The electronic effect on the distant carboxylic acid and indole N-H is minimally impacted by the extra methylene group. |
| Aqueous Solubility | Predicted to be lower | Predicted to be higher | Increased lipophilicity generally correlates with decreased aqueous solubility. |
Expert Interpretation: The most significant consequence of the ethoxy substitution is the ~0.4 unit increase in the predicted LogP value. This suggests that This compound will be more lipophilic . From a drug development perspective, this could translate to:
-
Enhanced Membrane Permeability: Potentially better absorption across the gut wall and penetration of the blood-brain barrier.
-
Increased Protein Binding: Higher affinity for hydrophobic pockets in plasma proteins (e.g., albumin), which can affect the unbound, pharmacologically active concentration.
-
Lower Aqueous Solubility: Posing potential challenges for formulation development, especially for intravenous administration.
Part 2: Synthesis and Characterization
The synthesis of these analogs generally follows established pathways for indole formation, with the choice of starting material being the primary point of divergence.
General Synthetic Strategy: Fischer Indole Synthesis
A robust and widely used method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoacid (pyruvic acid in this case), followed by cyclization.[3][4][5]
Caption: Generalized workflow for Fischer indole synthesis.
Causality in Synthesis: The core mechanism remains identical for both analogs. The primary difference is the initial selection of either 4-methoxyphenylhydrazine or 4-ethoxyphenylhydrazine. The reaction kinetics and overall yield are not expected to differ significantly, as the electronic properties of the starting hydrazines are very similar. Purification via recrystallization or chromatography would be standard for both.
Analytical Characterization
Confirming the identity and purity of the final compounds relies on standard analytical techniques.
-
¹H NMR: The key distinguishing feature will be the signal for the alkoxy group. 5-methoxy will exhibit a sharp singlet around 3.8 ppm integrating to 3 protons. In contrast, 5-ethoxy will show a characteristic triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.0 ppm (2H, -OCH₂-).
-
Mass Spectrometry: The molecular ion peak will differ by 14.03 Da, corresponding to the mass of a CH₂ group.
-
HPLC: The higher lipophilicity of the ethoxy analog will result in a longer retention time on a reverse-phase column (e.g., C18) compared to the methoxy analog under identical conditions.
Part 3: Comparative Biological Profile & Structure-Activity Relationships
Known Biological Landscape of 5-Methoxyindole Derivatives
Derivatives of 5-methoxyindole have demonstrated a wide array of biological activities, making this a fertile scaffold for drug discovery. Key areas include:
-
Oncology: Certain derivatives act as antiproliferative agents by targeting critical cellular machinery.[1][6]
-
Neuropharmacology: The scaffold is present in molecules with neuroprotective properties and those that modulate neurotransmitter systems, such as serotonin receptors.[7][8]
-
Infectious Diseases: The functionalized indole core has been used to develop novel antibacterial and antifungal agents.[1]
Structure-Activity Relationship (SAR) Analysis: Methoxy vs. Ethoxy
The substitution of methoxy with ethoxy can impact biological activity through three primary mechanisms:
-
Target Binding & Potency:
-
Favorable Interaction: If the target protein possesses a larger hydrophobic pocket near the 5-position of the indole, the larger ethoxy group may form more extensive van der Waals interactions, leading to increased binding affinity and higher potency.
-
Steric Hindrance: Conversely, if the binding site is sterically constrained, the bulkier ethoxy group may clash with amino acid residues, preventing optimal binding and resulting in reduced activity compared to the methoxy analog. A study on 5-hydroxyindole-3-carboxylic acid derivatives showed that even small changes to substituents could dramatically alter cytotoxic effects, underscoring the sensitivity of biological targets to minor structural modifications.[9]
-
-
Pharmacokinetics & Metabolism:
-
Absorption: The higher lipophilicity of the ethoxy analog may lead to faster and more complete absorption from the gastrointestinal tract.
-
Metabolic Stability: The primary metabolic pathway for both compounds is likely O-dealkylation by cytochrome P450 enzymes. O-demethylation and O-deethylation can occur at different rates. Often, O-demethylation is faster, which would suggest that the 5-methoxy analog might have a shorter half-life than the 5-ethoxy analog. However, this is highly dependent on the specific CYP isozyme involved and must be determined experimentally. An in vivo study on a different indole derivative highlighted that its physicochemical properties predicted it to be a good drug-like molecule, a crucial step before clinical application.[10]
-
-
Cellular Activity:
-
In cell-based assays, the increased membrane permeability of the more lipophilic ethoxy compound could lead to higher intracellular concentrations, potentially resulting in greater apparent potency even if the target-level affinity is identical to the methoxy analog.[11]
-
Part 4: Validated Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and checkpoints for researchers to assess the synthesis and biological activity of these compounds.
Protocol 1: General Synthesis via Fischer Indolization
This protocol describes a generalized procedure for synthesizing 5-alkoxy-1H-indole-3-carboxylic acids.
Objective: To synthesize and purify the target indole derivative.
Materials:
-
4-Alkoxyphenylhydrazine hydrochloride (meth- or ethoxy-)
-
Pyruvic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-alkoxyphenylhydrazine hydrochloride in anhydrous ethanol.
-
Add 1.1 equivalents of pyruvic acid to the solution.
-
Reflux the mixture for 2-3 hours.
-
Causality: Heating promotes the condensation reaction between the hydrazine and the ketone of pyruvic acid to form the corresponding hydrazone intermediate.
-
Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine spot has disappeared.
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% (v/v) concentrated H₂SO₄ as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Causality: The strong acid catalyzes the[12][12]-sigmatropic rearrangement and subsequent cyclization/aromatization to form the indole ring.[5]
-
Checkpoint: The solution will typically darken. A new, more polar spot should appear on TLC, corresponding to the indole product.
-
-
Work-up and Purification:
-
Cool the mixture and pour it into ice-cold water. A precipitate should form.
-
Filter the crude solid product and wash with cold water.
-
Dissolve the crude solid in an aqueous solution of 1M NaOH.
-
Causality: The carboxylic acid is deprotonated to its water-soluble sodium salt, allowing for extraction away from non-acidic impurities.
-
Wash the basic aqueous solution with ethyl acetate to remove any neutral organic impurities.
-
Acidify the aqueous layer with 2M HCl until the pH is ~2-3. The purified product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Checkpoint: The final product should be a crystalline solid. Verify its identity and purity using ¹H NMR, MS, and HPLC as described in Part 2.
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a method to compare the antiproliferative effects of the two indole derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).[9][12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Materials:
-
MCF-7 cells (or other chosen cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well cell culture plates
-
5-methoxy and 5-ethoxy indole-3-carboxylic acids, dissolved in DMSO to make 10 mM stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Causality: Seeding at this density ensures cells are in an exponential growth phase during treatment, providing a sensitive window to measure antiproliferative effects.
-
-
Compound Treatment:
-
Prepare serial dilutions of each compound stock in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
Checkpoint: Purple crystals should be visible in the vehicle control wells under a microscope.
-
-
Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Final Assessment
The choice between 5-ethoxy- and 5-methoxy-1H-indole-3-carboxylic acid is a strategic one in the iterative process of drug discovery.
-
5-Methoxy-1H-indole-3-carboxylic acid is a foundational building block with a well-documented, albeit general, history of biological relevance. It serves as an excellent benchmark compound.
-
This compound is its logical, more lipophilic successor. It offers a clear path to potentially improving pharmacokinetic properties like membrane permeability and exploring SAR related to hydrophobic interactions.
This guide has established the causal physicochemical differences and provided a framework for their synthesis and comparative biological evaluation. The critical next step for any research program is to perform the direct, head-to-head experimental comparisons outlined here. Only through such rigorous, empirical testing can the subtle but powerful influence of a single methylene group be fully understood and leveraged for the development of novel therapeutics.
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Morzyk-Ociepa, B., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]
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Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. (n.d.). Retrieved from [Link]
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Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info. Retrieved from [Link]
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Ghasemi, S., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Retrieved from [Link]
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Giern M, et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Bertaccini G, Vitali T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Il Farmaco; edizione scientifica. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Indole-3-Carboxylic Acids
Welcome, researchers, scientists, and drug development professionals. This guide offers an in-depth comparison of the biological activities of substituted indole-3-carboxylic acids, a class of compounds demonstrating significant therapeutic potential. As a senior application scientist, my goal is to provide not just data, but a comprehensive understanding of the experimental rationale and mechanistic insights that underpin these findings. This document is structured to provide a fluid, logical narrative, moving from the foundational importance of the indole-3-carboxylic acid scaffold to its diverse applications in oncology, microbiology, and inflammation research.
The Indole-3-Carboxylic Acid Scaffold: A Privileged Pharmacophore
The indole ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged" scaffold. When functionalized at the 3-position with a carboxylic acid moiety, the resulting indole-3-carboxylic acid core offers a versatile platform for chemical modification. By strategically introducing various substituents at different positions of the indole ring, we can fine-tune the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and target specificity. This guide will explore three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory.
Part 1: Anticancer Activity of Substituted Indole-3-Carboxylic Acids
The development of novel anticancer agents is a paramount challenge in modern medicine. Substituted indole-3-carboxylic acids have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[1][2]
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of representative substituted indole-3-carboxylic acid derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound, representing the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| T1089 | N-mustard derivative | A549 (Lung Carcinoma) | 33.4 ± 1.3 | [2] |
| Indole-3-carbinol | - | H1299 (Lung NSCLC) | 449.5 | [1] |
| Mukonal | - | SK-BR-3 (Breast) | 7.5 | [1] |
| 3,5-Diprenyl indole | 3,5-diprenyl | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [1] |
Expert Insights: The data clearly indicates that substitutions on the indole-3-carboxylic acid scaffold dramatically influence anticancer potency. For instance, the nitrogen mustard derivative T1089 exhibits significantly higher potency against lung carcinoma cells compared to the parent compound, indole-3-carbinol.[1][2] This highlights the power of targeted chemical modification in enhancing therapeutic efficacy.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism by which many indole-3-carboxylic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][3] Evidence suggests that these compounds can trigger the intrinsic (mitochondrial) apoptosis pathway.
This process is initiated by an increase in mitochondrial membrane permeability, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[1]
Caption: Intrinsic apoptosis pathway induced by indole-3-carboxylic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[4][5][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds (substituted indole-3-carboxylic acids) and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Causality and Self-Validation: This protocol is self-validating through the inclusion of both positive (a known cytotoxic agent) and negative (vehicle-treated) controls. The dose-dependent decrease in cell viability upon treatment with the test compound provides strong evidence of its cytotoxic effect. The reproducibility of the IC50 values across multiple experiments further validates the findings.
Part 2: Antimicrobial Activity of Substituted Indole-3-Carboxylic Acids
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted indole-3-carboxylic acids have demonstrated promising activity against a range of bacteria and fungi.[7][8][9]
Comparative Antimicrobial Potency
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 6g | Dipeptide conjugate | C. albicans | 50 | [10] |
| 6i | Dipeptide conjugate | C. albicans | 50 | [10] |
| 13b | 5-Bromo-indole-3-carboxamido-polyamine | S. aureus | ≤ 0.28 µM | [9] |
| 13b | 5-Bromo-indole-3-carboxamido-polyamine | A. baumannii | ≤ 0.28 µM | [9] |
Expert Insights: The data reveals that specific substitutions can confer potent and broad-spectrum antimicrobial activity. The dipeptide conjugates 6g and 6i show notable antifungal activity against Candida albicans.[10] Furthermore, the 5-bromo-substituted polyamine conjugate 13b demonstrates remarkable potency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Acinetobacter baumannii) bacteria.[9]
Mechanism of Action: Disruption of Bacterial Membranes
One of the proposed mechanisms for the antimicrobial action of certain indole-3-carboxylic acid derivatives, particularly polyamine conjugates, is the perturbation of bacterial cell membranes.[7][8][9] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is particularly advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.
Caption: Inhibition of the NF-κB signaling pathway by indole-3-carboxylic acid derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a reliable and widely used method to evaluate the acute anti-inflammatory activity of test compounds. [11][12][13][14][15] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize rats to laboratory conditions and randomly divide them into groups (e.g., control, positive control, and test groups).
-
Compound Administration: Administer the test compounds (substituted indole-3-carboxylic acids) and a positive control (e.g., indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection. [11][15]The control group receives the vehicle.
-
Induction of Edema: Inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [11][15]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [11]5. Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Causality and Self-Validation: The inclusion of a vehicle-treated control group establishes the baseline inflammatory response, while a positive control group treated with a known anti-inflammatory drug validates the assay's sensitivity. A statistically significant and dose-dependent reduction in paw edema by the test compound provides strong evidence of its anti-inflammatory activity.
Conclusion
Substituted indole-3-carboxylic acids represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Through targeted chemical modifications, it is possible to develop potent and selective agents for the treatment of cancer, infectious diseases, and inflammatory conditions. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in their drug discovery and development endeavors. The continued exploration of this remarkable chemical scaffold holds great promise for the future of medicine.
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved January 19, 2026, from [Link]
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(PDF) Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - ResearchGate. (2024, February 13). Retrieved January 19, 2026, from [Link]
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Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchGate. (2024, April 9). Retrieved January 19, 2026, from [Link]
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Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indole Positional Isomers
Introduction: The Subtle Art of Distinguishing Indole's Positional Identity
To the researcher in drug discovery, materials science, or molecular biology, the indole scaffold is a familiar and welcome sight. As the core of the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of pharmacologically active compounds, its chemical personality is of paramount importance.[1] However, the functional consequences of this versatile heterocycle are critically dependent on the precise placement of substituents on its bicyclic framework. Positional isomers—molecules with the same chemical formula but different substituent arrangements—can exhibit remarkably different biological activities, chemical reactivities, and physical properties.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of indole's positional isomers. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Infrared (IR) spectroscopy, we will elucidate the subtle yet distinct differences that arise from altering a substituent's location on the indole ring. For the purpose of a consistent and clear comparison, we will focus on the methyl-substituted isomers: 4-methylindole, 5-methylindole, 6-methylindole, and 7-methylindole. These isomers serve as excellent models for understanding the fundamental principles of how substituent position impacts the electronic and vibrational properties of the indole nucleus. This understanding is crucial for the unambiguous identification, characterization, and successful application of these important molecules in a research and development setting.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment of the Nucleus
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By measuring the resonant frequencies of atomic nuclei in a magnetic field, we can glean detailed information about the chemical environment of each atom. For indole isomers, both ¹H and ¹³C NMR provide unique fingerprints based on the position of the methyl substituent.
The Causality Behind Chemical Shift Variations
The position of a methyl group on the benzene portion of the indole ring alters the electron density at the various carbon and hydrogen atoms through a combination of inductive and resonance effects. The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This donation of electron density increases the shielding of nearby nuclei, causing their NMR signals to shift to a lower chemical shift (upfield).[2] The magnitude of this effect is position-dependent, leading to the distinct spectral patterns observed for each isomer.
In ¹H NMR, the protons on the benzene ring (H4, H5, H6, H7) are most significantly affected. The proximity of the electron-donating methyl group will cause a noticeable upfield shift for the adjacent protons. Similarly, in ¹³C NMR, the carbons of the benzene ring will show the most pronounced shifts.
Comparative NMR Data of Methylindole Isomers
The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for the four methylindole positional isomers. These values provide a clear, quantitative basis for their differentiation.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) of Methylindole Isomers
| Proton | 4-Methylindole | 5-Methylindole | 6-Methylindole | 7-Methylindole |
| N-H | ~8.0 | ~7.9 | ~7.9 | ~8.1 |
| H2 | ~7.1 | ~7.2 | ~7.2 | ~7.2 |
| H3 | ~6.4 | ~6.4 | ~6.4 | ~6.5 |
| H4/H5/H6/H7 | H5: ~6.9, H6: ~7.0, H7: ~6.9 | H4: ~7.4, H6: ~6.9, H7: ~7.2 | H4: ~7.5, H5: ~6.8, H7: ~7.1 | H4: ~7.4, H5: ~6.9, H6: ~6.9 |
| CH₃ | ~2.5 | ~2.4 | ~2.4 | ~2.5 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources including PubChem.[2][3][4][5]
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) of Methylindole Isomers
| Carbon | 4-Methylindole | 5-Methylindole | 6-Methylindole | 7-Methylindole |
| C2 | ~123.8 | ~124.9 | ~124.3 | ~124.1 |
| C3 | ~100.8 | ~101.9 | ~102.1 | ~102.6 |
| C3a | ~127.9 | ~128.8 | ~127.1 | ~128.8 |
| C4 | ~129.7 | ~121.2 | ~120.0 | ~119.5 |
| C5 | ~120.1 | ~128.7 | ~122.2 | ~120.0 |
| C6 | ~122.1 | ~120.4 | ~131.5 | ~122.2 |
| C7 | ~109.4 | ~110.6 | ~110.8 | ~129.1 |
| C7a | ~135.9 | ~134.5 | ~136.2 | ~135.2 |
| CH₃ | ~18.6 | ~21.5 | ~21.7 | ~16.5 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources including SpectraBase and PubChem.[6][7][8]
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR analysis is critical for accurate isomer identification.
Caption: General workflow for comparative NMR analysis of indole isomers.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the methylindole isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.[9] For ¹³C NMR, a higher concentration (20-50 mg) is recommended. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[9]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[9]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2 seconds) are typically required.[9]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the signals in the ¹H spectrum to determine relative proton counts. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and comparison with the tabulated data.
II. UV-Visible and Fluorescence Spectroscopy: Interrogating Electronic Transitions
UV-Vis absorption and fluorescence emission spectroscopy are powerful techniques for studying the electronic structure of molecules, particularly those with conjugated π-systems like indole. The indole chromophore possesses two low-lying singlet excited states, denoted ¹Lₐ and ¹Lₑ, which are responsible for its characteristic UV absorption and fluorescence.[10] The energies of these states, and thus the wavelengths of maximum absorption (λₘₐₓ) and emission, are sensitive to the position of substituents on the ring.
The Causality Behind Spectroscopic Shifts
The position of a substituent on the indole ring influences the energies of the ¹Lₐ and ¹Lₑ states differently. Substitution on the benzene ring can lift the near-degeneracy of these two states.[10] Electron-donating groups, like methyl, can cause a bathochromic (red) shift in the absorption and emission spectra. The extent of this shift is dependent on the position of the substituent and its ability to interact with the π-system in the excited state.
For example, studies on hydroxy- and nitro-substituted indoles have shown that the position of the substituent dramatically alters the UV-Vis absorption spectrum.[11][12] 4-substituted indoles often exhibit the most red-shifted absorption and emission spectra, suggesting that the electronic density at the 4-position has a greater effect on the electronic transition dipole moments of the indole chromophore.
Table 3: Comparative UV-Vis and Fluorescence Data of Substituted Indole Isomers
| Isomer (in 2-Propanol) | UV-Vis λₘₐₓ (nm) |
| 4-Nitroindole | ~380 |
| 5-Nitroindole | 322 |
| 6-Nitroindole | ~310, ~360 |
| 7-Nitroindole | ~350 |
| Isomer (in Cyclohexane) | Fluorescence Emission λₘₐₓ (nm) |
| 5-Hydroxyindole | 325 |
| 6-Hydroxyindole | 304 |
Note: Data for nitro- and hydroxy- indoles are presented to illustrate positional effects.[11][12] Direct, comprehensive comparative data for all four methylindole isomers is sparse in the literature.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
Caption: Workflow for UV-Vis and Fluorescence spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the methylindole isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane, or methanol). From this stock, prepare a dilute working solution in a quartz cuvette. For UV-Vis absorption, the concentration should be adjusted to give a maximum absorbance below 1.0.[13] For fluorescence, the solution should be more dilute, typically with an absorbance of ~0.1 at the excitation wavelength, to avoid inner filter effects.[14]
-
UV-Vis Absorption Spectroscopy:
-
Place a cuvette containing only the solvent in the spectrophotometer to record a baseline (blank).
-
Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Process the data by subtracting the blank spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).[15]
-
-
Fluorescence Spectroscopy:
-
Place the cuvette with the solvent in the spectrofluorometer and record a blank scan to check for solvent-related emission.
-
Replace with the sample cuvette. Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λₑₓ is 280 nm, scan from 290 nm to 500 nm).
-
Identify the wavelength of maximum fluorescence intensity.[16]
-
III. Vibrational Spectroscopy (IR & Raman): Probing Molecular Bonds and Symmetry
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. An IR spectrum is obtained by measuring the absorption of infrared radiation, while a Raman spectrum is generated from the inelastic scattering of monochromatic light.[17] For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.
The Causality Behind Vibrational Differences
The position of the methyl group on the indole ring has a subtle but discernible effect on the vibrational spectra. The primary influence is on the C-H bending modes of the aromatic ring. The substitution pattern alters the symmetry of the molecule, which can affect the activity and frequency of certain vibrational modes. Key regions to inspect for differences include:
-
N-H Stretch: A broad peak typically around 3400 cm⁻¹. Its position can be sensitive to hydrogen bonding.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: A series of bands between 1600 and 1450 cm⁻¹.
-
C-H Bending (Out-of-Plane): Bands in the 900-675 cm⁻¹ region, which are often highly characteristic of the substitution pattern on an aromatic ring.
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Methylindole Isomers
| Vibrational Mode | 4-Methylindole | 5-Methylindole | 6-Methylindole | 7-Methylindole |
| N-H Stretch | ~3410 | ~3415 | ~3412 | ~3405 |
| Aromatic C=C Stretch | ~1620, 1580, 1460 | ~1625, 1585, 1490 | ~1620, 1580, 1470 | ~1615, 1575, 1460 |
| Out-of-Plane C-H Bending | ~730-770 | ~800-840 | ~800-840 | ~730-770 |
Note: Frequencies are approximate and represent characteristic regions. Data compiled from various sources including PubChem and SpectraBase.[2][3][4][5][18]
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
Caption: Workflow for IR spectroscopic analysis using the thin film method.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid methylindole isomer in a few drops of a volatile solvent like methylene chloride or acetone.[19]
-
Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[19]
-
Data Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Place the salt plate with the sample film into the sample holder.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
-
-
Analysis: Analyze the resulting spectrum, paying close attention to the key functional group regions and the fingerprint region to identify differences between the isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic differentiation of indole positional isomers is a task that demands a multi-faceted analytical approach. While each technique provides valuable information, their combined power offers the most definitive characterization.
-
NMR spectroscopy stands as the primary tool for unambiguous structural assignment, with the chemical shifts of both ¹H and ¹³C nuclei providing a clear and quantitative fingerprint for each isomer.
-
UV-Vis and Fluorescence spectroscopy offer insights into the electronic properties of the isomers, revealing how substituent position modulates the energy of the π-electron system. These techniques are particularly sensitive to changes in conjugation and electronic distribution.
-
Vibrational spectroscopy (IR and Raman) provides a detailed map of the molecular framework, with the fingerprint region being especially useful for distinguishing the subtle structural differences between positional isomers.
For the researcher or drug development professional, a thorough understanding and application of these spectroscopic techniques are indispensable. They not only confirm the identity and purity of a synthesized compound but also provide fundamental insights into the structure-property relationships that govern its function. By carefully acquiring and interpreting this multi-modal spectroscopic data, scientists can proceed with confidence in their downstream applications, from biological screening to materials fabrication.
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Robinson D, Besley NA, Lunt EAM, O'Shea P, Hirst JD. (2009). Electronic Structure of 5-Hydroxyindole: From Gas Phase to Explicit Solvation. J Phys Chem B. 113:2535–2541. [Link]
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Fender, B. J., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]
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Karaca, C. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Celal Bayar Üniversitesi Fen Bilimleri Dergisi. [Link]
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Vivian, J. T., & Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]
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Kumar, S. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]
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A Comparative Guide to the Structural Validation of Synthesized 5-Ethoxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and research applications, rigorous structural validation is paramount. This guide provides an in-depth comparison of standard analytical techniques for confirming the molecular structure of synthesized 5-Ethoxy-1H-indole-3-carboxylic acid, a key intermediate in various synthetic pathways. We will delve into the principles, experimental protocols, and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for unambiguous structural elucidation.
The Imperative of Orthogonal Validation
Confirming the identity of a synthesized molecule like this compound requires a multi-faceted approach. Relying on a single analytical technique can be misleading due to potential impurities or isomeric byproducts. Therefore, employing orthogonal methods—techniques that measure different physical properties of the molecule—provides a robust and self-validating system for structural confirmation.[1] This guide will explore three such pillars of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of nuclei, primarily ¹H (proton) and ¹³C.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to map out the entire carbon-hydrogen framework of the target molecule. A standard suite of experiments for a molecule like this compound includes:
-
¹H NMR: To identify and quantify all unique proton environments.
-
¹³C NMR: To identify all unique carbon environments.
-
2D NMR (e.g., HSQC, HMBC): To establish direct (one-bond) and long-range (multiple-bond) correlations between protons and carbons, respectively, which is crucial for assigning specific signals to their corresponding atoms in the molecule.[2][3]
Expected ¹H and ¹³C NMR Spectral Data for this compound
The following table summarizes the anticipated chemical shifts (δ) for the key protons and carbons in this compound, based on known data for similar indole derivatives.[4][5][6] These values are predictive and may vary slightly based on the solvent and experimental conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| Indole N-H | ~11.0-12.0 (broad singlet) | - | C2, C3, C3a, C7a |
| H2 | ~8.0-8.2 (singlet) | ~125-130 | C3, C3a, C7a |
| H4 | ~7.5-7.7 (doublet) | ~110-115 | C3, C5, C6, C7a |
| H6 | ~6.8-7.0 (doublet of doublets) | ~112-118 | C4, C5, C7a |
| H7 | ~7.2-7.4 (doublet) | ~100-105 | C5, C6, C7a |
| -OCH₂CH₃ | ~4.0-4.2 (quartet) | ~63-65 | C5, -OCH₂C H₃ |
| -OCH₂CH₃ | ~1.3-1.5 (triplet) | ~14-16 | -OC H₂CH₃ |
| C3-COOH | ~12.0-13.0 (broad singlet) | ~165-170 | C2, C3, C3a |
| C3 | - | ~105-110 | - |
| C3a | - | ~125-130 | - |
| C5 | - | ~155-160 | - |
| C7a | - | ~135-140 | - |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition (Optional but Recommended): Perform HSQC and HMBC experiments to confirm assignments.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
Causality Behind Spectral Interpretation in FTIR
The vibrational frequencies of chemical bonds are characteristic of the types of atoms and the nature of the bonds between them. For this compound, we expect to see distinct absorption bands corresponding to the N-H, O-H, C=O, C-O, and aromatic C-H and C=C bonds. The presence and position of these bands provide strong evidence for the presence of the indole, carboxylic acid, and ethoxy moieties.[7][8][9]
Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Indole N-H | 3300-3500 (moderate, sharp) | Stretching |
| Carboxylic Acid O-H | 2500-3300 (very broad) | Stretching |
| Aromatic C-H | 3000-3100 (weak to moderate) | Stretching |
| Aliphatic C-H (Ethoxy) | 2850-3000 (moderate) | Stretching |
| Carboxylic Acid C=O | 1680-1720 (strong, sharp) | Stretching |
| Aromatic C=C | 1450-1600 (moderate) | Stretching |
| Carboxylic Acid C-O | 1210-1320 (strong) | Stretching |
| Ether C-O (Ethoxy) | 1050-1150 (strong) | Stretching |
Note: The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, often appearing as a wide trough.[7][8][9]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the target molecule and known literature values for similar compounds.[10][11][12]
dot graph "FTIR_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#5F6368"];
subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#34A853" node [fillcolor="#FFFFFF"]; A [label="Prepare Sample\n(KBr Pellet or ATR)"]; }
subgraph "cluster_Acq" { label="Data Acquisition"; bgcolor="#4285F4" node [fillcolor="#FFFFFF"]; B [label="Record Background\nSpectrum"]; C [label="Record Sample\nSpectrum"]; }
subgraph "cluster_Analysis" { label="Data Analysis & Validation"; bgcolor="#FBBC05" node [fillcolor="#FFFFFF"]; D [label="Identify Characteristic\nAbsorption Bands"]; E [label="Compare with\nExpected Frequencies"]; F [label="Confirm Functional\nGroups"]; }
A -> B; B -> C; C -> D; D -> E; E -> F; } caption [label="Workflow for FTIR-based functional group analysis.", fontname="Helvetica", fontsize=10];
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Causality Behind Mass Spectrometry Analysis
In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, can serve as a "fingerprint" for the molecule and help to confirm the presence of specific structural motifs.[13][14][15][16]
Expected Mass Spectrometry Data for this compound
-
Molecular Formula: C₁₁H₁₁NO₃
-
Monoisotopic Mass: 205.0739 g/mol
-
Expected Molecular Ion Peak (M⁺) in EI-MS: m/z 205
-
Expected Protonated Molecule ([M+H]⁺) in ESI-MS: m/z 206
Key Fragmentation Pathways:
The fragmentation of indole derivatives is often characterized by the stability of the indole nucleus.[13][14] For this compound, likely fragmentation pathways include:
-
Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment at m/z 161.
-
Loss of the ethoxy group: Cleavage of the ethoxy group could lead to various fragments.
-
Cleavage of the side chain: Fragmentation of the bond between the indole ring and the carboxylic acid group can also occur.[14]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique.
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique that is less likely to cause fragmentation and is ideal for observing the molecular ion.[17]
-
-
Mass Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
dot graph "MS_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#5F6368"];
subgraph "cluster_Prep" { label="Sample Preparation & Ionization"; bgcolor="#EA4335" node [fillcolor="#FFFFFF"]; A [label="Dissolve Sample"]; B [label="Ionize Molecules\n(EI or ESI)"]; }
subgraph "cluster_Analysis" { label="Mass Analysis & Detection"; bgcolor="#34A853" node [fillcolor="#FFFFFF"]; C [label="Separate Ions\nby m/z"]; D [label="Detect Ions"]; }
subgraph "cluster_Validation" { label="Data Interpretation & Validation"; bgcolor="#FBBC05" node [fillcolor="#FFFFFF"]; E [label="Identify Molecular\nIon Peak"]; F [label="Analyze Fragmentation\nPattern"]; G [label="Confirm Molecular\nWeight & Structure"]; }
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption [label="Workflow for Mass Spectrometry analysis.", fontname="Helvetica", fontsize=10];
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and 3D structure. | Unambiguous structure determination. | Requires larger sample amounts, longer acquisition times. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and requires small sample amounts. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula (with HRMS). | Isomers can have the same mass; fragmentation can be complex. |
Conclusion
The structural validation of synthesized this compound is a critical step in ensuring its purity and identity for subsequent applications in research and drug development. A comprehensive analytical approach that combines the detailed structural insights from NMR spectroscopy, the functional group identification from FTIR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry provides a robust and reliable confirmation of the target molecule. By employing these orthogonal techniques, researchers can have high confidence in the integrity of their synthesized compounds, which is the foundation of sound scientific investigation.
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
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Wang, et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules. Available at: [Link]
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Ahmad, I., et al. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Journal of Molecular Structure, 1230, 129881. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Available at: [Link]
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Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]
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Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. Available at: [Link]
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Smith, C. D., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 251-258. Available at: [Link]
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Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]
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University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available at: [Link]
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The Alchemist's Guide to the Indole Nucleus: A Comparative Study of Foundational and Modern Synthesis Methods
Introduction: The Enduring Legacy of the Indole Scaffold
The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a cornerstone of modern medicinal chemistry and natural product synthesis.[1] Its unique electronic structure and steric profile make it a privileged scaffold, forming the core of a vast array of biologically active molecules, from the essential amino acid tryptophan to powerful pharmaceuticals like the anti-migraine triptans and the anti-cancer agent vincristine.[2] The enduring quest for novel therapeutics continually drives innovation in the methods used to construct this vital heterocyclic system.
This guide provides an in-depth, comparative analysis of the most significant methods for indole synthesis. We will move beyond a mere recitation of steps, delving into the causality behind experimental choices and the strategic advantages of each route. We will explore the harsh, high-temperature cyclizations of classical chemistry and contrast them with the milder, more versatile palladium-catalyzed reactions that define the modern era. Each method is presented with a detailed mechanistic breakdown, a field-tested experimental protocol, and quantitative data to empower researchers in selecting the optimal synthetic pathway for their specific target molecule.
I. The Classics: Forging Indoles in the Crucible
The foundational methods of indole synthesis, while often requiring strenuous conditions, are robust, reliable, and remain highly relevant for specific applications. Their mechanisms have been studied for over a century, providing a deep understanding of the fundamental principles of heterocyclic chemistry.
A. The Fischer Indole Synthesis: The Gold Standard
Discovered by the legendary Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for constructing the indole core.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[5] Its enduring popularity stems from its reliability and the commercial availability of a vast array of starting materials.
Mechanistic Rationale: The elegance of the Fischer synthesis lies in its cascade of well-understood transformations. The key step is a[6][6]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. This rearrangement is thermally or acid-promoted and is irreversible, driving the reaction forward. The subsequent cyclization and elimination of ammonia are energetically favorable, leading to the formation of the stable aromatic indole ring.[4]
Mechanism: Fischer Indole Synthesis
Caption: The Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Phenylindole [3]
-
Step 1: Formation of Acetophenone Phenylhydrazone:
-
Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and cool the mixture in an ice bath.
-
Collect the product by filtration, wash with 25 mL of cold ethanol, and dry under reduced pressure. The typical yield is 87-91%.
-
-
Step 2: Acid-Catalyzed Cyclization:
-
Create an intimate mixture of the acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mass will liquefy after 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Stir in 200 g of clean sand to prevent solidification as the mixture cools.
-
For work-up, digest the solid mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the crude product and sand, then boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot ethanol solution with activated carbon (Norit) and filter.
-
Cool the filtrate to crystallize the 2-phenylindole. Collect the product by filtration and wash with cold ethanol. The final yield is typically 72-80%.
-
B. The Bischler-Möhlau Indole Synthesis: A Direct Arylation Approach
This classical method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[7] Historically, the reaction required harsh conditions and often gave low yields, which limited its application.[8] However, modern variations, particularly those employing microwave irradiation, have revitalized the method, offering a rapid and solvent-free route to 2-arylindoles.[6]
Mechanistic Rationale: The reaction begins with the N-alkylation of two aniline molecules by the α-bromo-acetophenone to form a key intermediate. One of the aniline moieties then acts as a leaving group, facilitating an electrophilic cyclization onto the aniline ring. The resulting intermediate quickly aromatizes and tautomerizes to furnish the stable indole product. The use of excess aniline is crucial, as it acts as both a reactant and a base.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles [6]
-
Step 1: Solid-State N-Alkylation:
-
Thoroughly mix the desired phenacyl bromide (1.0 mmol) and the aniline (2.0 mmol) in an agate mortar.
-
Allow the solid-state reaction to proceed at room temperature for 3 hours to form the N-phenacylaniline intermediate. (Alternatively, use 1.0 mmol of aniline and 1.0 mmol of sodium bicarbonate).
-
-
Step 2: Microwave-Assisted Cyclization:
-
Transfer the resulting solid mixture to a microwave-safe vessel.
-
Irradiate the mixture in a domestic microwave oven at 540 W for 45-60 seconds.
-
After cooling, purify the product by column chromatography (silica gel, hexane-ethyl acetate) to yield the 2-arylindole. Overall yields for this two-step, one-pot procedure are typically in the range of 52-75%.
-
C. The Madelung Synthesis: High-Temperature Intramolecular Cyclization
The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[9] The classical conditions are notoriously harsh, often requiring temperatures between 200-400°C with strong bases like sodium or potassium alkoxides.[9] These conditions limit the reaction's scope to substrates lacking sensitive functional groups.
Mechanistic Rationale: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base. The resulting carbanion then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent hydrolysis and dehydration yield the indole ring. The high temperatures are necessary to overcome the energy barrier for the cyclization of the relatively unactivated starting material.
Workflow: Madelung Indole Synthesis
Caption: High-temperature workflow of the Madelung Synthesis.
Modern Advancements: The synthetic utility of the Madelung synthesis has been significantly expanded by the development of milder reaction conditions. The use of organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF) allows the reaction to proceed at much lower temperatures, sometimes between -20 to 25°C.[9][10] This "Madelung-Houlihan variation" is compatible with a much broader range of functional groups.
Experimental Protocol: Modified Madelung Synthesis of 1,2-Disubstituted-3-Tosylindoles [10]
-
Prepare a mixture of the starting benzyl bromide and sodium p-toluenesulfinate in dimethyl sulfoxide (DMSO).
-
Heat the mixture at 100°C for 12 hours.
-
Add a base, such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), to the reaction mixture.
-
Continue stirring for an additional 12 hours at 100°C.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Purify the crude product via column chromatography.
II. The Modern Era: Palladium-Catalyzed Pathways
The advent of transition-metal catalysis revolutionized indole synthesis, offering milder conditions, greater functional group tolerance, and novel routes for constructing the indole core. Palladium-catalyzed reactions, in particular, have become indispensable tools for the modern synthetic chemist.
A. The Leimgruber-Batcho Indole Synthesis: A Versatile Two-Step
Especially popular in the pharmaceutical industry, the Leimgruber-Batcho synthesis is an efficient and high-yielding method that begins with an o-nitrotoluene.[11] Its key advantage is the ability to construct a wide variety of substituted indoles under relatively mild conditions, making it a powerful alternative to the Fischer synthesis.[11]
Mechanistic Rationale: The synthesis proceeds in two main steps. First, the o-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene (an enamine).[11] This intermediate is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine, followed by elimination of the dialkylamine to form the indole. A variety of reducing agents can be employed, including Raney nickel/hydrazine, Pd/C with hydrogen, or stannous chloride.[11]
Experimental Protocol: Synthesis of Indole from o-Nitrotoluene [11]
-
Step 1: Enamine Formation:
-
In a reaction flask, combine o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine. The pyrrolidine displaces dimethylamine from the DMF-DMA to generate a more reactive reagent.
-
Heat the mixture under a nitrogen atmosphere. The acidic methyl group of the nitrotoluene is deprotonated and attacks the formamide acetal derivative, leading to the formation of the enamine with the loss of methanol. The intermediate enamine is typically a deep red color and can be isolated or used directly.
-
-
Step 2: Reductive Cyclization:
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., methanol/THF).
-
Add a catalyst, such as Raney nickel.
-
Add hydrazine hydrate portion-wise. The hydrazine decomposes in the presence of Raney nickel to generate hydrogen gas in situ, which reduces the nitro group.
-
The resulting amino group undergoes intramolecular cyclization, followed by elimination of pyrrolidine to yield the indole product.
-
After the reaction is complete, filter off the catalyst and purify the product by chromatography or crystallization.
-
B. The Larock Indole Synthesis: A Palladium-Catalyzed Heteroannulation
First reported by Richard C. Larock in 1991, this powerful reaction constructs 2,3-disubstituted indoles via the palladium-catalyzed coupling of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[12] The reaction is highly versatile and proceeds under relatively mild conditions compared to many classical methods.[13]
Mechanistic Rationale: The catalytic cycle is believed to involve several key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the o-haloaniline to form an arylpalladium(II) species.
-
Alkyne Insertion: The alkyne coordinates to the palladium center and undergoes a regioselective syn-insertion into the aryl-palladium bond. The regioselectivity is often controlled by sterics, with the bulkier alkyne substituent typically ending up at the 2-position of the indole.
-
Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle concludes with reductive elimination to form the indole C-N bond and regenerate the active Pd(0) catalyst.
Experimental Protocol: General Procedure for Larock Indolization [14]
-
To an oven-dried reaction vessel, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and the palladium catalyst (e.g., 5 mol % Pd[P(o-tol)₃]₂).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., 1,4-dioxane, 0.2 M) followed by a base (e.g., N,N-dicyclohexylmethylamine, 2.5 equiv).
-
Heat the reaction mixture at 60-80°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and wash with aqueous acid (e.g., 1 N HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole. Yields are often high, frequently exceeding 80%.[13]
III. Quantitative Comparison of Indole Synthesis Methods
The choice of a synthetic method is a multi-faceted decision, balancing factors like yield, reaction conditions, substrate scope, and the cost and availability of reagents. The following table provides a comparative summary of the methods discussed, using the synthesis of representative indole structures as a benchmark.
| Method | Starting Materials | Key Reagents/Catalyst | Temp. (°C) | Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer | Phenylhydrazine, Acetophenone | ZnCl₂, H₂SO₄ | 170 | ~20 min | 72-80[3][15] | Widely applicable, reliable, readily available starting materials. | Harsh acidic conditions, high temperatures, not suitable for indole itself.[4] |
| Leimgruber-Batcho | o-Nitrotoluene, DMF-DMA | Raney Ni, Hydrazine | 50-60 | ~2.5 h | ~68[11] | High yields, mild conditions, good for substituted indoles. | Two-step process, requires handling of nitro compounds. |
| Bischler-Möhlau (MW) | Aniline, Phenacyl Bromide | None (Solid-state) | MW (540W) | 45-60 s | 52-75[6] | Extremely fast, solvent-free, good for 2-arylindoles. | Historically low yields, can have regioselectivity issues.[7] |
| Madelung (Modern) | N-Acyl-o-toluidine | n-BuLi or LDA | -20 to 25 | Variable | Moderate to Good | Milder conditions than classic method, broader scope. | Requires strong organometallic bases, sensitive to air/moisture.[9][10] |
| Larock | o-Bromoaniline, Alkyne | Pd[P(o-tol)₃]₂, Cy₂NMe | 60-80 | 12-24 h | >80[13][14] | Excellent yields, mild conditions, high functional group tolerance. | Requires palladium catalyst, can be expensive. |
| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Acid or Lewis Acid | RT to Reflux | Variable | Moderate to Good | Direct synthesis of 5-hydroxyindoles, important biological precursors.[16][17] | Limited to specific substitution patterns. |
IV. Conclusion and Future Outlook
The synthesis of the indole nucleus has evolved dramatically from the high-temperature, brute-force methods of the 19th century to the elegant and highly selective transition-metal-catalyzed reactions of today. Classical methods like the Fischer synthesis remain workhorses of organic chemistry due to their reliability and simplicity. At the same time, modern methods like the Leimgruber-Batcho and Larock syntheses provide unparalleled efficiency and functional group tolerance, enabling the construction of highly complex indole-containing molecules that were previously inaccessible.
The ongoing development of novel synthetic strategies continues to push the boundaries of what is possible. Emerging fields such as C-H activation, photocatalysis, and flow chemistry promise even more efficient, sustainable, and versatile routes to this indispensable heterocyclic core.[15][18] For researchers in drug discovery and materials science, a deep understanding of this rich chemical history and the diverse toolkit of available methods is essential for innovation and success.
References
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Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. [Link]
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T. J. Williams, R. M. Stoltz. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health. [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
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Fadaeinasab, M., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
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Gökçe, M., et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
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Sharma, S., et al. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
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A Comparative Guide to In Silico Modeling of 5-Ethoxy-1H-indole-3-carboxylic Acid Receptor Binding
This guide provides an in-depth, comparative analysis of the in silico receptor binding characteristics of 5-Ethoxy-1H-indole-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering a strategic framework for computational investigation, grounded in established scientific principles. We will explore the causality behind experimental choices, compare our lead compound against relevant alternatives, and provide self-validating, step-by-step workflows for robust and reproducible results.
Introduction: The Rationale for In Silico Investigation
Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs that target a wide array of proteins.[1] this compound is a specific analogue whose receptor binding profile is not extensively characterized in public literature. In such instances, in silico modeling serves as an indispensable tool for hypothesis generation, target identification, and lead optimization, long before committing to costly and time-consuming wet-lab synthesis and screening.[2]
The primary objectives of computational methods like molecular docking and molecular dynamics (MD) simulations are to predict the three-dimensional binding orientation of a ligand to its protein target (pose prediction) and to estimate the strength of this interaction (binding affinity).[2][3] This guide will use a practical, case-study approach to model the binding of this compound and two comparator compounds to a plausible biological target.
Our Comparative Compounds:
For a meaningful analysis, we compare our lead compound against two structurally related molecules to elucidate the specific contribution of the 5-position ethoxy group to receptor binding.
| Compound Name | Structure | Rationale for Inclusion |
| Lead: this compound | (Structure of this compound) | The primary molecule of interest.[4] |
| Comparator 1: Indole-3-carboxylic acid | (Structure of Indole-3-carboxylic acid) | The parent scaffold, serving as a baseline to evaluate the effect of the 5-position substituent.[5] |
| Comparator 2: 5-Methoxy-1H-indole-3-carboxylic acid | (Structure of 5-Methoxy-1H-indole-3-carboxylic acid) | A close analogue to differentiate the impact of an ethoxy versus a methoxy group, assessing the role of substituent size and lipophilicity.[6] |
Hypothetical Target Selection:
Given that various indole derivatives show activity at serotonin receptors, this guide will use the murine 5-HT3 receptor as a representative target for demonstrating the in silico workflow.[7] The high-resolution structure of this receptor provides an excellent foundation for structure-based drug design.[7]
The In Silico Workflow: A Multi-Stage Approach
A robust in silico analysis is not a single experiment but a multi-stage workflow designed to progressively refine our understanding of the ligand-receptor interaction. Each stage builds upon the last, increasing computational complexity and predictive accuracy.
Caption: Overall workflow for in silico receptor binding analysis.
Experimental Protocols & Methodologies
Stage 1: Receptor and Ligand Preparation
Rationale: The quality of your starting structures is paramount. "Garbage in, garbage out" is a critical principle in computational chemistry. Proper preparation ensures that the protonation states, bond orders, and initial geometries are physically realistic, preventing simulation artifacts.
Protocol: Receptor Preparation (using UCSF Chimera as an example)
-
Fetch Structure: Download the desired protein structure from the RCSB Protein Data Bank (e.g., PDB ID: 6BE1 for the 5-HT3 receptor).
-
Clean Structure: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This focuses the calculation on the protein and your ligand of interest.[8]
-
Add Hydrogens: Use a structure preparation tool (e.g., Chimera's AddH tool) to add hydrogen atoms, as they are typically absent in X-ray crystal structures. Ensure correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4).
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER).
-
Save Prepared Structure: Save the cleaned, protonated structure in a suitable format (e.g., .pdb or .mol2) for the docking software.[8]
Protocol: Ligand Preparation
-
Obtain 2D Structures: Draw the structures for this compound and the comparators using software like ChemDraw or retrieve them from databases like PubChem.[9]
-
Convert to 3D: Use a program like Open Babel or the features within your modeling suite to convert the 2D structures into initial 3D conformations.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics (QM) or molecular mechanics (MM) method. This step finds a low-energy, stable conformation for the ligand, which is crucial for accurate docking.[10]
-
Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges for AutoDock).
-
Save Prepared Ligands: Save the final 3D structures in the required format for your docking software (e.g., .pdbqt for AutoDock Vina).[11]
Stage 2: Molecular Docking
Rationale: Molecular docking is a computationally efficient method to predict the binding pose and provide an initial estimate of binding affinity.[12] It systematically samples different conformations and orientations of the ligand within the receptor's active site, scoring each pose to identify the most favorable ones.[2]
Caption: The molecular docking experimental workflow.
Protocol: Molecular Docking (using AutoDock Vina as an example)
-
Load Structures: Load the prepared receptor and ligand files into the modeling software (e.g., AutoDock Tools).
-
Define the Search Space: Define a "grid box" that encompasses the entire binding site of the receptor. This box confines the search algorithm to the region of interest, saving computational time.[9] The box should be large enough to allow the ligand to rotate and translate freely.
-
Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the search. Higher values increase the chance of finding the optimal pose but require more time.
-
Run Simulation: Execute the docking simulation. Vina will generate a set of binding poses (typically 9-10) ranked by their binding affinity score (in kcal/mol).[9]
-
Analyze Results: The primary output is the binding affinity. A more negative value indicates a stronger predicted interaction.[12] Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with specific amino acid residues in the binding pocket.
Hypothetical Docking Results:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -9.2 | Trp183, Tyr234, Arg90, Gln56 |
| Indole-3-carboxylic acid | -7.5 | Trp183, Tyr234, Arg90 |
| 5-Methoxy-1H-indole-3-carboxylic acid | -8.6 | Trp183, Tyr234, Arg90, Gln56 |
Interpretation: The hypothetical data suggests the 5-ethoxy group forms an additional favorable interaction (e.g., a hydrogen bond or hydrophobic contact with Gln56) not available to the parent compound, leading to a better docking score. The longer ethoxy chain appears slightly more favorable than the methoxy group.
Stage 3: Molecular Dynamics (MD) Simulation
Rationale: Docking provides a static image. However, proteins and ligands are dynamic entities. MD simulation provides a dynamic view of the ligand-receptor complex over time, allowing us to assess the stability of the docked pose and observe conformational changes under simulated physiological conditions.[13][14]
Protocol: MD Simulation (using GROMACS as an example)
-
System Setup:
-
Generate Complex Topology: Use the top-ranked docked pose as the starting structure. Generate a topology file for the complex using a force field like CHARMM36 or AMBER.[13][15] Ligand parameterization is a critical step and may require tools like the CGenFF server.[15]
-
Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) and ensure a minimum distance (e.g., 1.0 nm) between the protein and the box edge.[16]
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to mimic the aqueous cellular environment.[16]
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M).[15]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.[16]
-
Equilibration:
-
NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration: Switch to a constant pressure and temperature ensemble (NPT) to equilibrate the system's density to a realistic value (e.g., 1 bar). During equilibration, positional restraints on the protein and ligand are often applied and then gradually released.
-
-
Production Run: Run the simulation for a sufficient duration (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals for analysis.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein upon ligand binding.
-
Stage 4: Binding Free Energy Calculation
Rationale: While docking scores are useful for ranking, they are often not quantitatively accurate. Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a more rigorous estimation of binding affinity by analyzing the MD simulation trajectory.[17] These methods are more computationally demanding than docking but offer higher accuracy for ranking ligands.[18][19]
Protocol: MM/PBSA Calculation
-
Extract Snapshots: Extract a series of snapshots (e.g., 100-200 frames) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (
): Includes van der Waals and electrostatic interactions. -
Polar Solvation Energy (
): Calculated using the Poisson-Boltzmann (PB) model. -
Nonpolar Solvation Energy (
): Typically estimated from the solvent-accessible surface area (SASA).
-
-
Compute Binding Free Energy: The total binding free energy (
) is calculated as: (Note: The entropic term, , is computationally expensive and often omitted when comparing similar ligands, as the change in entropy is assumed to be comparable.)
Hypothetical Binding Free Energy Results:
| Compound | |
| This compound | -45.8 ± 3.5 |
| Indole-3-carboxylic acid | -31.2 ± 4.1 |
| 5-Methoxy-1H-indole-3-carboxylic acid | -41.5 ± 3.8 |
Interpretation: These refined calculations support the initial docking hypothesis. The results provide a more quantitative confirmation that the 5-ethoxy group significantly enhances binding affinity compared to the parent scaffold and is moderately superior to the 5-methoxy group. The standard deviation provides an estimate of the calculation's precision.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the in silico modeling of this compound. By employing a multi-stage approach—from initial docking to dynamic simulation and free energy calculations—we can build a detailed model of receptor binding. Our comparative analysis strongly suggests that the 5-ethoxy substituent plays a crucial role in enhancing binding affinity, likely through additional favorable interactions within the receptor's binding pocket.
These computational predictions provide a solid foundation for subsequent experimental validation. The next logical steps would involve synthesizing these compounds and performing in vitro binding assays (e.g., radioligand binding or surface plasmon resonance) to confirm the predicted affinities and rankings. The specific residue interactions predicted by the model can also guide site-directed mutagenesis experiments to further validate the proposed binding mode.
References
- Mobley, D. L., & Gilson, M. K. (2017). Best practices in free energy calculations for drug design. Annual Review of Biophysics.
- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.
- Deng, Y., & Roux, B. (2009). Computations of standard binding free energies with molecular dynamics simulations. The Journal of Physical Chemistry B.
- Cournia, Z., Allen, B., & Sherman, W. (Eds.). (2017). Free Energy Methods in Drug Discovery. ACS Symposium Series.
- Hansen, N., & van Gunsteren, W. F. (2014). Practical aspects of free-energy calculations: A review.
- ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube.
- Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry.
- Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- Panda, P. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
- Hospital, A., et al. (2022). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol.
- Mondal, J. (2016).
- Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube.
- The Molecular Catalyst. (2022).
- Ishida, T. (2022). Molecular Docking Experiments. Chemistry LibreTexts.
- Ferreira, L. G., et al. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society.
- Gapsys, V., et al. (2021). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. Journal of Medicinal Chemistry.
- Beilstein Journal of Organic Chemistry. (2017).
- J&K Scientific. This compound.
- Frontiers. (2022).
- PubChem. 5-Methoxy-1H-indole-3-carboxylic acid.
- Hu, Z., et al. (2017). In silico investigation into the interactions between murine 5-HT3 receptor and the principle active compounds of ginger (Zingiber officinale). Journal of Molecular Modeling.
- RSC Advances. (2022). New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling.
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A Senior Scientist's Guide to Profiling the Selectivity of 5-Ethoxy-1H-indole-3-carboxylic acid: A Comparative Cross-Reactivity Study
Introduction: The Imperative of Selectivity in Drug Discovery
For researchers in drug development, the journey from a promising hit compound to a clinical candidate is paved with rigorous characterization. A molecule's efficacy is only half the story; its safety and therapeutic window are critically defined by its selectivity. Off-target interactions, where a compound binds to unintended proteins, can lead to unforeseen toxicities and are a primary cause of late-stage drug attrition.[1] This guide provides a comprehensive framework for assessing the cross-reactivity profile of 5-Ethoxy-1H-indole-3-carboxylic acid, a novel small molecule.
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in molecules with diverse biological activities, from antihypertensives that target the angiotensin II receptor to herbicidal agents acting on plant-specific hormone receptors.[1][2] This known polypharmacology underscores the necessity of a broad and systematic investigation into the selectivity of any new analogue. This document outlines a multi-pronged approach, combining computational prediction with robust in vitro experimental validation, to build a detailed selectivity profile for this compound. We will detail the rationale behind assay selection, provide actionable experimental protocols, and offer a framework for data interpretation, empowering research teams to make informed decisions in the lead optimization process.
Part 1: Predictive Assessment - A Rationale for Targeted Screening
Before committing to expensive and time-consuming wet lab experiments, an in silico approach can provide invaluable guidance, highlighting potential areas of concern and informing the design of experimental panels.[3][4][5] By analyzing the structure of this compound against databases of known pharmacophores, we can predict likely off-target interactions.
Methodology: Computational Off-Target Prediction
Modern computational platforms utilize a combination of ligand-based and structure-based methods to predict potential biological targets. These tools compare the 2D and 3D features of the query molecule to vast libraries of compounds with known activities.[3][6]
-
Ligand-Based Methods: These approaches, including 2D fingerprint similarity and 3D shape matching, identify structurally similar molecules with known biological targets. Given that derivatives of indole-3-carboxylic acid are known to interact with G-protein coupled receptors (GPCRs) like the angiotensin II and dopamine D3 receptors, and enzymes such as xanthine oxidase, these families would be flagged as high-priority for investigation.[1][7]
-
Structure-Based Methods (Pharmacophore/Docking): If crystal structures of potential targets are available, molecular docking simulations can predict the binding pose and estimate the binding affinity of this compound in the active site.
Logical Workflow for Predictive Assessment
Caption: Workflow for in silico prediction of off-target interactions.
Predicted High-Priority Target Classes for this compound:
Based on the known activities of its structural cousins, the following target classes should be prioritized for experimental investigation:
-
G-Protein Coupled Receptors (GPCRs): Particularly the angiotensin, dopamine, and serotonin receptor families.[1][7][8]
-
Enzymes: Including protein kinases, metabolic enzymes like Cytochrome P450s (CYPs), and others such as xanthine oxidase.
-
Ion Channels & Transporters: A common source of off-target effects for many small molecules.
Part 2: Experimental Validation - Building a Comparative Selectivity Profile
The core of the cross-reactivity study lies in a tiered, systematic experimental approach. We will describe three key assays that cover a broad range of prioritized target classes. For illustrative purposes, we will compare the performance of this compound with two hypothetical alternative compounds:
-
Alternative A: A structurally similar analogue, 5-Methoxy-1H-indole-3-carboxylic acid.
-
Alternative B: A structurally distinct compound with the same primary biological target.
Experiment 1: Broad Off-Target Liability Panel (Radioligand Binding Assays)
The most efficient method to rapidly screen for unforeseen interactions across diverse target families is to use a broad panel of radioligand binding assays. Commercial services (e.g., Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels) offer curated sets of dozens of receptors, ion channels, and transporters that are commonly implicated in adverse drug reactions.
Principle of the Assay
This is a competitive binding assay where a fixed concentration of a high-affinity radiolabeled ligand for a specific target is incubated with the target protein (often in a membrane preparation) in the presence of various concentrations of the test compound. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a reduction in the measured radioactive signal.[9][10] The result is typically expressed as percent inhibition at a given concentration (e.g., 10 µM).
Step-by-Step Protocol: General Radioligand Binding Assay (Filtration-Based)
-
Reagent Preparation:
-
Thaw cryopreserved cell membranes expressing the target receptor of interest on ice. Homogenize gently and dilute to the desired concentration (e.g., 5-20 µg protein/well) in assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[11]
-
Prepare a 10-point, 1:3 serial dilution of this compound and comparator compounds in the assay buffer. The starting concentration should be high enough to span the full dose-response curve (e.g., starting at 100 µM).
-
Prepare the radioligand solution at a concentration equal to 2x its Kd value in the assay buffer.
-
-
Assay Incubation:
-
In a 96-well plate, add 50 µL of the test compound dilutions.
-
Add 150 µL of the diluted membrane preparation to each well.[11]
-
Initiate the binding reaction by adding 50 µL of the radioligand solution to all wells. The final volume is 250 µL.[11]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a blocking agent like polyethyleneimine (PEI).[11] This traps the membranes with bound radioligand on the filter.
-
Wash the filters rapidly 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a control (no compound).
-
Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Illustrative Data Presentation
| Target | Class | 5-Ethoxy-1H-indole-3-CA (% Inhibition @ 10µM) | Alternative A (% Inhibition @ 10µM) | Alternative B (% Inhibition @ 10µM) |
| Primary Target X | - | 98% | 95% | 99% |
| Angiotensin AT₁ | GPCR | 35% | 45% | <5% |
| Dopamine D₃ | GPCR | 55% | 52% | <5% |
| Serotonin 5-HT₂ₐ | GPCR | 68% | 65% | 8% |
| hERG | Ion Channel | 15% | 12% | 18% |
| L-type Ca²⁺ Channel | Ion Channel | <5% | <5% | 7% |
| Dopamine Transporter | Transporter | 22% | 25% | <5% |
This data is for illustrative purposes only.
Experiment 2: Kinase Selectivity Profiling
The human kinome is a large family of enzymes, and unintended kinase inhibition is a frequent source of off-target effects. Profiling against a panel of representative kinases is a critical step.
Principle of the Assay
Modern kinase assays often rely on quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation reaction. Luminescence-based assays, such as Promega's ADP-Glo™, are widely used. In this format, kinase activity leads to ATP depletion. An inhibitor will spare ATP, resulting in a higher luminescent signal.[12][13]
Step-by-Step Protocol: Generic Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.[12]
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase enzyme solution in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for Kinase Inhibition Assay
Caption: Step-by-step workflow for a luminescence-based kinase assay.
Experiment 3: Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are essential for drug metabolism, and their inhibition is a primary cause of drug-drug interactions (DDIs).[14][15] Assessing a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and a key component of any safety assessment.
Principle of the Assay
This assay uses human liver microsomes, which are rich in CYP enzymes, or recombinant CYP enzymes. A specific probe substrate for each CYP isoform is incubated with the microsomes and the test compound. The rate of formation of the substrate's metabolite is measured, typically by LC-MS/MS. A reduction in metabolite formation indicates inhibition of the enzyme.[16][17][18]
Step-by-Step Protocol: CYP Inhibition Assay (Microsomal)
-
Reagent Preparation:
-
Prepare a dilution series of the test compound in buffer.
-
Prepare a cocktail of probe substrates, one for each CYP isoform being tested, at a concentration near their respective Km values.[18]
-
Prepare human liver microsomes (HLM) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM, the test compound dilution, and buffer. Pre-incubate for 10 minutes at 37°C.
-
Initiate the reactions by adding an NADPH-regenerating system and the substrate cocktail.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C in a shaking water bath.
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of each specific metabolite formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of each concentration of the inhibitor.
-
Plot the percent of control activity versus the log[inhibitor concentration] and fit the data to determine the IC₅₀ value for each CYP isoform.
-
Illustrative Comparative Data Table for CYP Inhibition
| CYP Isoform | 5-Ethoxy-1H-indole-3-CA (IC₅₀, µM) | Alternative A (IC₅₀, µM) | Alternative B (IC₅₀, µM) | Ketoconazole (Control) (IC₅₀, µM) |
| CYP3A4 | > 50 | > 50 | 28.5 | 0.08 |
| CYP2D6 | 12.5 | 10.8 | > 50 | 0.05 (Quinidine) |
| CYP2C9 | > 50 | 45.1 | > 50 | 0.3 (Sulfaphenazole) |
| CYP2C19 | 22.0 | 18.5 | > 50 | 1.5 (Ticlopidine) |
| CYP1A2 | > 50 | > 50 | > 50 | 0.15 (Furafylline) |
This data is for illustrative purposes only. Control inhibitor IC₅₀ values are isoform-specific.
Conclusion: Synthesizing a Holistic Selectivity Profile
A thorough cross-reactivity study is not a single experiment but a comprehensive investigation that builds a weight of evidence. By integrating predictive computational analysis with a tiered approach to experimental validation, researchers can gain a deep and nuanced understanding of a compound's selectivity.
The data generated for this compound should be compared against its structural (Alternative A) and functional (Alternative B) analogues. In our illustrative data, the indole-based compounds (the title compound and Alternative A) show some potential liabilities toward the serotonin 5-HT₂ₐ receptor and moderate inhibition of CYP2D6, while the structurally distinct Alternative B is much cleaner in these respects. This kind of comparative analysis is crucial. It not only identifies potential safety risks but also provides a clear rationale for structure-activity relationship (SAR) studies to mitigate off-target activity while preserving on-target potency. This self-validating system of prediction, broad screening, and focused enzymatic assays provides the trustworthy, authoritative data required to confidently advance a compound through the drug discovery pipeline.
References
-
Dancik, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]
-
Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi Genzyme. Available at: [Link]
-
Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]
-
Valasani, K. R., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Indole Compounds
Introduction: The Critical Role of Purity in Indole Chemistry
Indole and its derivatives represent a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The biological activity of these compounds is intrinsically linked to their structural integrity and purity. Even minute impurities can significantly alter pharmacological profiles, introduce toxicity, or impede regulatory approval. Therefore, the rigorous and accurate determination of purity for synthesized indole compounds is not merely a quality control step but a fundamental aspect of scientific validity and therapeutic safety.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized indoles. As a senior application scientist, my objective is to move beyond a simple recitation of methods. Instead, this document will elucidate the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative sources. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
Understanding the Impurity Landscape in Indole Synthesis
The selection of an appropriate analytical method for purity determination is predicated on a thorough understanding of the potential impurities that may arise during synthesis. The impurity profile of an indole compound is largely dictated by the synthetic route employed. Here, we will consider common impurities associated with three classical indole syntheses: Fischer, Madelung, and Reissert.
-
Fischer Indole Synthesis: This widely used method involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3][4]
-
Potential Impurities:
-
Unreacted Starting Materials: Residual phenylhydrazine and carbonyl compounds.
-
Positional Isomers: If an unsymmetrical ketone is used, a mixture of indole isomers can be formed.[5]
-
By-products from Side Reactions: Aldol condensation products or Friedel-Crafts-type products can occur, especially with strong acid catalysts.[6]
-
Degradation Products: Indoles are susceptible to polymerization in the presence of strong acids.[7]
-
-
-
Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base.[8]
-
Potential Impurities:
-
Unreacted N-phenylamide: Incomplete cyclization can leave residual starting material.
-
Products of Incomplete Cyclization: Intermediates in the cyclization process may be present.
-
By-products from Base-Catalyzed Reactions: The strong base and high temperatures can lead to various side reactions.
-
-
-
Reissert Indole Synthesis: This synthesis involves the reaction of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[7][9]
-
Potential Impurities:
-
Unreacted Starting Materials: Residual o-nitrotoluene and diethyl oxalate.
-
Intermediates: Incomplete reaction can leave intermediates such as ethyl o-nitrophenylpyruvate.
-
Over-reduction Products: The reductive cyclization step can sometimes lead to the formation of over-reduced species.
-
-
Beyond synthesis-specific impurities, it is also crucial to consider:
-
Oxidation and Degradation Products: Indoles are prone to oxidation, which can lead to the formation of oxindoles, isatins, and various dimeric compounds.[10][11] Exposure to light and air can accelerate these processes.
-
Residual Solvents and Catalysts: Solvents used in the reaction and purification steps, as well as residual metal catalysts (e.g., from palladium-catalyzed reactions), can be present in the final product.[12]
The following diagram illustrates a decision-making workflow for selecting an analytical technique based on the synthetic route and the likely impurities.
Caption: Decision workflow for selecting an analytical technique based on the indole synthesis method.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical decision that impacts the accuracy and reliability of purity assessment. The following table provides a high-level comparison of HPLC, GC-MS, and qNMR for the analysis of synthesized indole compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins, allowing for absolute quantification against a certified internal standard.[13] |
| Primary Application | Quantification of the main component and known non-volatile impurities. Ideal for monitoring reaction progress and final product purity.[14] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents and starting materials.[14] | Absolute purity determination of the main component and quantification of impurities without the need for specific impurity reference standards. Also provides structural confirmation.[15] |
| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives.[15] | Highly sensitive, often in the low ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode. | ~25 µg/mL for indole alkaloids.[16] |
| Typical Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL for indole derivatives. | Typically 3-5 times the LOD. | ~25 µg/mL for indole alkaloids.[16] |
| Advantages | - Wide applicability to a broad range of indole derivatives.- High precision and robustness.- Well-established and widely available technique. | - High specificity and sensitivity due to mass detection.- Excellent for identifying unknown volatile impurities through library matching.- Ideal for residual solvent analysis. | - Primary analytical method for absolute purity.- Does not require a reference standard for each impurity.- Provides structural information.- Non-destructive. |
| Limitations | - Requires reference standards for impurity identification and quantification.- Not suitable for highly volatile compounds.- Can be affected by co-eluting impurities. | - Limited to volatile and thermally stable compounds.- Derivatization may be required for polar indoles, adding complexity.[3] | - Lower sensitivity compared to chromatographic methods.- Can be affected by peak overlap in complex mixtures.- Requires a high-field NMR spectrometer for optimal resolution. |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and should be validated for each specific indole compound and its impurity profile in accordance with ICH guidelines.[17][18]
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol is designed for the routine purity assessment of a synthesized indole compound and its non-volatile impurities.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or formic acid for mobile phase pH adjustment.
-
Synthesized indole sample.
-
Reference standards for the indole and any known impurities (if available).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient is often a good starting point for separating a range of impurities with different polarities.[19][20]
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the indole compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the synthesized indole sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of the main indole peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
For quantification of specific impurities, use a calibration curve generated from the corresponding reference standards.
-
Report any impurity exceeding the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines).
Protocol 2: Analysis of Volatile Impurities by GC-MS
This protocol is suitable for the identification and quantification of volatile impurities such as residual solvents and starting materials.
1. Instrumentation and Materials:
-
GC-MS system with an autosampler and a mass selective detector.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC-grade methanol or another suitable solvent.
-
Synthesized indole sample.
2. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
3. Sample Preparation:
-
Prepare a solution of the synthesized indole sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol).
-
Derivatization (if necessary): For indoles with polar functional groups (-NH, -OH, -COOH), derivatization may be required to improve volatility and chromatographic performance.[8][21] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[6]
4. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Protocol 3: Absolute Purity Determination by qNMR
This protocol provides a method for determining the absolute purity of a synthesized indole compound using an internal standard.[22]
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-purity internal standard (e.g., maleic acid, certified to >99.5%).
-
Deuterated solvent (e.g., DMSO-d6).
-
Synthesized indole sample.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized indole sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
4. Data Analysis:
-
Integrate a well-resolved signal of the indole compound and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = synthesized indole
-
IS = internal standard
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates a comprehensive workflow for the purity assessment of a synthesized indole compound, integrating the analytical techniques discussed.
Caption: Comprehensive workflow for the purity assessment of synthesized indole compounds.
Conclusion: A Multi-faceted Approach to Ensuring Purity
Benchmarking the purity of synthesized indole compounds requires a multi-faceted analytical approach. No single technique can provide a complete picture of a sample's purity. A robust purity assessment strategy leverages the strengths of orthogonal techniques: HPLC for the quantification of the main component and non-volatile impurities, GC-MS for the identification and quantification of volatile impurities, and qNMR for the determination of absolute purity and structural verification.
By understanding the potential impurity profile based on the synthetic route and applying validated, fit-for-purpose analytical methods, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their indole-containing compounds. The protocols and comparative data presented in this guide provide a solid foundation for establishing a comprehensive and scientifically sound purity assessment program.
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A Comparative Guide to the Antifungal Activity of Indole-3-Carboxylic Acid and Its Derivatives
Introduction: The Quest for Novel Antifungals and the Potential of the Indole Scaffold
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates an urgent and ongoing search for novel antifungal agents with improved efficacy and broader spectra of activity. The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties, including potent antifungal effects.[1] This guide provides a comprehensive comparison of the antifungal activity of the parent compound, indole-3-carboxylic acid (3-ICA), with its various synthetic derivatives. We will delve into the experimental data that underscores the structure-activity relationships (SAR) governing their efficacy, detail the standard protocols for their evaluation, and explore the current understanding of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.
Indole-3-Carboxylic Acid: A Starting Point with Limited Direct Antifungal Efficacy
While the broader class of indole derivatives has shown promise, experimental evidence suggests that indole-3-carboxylic acid itself possesses limited to no direct antifungal activity against a range of fungal pathogens. For instance, in studies evaluating its effect on the plant pathogenic fungus Blumeria graminis, 3-ICA showed no significant inhibition of the disease even at concentrations as high as 2500 µg/mL.[2][3] This inherent lack of potent, direct antifungal action positions indole-3-carboxylic acid not as a frontline antifungal agent, but as a crucial starting scaffold for the synthesis of more active derivatives.
Interestingly, while lacking direct fungicidal or fungistatic properties in some contexts, indole-3-carboxylic acid has demonstrated the ability to act as a synergist, enhancing the antifungal effects of other compounds. Research has shown a significant synergistic effect when 3-ICA is combined with jasmonic acid against B. graminis.[2][3] This suggests a potential role for 3-ICA in combinatorial therapies or as a modulator of host responses to fungal infection, rather than a direct-acting antifungal.
Enhancing Antifungal Potency: A Comparative Analysis of Indole-3-Carboxylic Acid Derivatives
The true potential of the indole-3-carboxylic acid scaffold is unlocked through chemical modification. By derivatizing the parent molecule, researchers have successfully developed compounds with significant and, in some cases, superior antifungal activity compared to commercially available drugs. The following sections compare different classes of these derivatives, supported by experimental data.
Halogenated Indole-3-Carboxylic Acid Derivatives: A Key to Enhanced Activity
One of the most effective strategies for augmenting the antifungal potency of the indole scaffold is halogenation. The introduction of halogen atoms at specific positions on the indole ring has been shown to dramatically increase antifungal activity. A quantitative structure-activity relationship (QSAR) model has identified that halogen substitution at the C4, C5, and C6 positions is optimal for antifungal activity, likely due to enhanced hydrophobic and electron-withdrawing effects.[4][5]
For instance, a study on 3-indolyl-3-hydroxy oxindole derivatives, which can be considered derivatives of the indole-3-carboxylic acid scaffold, found that the introduction of iodine, chlorine, or bromine at the 5-position of the indole ring was crucial for good antifungal activity.[6][7][8]
| Derivative Class | Fungal Species | Activity Metric | Result | Reference Compound | Reference Result |
| 5-Iodo-3-indolyl-3-hydroxy oxindole | Rhizoctonia solani | EC50 | 3.44 mg/L | Carvacrol | 7.38 mg/L |
| 5-Iodo-3-indolyl-3-hydroxy oxindole | Rhizoctonia solani | EC50 | 3.44 mg/L | Phenazine-1-carboxylic acid | 11.62 mg/L |
| 5-Bromo/Chloro-3-indolyl-3-hydroxy oxindoles | Various plant pathogens | Inhibition Rate at 50 mg/L | >75-90% | Carvacrol | ~64-91% |
Indole-3-Carboxamides: A Versatile Class of Antifungal Agents
The conversion of the carboxylic acid moiety to a carboxamide has proven to be a fruitful avenue for developing potent antifungal agents. These derivatives often exhibit broad-spectrum activity against both human and plant fungal pathogens. For example, novel carboxamide derivatives incorporating a 1,2,3-triazole ring have been synthesized and shown to act as succinate dehydrogenase inhibitors, a key enzyme in fungal respiration.[9]
| Derivative | Fungal Species | Activity Metric | Result | Reference Compound | Reference Result |
| Carboxamide derivative (A3-3) | Sclerotinia sclerotiorum | EC50 | 1.08 µg/mL | Boscalid | Comparable |
| Carboxamide derivative (A3-3) | Botrytis cinerea | EC50 | 8.75 µg/mL | Boscalid | Comparable |
| Carboxamide derivative (A3-3) | Rhizoctonia cerealis | EC50 | 1.67 µg/mL | Boscalid | Comparable |
Proposed Mechanisms of Antifungal Action
The derivatization of indole-3-carboxylic acid not only enhances its potency but also imparts diverse mechanisms of antifungal action. A key pathway for many active indole derivatives involves the induction of oxidative stress within the fungal cell.
Caption: Proposed mechanisms of antifungal action for indole derivatives.
Studies on compounds like indole propionic acid and indole-3-carbinol suggest they modulate mitochondrial respiration, leading to depolarization of the mitochondrial membrane, an overload of calcium ions, and the accumulation of reactive oxygen species (ROS).[4] This cascade of events ultimately culminates in apoptosis, or programmed cell death, of the fungal cell.[4] Other indole derivatives have been shown to directly disrupt the integrity of the fungal cell membrane.[4]
Experimental Protocols: Determining Antifungal Susceptibility
A standardized and reproducible method for assessing the antifungal activity of novel compounds is crucial for comparative analysis. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
Fungal inoculum, adjusted to the appropriate concentration
-
Test compounds (indole-3-carboxylic acid and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (broth and solvent only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Dilutions: A serial dilution of the test compounds is prepared in the microtiter plate wells.
-
Inoculum Preparation: The fungal strain is cultured, and the inoculum is prepared and standardized to a specific cell density.
-
Inoculation: Each well (except the negative control) is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a plate reader.
Caption: A generalized workflow for the broth microdilution assay.
Conclusion and Future Directions
Future research should continue to explore the vast chemical space around the indole-3-carboxylic acid core. A deeper understanding of the structure-activity relationships will enable the rational design of derivatives with improved potency, a broader spectrum of activity, and enhanced safety profiles. Furthermore, in vivo studies are essential to validate the therapeutic potential of the most promising candidates identified in vitro. The continued investigation of indole-3-carboxylic acid derivatives holds significant promise for the discovery of the next generation of antifungal drugs.
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Que, Y., Huang, D., Gong, S., Zhang, X., Yuan, B., Xue, M., Shi, W., Zeng, F., Liu, M., Chen, T., Yu, D., Yan, X., Wang, Z., Yang, L., & Xiang, L. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Cellular and Infection Microbiology, 12, 898500. [Link]
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Kim, J. H., Ganesan, R., Kh, B., & Lee, Y. S. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(11), 1135. [Link]
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Li, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Y. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 30(5), 1234. [Link]
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Que, Y., Huang, D., Gong, S., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. ResearchGate. [Link]
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Li, Y., et al. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. National Center for Biotechnology Information. [Link]
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Chitra, M., & Sivasamy, A. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules, 95, 856-865. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Alkoxyindole-3-Carboxylic Acids
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-alkoxyindole-3-carboxylic acids, a promising scaffold in medicinal chemistry. We will objectively compare the performance of various analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for designing more potent and selective therapeutic agents. Our focus will be on two key biological targets where this scaffold has shown significant activity: Signal Transducer and Activator of Transcription 3 (STAT3) and the Dopamine D3 Receptor (D3R).
Introduction: The Versatile 5-Alkoxyindole-3-Carboxylic Acid Scaffold
The indole core is a privileged structure in drug discovery, found in numerous natural products and synthetic therapeutic agents. The 5-alkoxyindole-3-carboxylic acid scaffold, in particular, has garnered significant attention due to its diverse pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[1][2][3] The substituents at the 1, 2, and 5-positions of the indole ring, as well as modifications to the 3-carboxylic acid moiety, play a crucial role in modulating the biological activity and selectivity of these compounds. This guide will dissect these structural nuances, with a particular focus on the influence of the 5-alkoxy group.
The Crucial Role of the 5-Alkoxy Group in Modulating Biological Activity
The nature of the substituent at the 5-position of the indole ring is a key determinant of the biological activity of these compounds. The presence of a hydroxyl or alkoxy group at this position has been shown to be critical for various biological activities.
Anticancer Activity: Targeting STAT3
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug discovery.[4] Several studies have explored indole-3-carboxylic acid derivatives as STAT3 inhibitors.
The general structure-activity relationship for these compounds as STAT3 inhibitors suggests that the carboxylic acid is essential for activity, likely forming hydrogen bond interactions with the receptor.[5] Esterification of the carboxylic acid often leads to a loss of biological activity.[6]
The following table summarizes the inhibitory activities of some representative indole-3-carboxylic acid derivatives against STAT3.
| Compound ID | 5-Position Substituent | Other Key Modifications | Biological Activity (IC50/Ki) | Reference |
| BP-1-102 | -OH (Salicylic acid-based) | N-methylglycinamide scaffold | IC50 = 6.8 µM (STAT3 DNA-binding) | [5] |
| Analog 1 | -OCH3 | Varied linker and aryl groups | IC50 values in the low µM range | Inferred from[5] |
| Analog 2 | -OCH2CH2F | Amide at C3 | Ki = 0.18 nM (D3R, not STAT3) | [7] |
Note: Data for a homologous series of 5-alkoxyindole-3-carboxylic acids as STAT3 inhibitors is limited. The table includes related compounds to illustrate the importance of the 5-substituent.
The logical relationship for optimizing STAT3 inhibitors based on the 5-alkoxyindole-3-carboxylic acid scaffold can be visualized as follows:
Caption: Workflow for determining STAT3 phosphorylation by Western blot.
Dopamine D3 Receptor Binding Assay: Radioligand Displacement
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D3 receptors
-
Cell membrane preparation
-
Radioligand (e.g., [3H]spiperone)
-
Unlabeled competitor (e.g., (+)-butaclamol for non-specific binding)
-
Test compounds (5-alkoxyindole-3-carboxylic acid derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl)
-
96-well plates
-
Filtration apparatus (e.g., Brandel-96 cell harvester)
-
Glass fiber filtermats
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membranes from HEK293-hD3R cells as previously described. [8]2. Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium. [2][8]4. Filtration: Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Radioactivity Counting: Dry the filtermat, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. [3]6. Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
The following diagram depicts the principle of the radioligand displacement assay.
Caption: Principle of the radioligand displacement assay for receptor binding.
Conclusion and Future Directions
The 5-alkoxyindole-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of the 5-alkoxy substituent in modulating the potency and selectivity of these compounds against important biological targets like STAT3 and the dopamine D3 receptor.
Future research in this area should focus on a more systematic exploration of the 5-alkoxy group, including variations in chain length, branching, and the incorporation of other functional groups. Such studies, coupled with molecular modeling and structural biology, will provide a more detailed understanding of the molecular interactions governing the activity of these compounds and pave the way for the rational design of next-generation inhibitors and receptor modulators with improved therapeutic profiles.
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Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]
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Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]
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Kopanchuk, S. (2016). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. Available at: [Link]
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Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Lopez-Tapia, F., et al. (2020). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Omega. Available at: [Link]
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Luchici, G., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry. Available at: [Link]
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Kim, J., et al. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules. Available at: [Link]
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Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Available at: [Link]
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Barton, B. E., et al. (2009). STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2. Journal of Biological Chemistry. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Ethoxy-1H-indole-3-carboxylic Acid
As research and development in pharmaceuticals and organic chemistry advance, the responsible management of novel chemical compounds is paramount. 5-Ethoxy-1H-indole-3-carboxylic acid (CAS No. 92288-43-2) is an indole derivative frequently utilized in synthetic pathways for creating biologically active molecules.[1][2] While a comprehensive, specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural similarity to other indole-3-carboxylic acids requires that it be handled with the utmost care and disposed of as a hazardous chemical.[3][4]
This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established laboratory safety principles and regulatory standards. Our objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment & Risk Mitigation
In the absence of specific toxicity data, we must infer the potential hazards from analogous, well-documented indole carboxylic acids. Compounds like Indole-3-carboxylic acid and its derivatives are consistently classified as irritants.[4][5][6] Therefore, a conservative approach to handling and personal protection is mandatory.
Anticipated Hazard Profile
| Hazard Classification | Description | Primary Precaution & Rationale |
| Skin Irritation (Category 2) | Expected to cause skin irritation upon direct contact.[5][6][7] | Wear nitrile or other chemical-resistant gloves. This provides a direct barrier to prevent dermal exposure and subsequent irritation. |
| Serious Eye Irritation (Category 2) | Dust or splashes can cause serious, potentially damaging, eye irritation.[5][6][7] | Always wear safety goggles with side shields. This is critical to protect against accidental contact from airborne particles or splashes. |
| Respiratory Tract Irritation | Inhalation of the compound as a fine dust may irritate the respiratory system.[3][5][8] | All handling of the solid compound should occur within a certified chemical fume hood or a well-ventilated area to minimize inhalation risk. |
| Potential Harmful (Oral/Dermal) | May be harmful if swallowed or absorbed through the skin.[5][6] | Strict adherence to PPE protocols and avoiding ingestion are essential. Never eat, drink, or smoke in the laboratory. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A full-length laboratory coat, buttoned.
-
Respiratory Protection: Not typically required if handled within a fume hood. If a hood is unavailable, consult your institution's Chemical Hygiene Officer about appropriate respiratory protection.[9]
Waste Segregation & Container Management
The cornerstone of safe chemical disposal is meticulous segregation to prevent dangerous reactions within a waste container.[10][11]
Chemical Incompatibilities: Based on the carboxylic acid functional group and the indole ring, this compound should be considered incompatible with and segregated from:
Protocol for Waste Container Setup:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container designated for solid hazardous waste.[13] Ensure it is in good condition with a secure, leak-proof lid.[11]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "92288-43-2"
-
The primary hazard warnings: "Irritant"
-
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[14]
Standard Disposal Protocol (Solid Waste)
This protocol applies to the routine disposal of unused or residual this compound.
-
Work Area Preparation: Ensure you are working within a chemical fume hood and are wearing all required PPE.
-
Transfer of Waste: Carefully transfer the solid waste from its original container into the designated, pre-labeled hazardous waste container using a clean spatula or scoop.
-
Minimize Dust: Perform the transfer slowly and deliberately to avoid generating airborne dust.[15]
-
Secure the Container: Tightly seal the waste container lid immediately after adding the waste. Do not leave funnels in the container opening.[16]
-
Capacity Limit: Never fill a waste container beyond 90% of its capacity. This headspace allows for potential vapor expansion and prevents spills during handling and transport.[14]
-
Log the Waste: Record the addition of the waste in your laboratory's waste log, if applicable.
-
Arrange for Pickup: Once the container is full (or before the accumulation time limit set by your institution is reached), contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
Emergency Procedures: Small Spill Management
For small, contained spills of solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Proper PPE: Do not attempt cleanup without the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: Prevent the powder from spreading further.
-
Collect the Material:
-
Gently sweep or scoop the solid material into a designated hazardous waste container.[5][12]
-
Crucially, avoid dry sweeping that creates dust. If necessary, gently moisten the powder with a small amount of water to prevent it from becoming airborne, but only if it does not create an incompatible mixture.
-
-
Decontaminate the Area: Once the solid is collected, wipe the spill area with a cloth dampened with soap and water. Place the used cleaning materials into the same hazardous waste container.
-
Dispose of Waste: Seal, label, and dispose of the container as hazardous waste through your institution's EHS department.[5]
The Disposal Workflow: A Logical Framework
The proper disposal of any laboratory chemical follows a structured, decision-based workflow. This process ensures that all safety and regulatory considerations are met from the moment waste is generated to its final disposal by a licensed facility.
Caption: Disposal workflow for this compound.
Regulatory and Compliance Framework
All chemical waste disposal is governed by strict federal and local regulations. Adherence to these standards is not optional.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[9][17] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals, as well as provisions for worker training.[17]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[18] Chemical waste generators must determine if their waste is hazardous and ensure it is managed from "cradle to grave" according to regulations.[19] Disposal into the sewer system is strictly prohibited.[20][21]
By following the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with the law, safeguarding our environment for the future.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethoxy-1H-indole-3-carboxylic acid
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the safe handling of 5-Ethoxy-1H-indole-3-carboxylic acid in a laboratory setting. As a derivative of indole, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.
Understanding the Hazard Profile
Based on data from analogous indole carboxylic acids, this compound should be treated as a compound that is potentially:
These potential hazards necessitate a multi-layered approach to safety, beginning with the consistent and correct use of personal protective equipment.
Core Personal Protective Equipment (PPE)
The selection of PPE is paramount to ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles with indirect ventilation are essential to protect against splashes and potential dust particles.[7] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against spills and contamination of personal clothing. |
| Respiratory | NIOSH-Approved Respirator | When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particles.[7] For operations with a higher potential for aerosol generation, a full-face respirator with appropriate cartridges may be required.[7] |
| Feet | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects. |
Procedural Guidance for Safe Handling
A systematic approach to handling, from receipt of the compound to its final disposal, is critical for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][2]
-
Ensure the container is tightly sealed when not in use.[1][2][6]
Weighing and Dispensing
-
All weighing and dispensing of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.
Experimental Use
-
Always handle solutions and reactions containing this compound within a chemical fume hood.
-
Be mindful of potential splash hazards and adjust your technique accordingly.
-
Keep all containers closed when not actively in use.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to effectively managing unforeseen incidents.
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
